molecular formula C3H4N4O2 B1208844 1H-Tetrazole-5-acetic acid CAS No. 21743-75-9

1H-Tetrazole-5-acetic acid

货号: B1208844
CAS 编号: 21743-75-9
分子量: 128.09 g/mol
InChI 键: JUNAPQMUUHSYOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Tetrazole-5-acetic acid H2tza) can be prepared from ethyl 2-(1H-tetrazol-5-yl)acetate.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(2H-tetrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNAPQMUUHSYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176139
Record name 1H-Tetrazol-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21743-75-9
Record name Tetrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21743-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazol-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021743759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21743-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Tetrazol-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-tetrazol-5-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Tautomerism in 1H-Tetrazole-5-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tautomeric phenomena observed in 1H-tetrazole-5-acetic acid (TAA), a molecule of significant interest in medicinal chemistry due to the tetrazole ring's role as a bioisostere for carboxylic acids.[1][2] Understanding the tautomeric equilibrium of TAA is crucial for predicting its physicochemical properties, metabolic stability, and interaction with biological targets.

Theoretical Background: Tautomerism in 5-Substituted Tetrazoles

5-Substituted tetrazoles, such as TAA, predominantly exist as two distinct tautomeric forms: the 1H- and 2H-tautomers.[2][3][4] This arises from the different possible positions of the single hydrogen atom on the tetrazole ring's nitrogen atoms. A third potential isomer, the 5H-tautomer, is non-aromatic and possesses significantly higher energy, making it unstable and not experimentally observed.[1][5]

The equilibrium between the 1H- and 2H-tautomers is highly sensitive to the physical state of the compound and the polarity of its environment.[3][5] Generally, the more polar 1H-tautomer is favored in the solid state and in polar solvents, while the less polar 2H-tautomer is predominant in the gas phase.[3][5][6] This behavior is critical in drug design, as the prevalent tautomer under physiological conditions will dictate the molecule's binding characteristics.

Tautomeric and Conformational Landscape of TAA

Recent research, combining cryogenic matrix isolation infrared spectroscopy and computational chemistry, has elucidated the complex conformational and tautomeric landscape of (tetrazol-5-yl)-acetic acid.[3][7]

Gas Phase and Matrix Isolation Studies

In the gas phase, TAA exists as a mixture of both 1H- and 2H-tautomers, with the 2H form being the most abundant.[3] Upon sublimation of crystalline TAA (which exists exclusively as the 1H-tautomer) and isolation in a cryogenic nitrogen matrix at 13 K, both tautomers were observed.[3][8] This indicates that tautomerization occurs during the sublimation process.

Computational studies at the MP2/6-311++G(d,p) and QCISD levels of theory have identified multiple stable conformers for each tautomer, arising from rotations around the C5-C, C-C=O, and O-H bonds.[3][7] The relative energies of the most stable conformers are presented in Table 1.

Quantitative Data on Tautomer and Conformer Stability

The following table summarizes the calculated relative energies of the most stable conformers of 1H- and 2H-tetrazole-5-acetic acid. The 2pcc conformer of the 2H-tautomer was identified as the global minimum in the gas phase.[3]

TautomerConformerQCISD Relative Energy (kJ mol⁻¹)
2H2pcc 0.00
1H1ccc0.75
2H2pct7.21
1H1cct7.96
Data sourced from Araujo-Andrade et al. (2014).[3]

In solution, the tautomeric equilibrium shifts. The population of the more polar 1H-tautomer increases with the polarity of the solvent.[3] In the solid state, X-ray diffraction studies have confirmed that TAA exists exclusively as the 1H-tautomer.[8]

Experimental and Computational Methodologies

A combination of spectroscopic and computational methods is essential to fully characterize the tautomerism of TAA.

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, preventing intermolecular interactions and trapping specific conformers.

workflow sublimation Sublimation of Crystalline TAA (~330 K) mixing Mixing with Excess N₂ Gas sublimation->mixing deposition Deposition onto CsI Window (13 K) mixing->deposition ir_analysis Infrared Spectroscopy deposition->ir_analysis nir_irradiation NIR Irradiation (e.g., 6920 cm⁻¹) ir_analysis->nir_irradiation Selective Excitation final_analysis Final Infrared Analysis nir_irradiation->final_analysis

Detailed Steps:

  • Sample Preparation: A crystalline sample of this compound is placed in a micro-oven within a high-vacuum chamber.[3]

  • Sublimation: The sample is heated to approximately 330 K to produce gaseous TAA monomers.[3][7]

  • Matrix Formation: The gaseous TAA is co-deposited with a large excess of an inert matrix gas, such as nitrogen, onto a cryogenic substrate (e.g., a CsI window) held at a very low temperature (around 13 K).[3][8]

  • Spectroscopic Analysis: The infrared spectrum of the isolated molecules within the matrix is recorded. This allows for the identification of different tautomers and conformers based on their unique vibrational frequencies.

  • Conformational Isomerization (Optional): Narrow-band near-infrared (NIR) radiation can be used to selectively excite specific vibrational overtones (e.g., the first OH stretching overtone) of a particular conformer.[3] This can induce isomerization to a different conformer, which can then be identified by subsequent IR analysis. For TAA, irradiation at 6920 cm⁻¹ was used to convert the 1ccc conformer to the 1cct form.[3]

Computational Protocol: Quantum Chemical Calculations

Computational modeling is used to predict the structures, energies, and vibrational frequencies of the different tautomers and conformers, aiding in the interpretation of experimental spectra.

computational_workflow pes_scan Potential Energy Surface (PES) Scan (e.g., MP2/6-311++G(d,p)) minima_location Locate Energy Minima (Conformer Structures) pes_scan->minima_location energy_refinement Refine Energetics (e.g., QCISD) minima_location->energy_refinement vibrational_analysis Vibrational Frequency Calculation (e.g., B3LYP/6-311++G(d,p)) minima_location->vibrational_analysis spectrum_comparison Compare Calculated Frequencies with Experimental IR Spectrum vibrational_analysis->spectrum_comparison

Detailed Steps:

  • Potential Energy Surface (PES) Scan: A two-dimensional PES is calculated for each tautomer to explore the conformational space. This is typically done by systematically rotating key dihedral angles (e.g., N1-C5-C-C and C5-C-C=O). A common level of theory for this step is Møller-Plesset perturbation theory (MP2) with a basis set like 6-311++G(d,p).[3][7]

  • Geometry Optimization: The stationary points (energy minima) found on the PES are then fully optimized to determine the precise geometries of the stable conformers.

  • Energy Refinement: The relative energies of the located minima are refined using a higher level of theory to obtain more accurate energy differences. The Quadratic Configuration Interaction with Single and Double excitations (QCISD) method is often employed for this purpose.[3][7]

  • Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for each optimized conformer. Density Functional Theory (DFT) methods, such as B3LYP with the 6-311++G(d,p) basis set, are well-suited for this task and provide theoretical spectra that can be directly compared with experimental IR data.[3][8]

Conclusion

The tautomerism of this compound is a complex interplay of structural and environmental factors. In the gas phase, it exists as a mixture of 1H and 2H tautomers, with the 2H form being slightly more stable. In contrast, the solid state is composed exclusively of the 1H-tautomer. The polarity of the solvent plays a crucial role in solution, with more polar environments favoring the 1H form. A thorough understanding of this tautomeric behavior, achieved through a combination of advanced spectroscopic techniques and high-level computational chemistry, is indispensable for the rational design of TAA-containing pharmaceuticals and other advanced materials.

References

Spectroscopic data of 1H-Tetrazole-5-acetic acid (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1H-Tetrazole-5-acetic Acid

Introduction

This compound (H₂tza) is a heterocyclic compound incorporating both a tetrazole ring and a carboxylic acid functional group.[1] Its molecular formula is C₃H₄N₄O₂ and it has a molecular weight of 128.09 g/mol .[2][3] This bifunctional nature makes it a versatile ligand in coordination chemistry and a building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for studying its role in various chemical reactions. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for acquiring such data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[4]

¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16-17Broad Singlet1HN-H (Tetrazole)
~13Broad Singlet1HO-H (Carboxylic Acid)
~4.0Singlet2HCH₂ (Methylene)

Note: The chemical shifts of the acidic N-H and O-H protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic Acid)
~155C5 (Tetrazole Ring)
~30CH₂ (Methylene)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is characterized by absorption bands corresponding to the carboxylic acid and tetrazole moieties.

IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H Stretch (Carboxylic Acid)
~3100MediumN-H Stretch (Tetrazole)
~1720StrongC=O Stretch (Carboxylic Acid)
1640-1340MediumN=N, C=N Stretches (Tetrazole Ring)
1200-900MediumTetrazole Ring Vibrations
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 5-substituted 1H-tetrazoles, characteristic fragmentation involves the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[5]

Mass Spectrometry Data

m/zInterpretation
128.03[M]⁺ Molecular ion (Exact Mass: 128.0334)[4]
[M-28]⁺Loss of N₂
[M-43]⁺Loss of HN₃
[M-45]⁺Loss of COOH

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • Transfer the solution to a 5 mm NMR tube.[6]

Instrument Parameters (for a 300 MHz spectrometer): [6]

  • ¹H NMR:

    • Acquisition Frequency: 300 MHz

    • Spectral Width: -2 to 12 ppm

    • Pulse Width: 30-45°

    • Relaxation Delay: 1-2 s

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Acquisition Frequency: 75 MHz

    • Spectral Width: 0 to 200 ppm

    • Pulse Width: 30-45°

    • Relaxation Delay: 2-5 s

    • Number of Scans: 1024-4096

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.[6]

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.[6]

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

  • Collect a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]

Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition:

  • Ionization Mode: Both positive and negative ion modes can be used to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

  • Tandem MS (MS/MS): To study the fragmentation pattern, the molecular ion is isolated and subjected to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_interpretation Data Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Prepare Dilute Solution Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phasing, Baseline Correction NMR_Spec->Proc_NMR Proc_IR Background Subtraction IR_Spec->Proc_IR Proc_MS Peak Detection, Mass Calibration MS_Spec->Proc_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Interpret_NMR Interpret_IR Identify Functional Group Absorptions Proc_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern Proc_MS->Interpret_MS Final_Analysis Structural Elucidation & Purity Assessment Interpret_NMR->Final_Analysis Interpret_IR->Final_Analysis Interpret_MS->Final_Analysis

Caption: General Workflow for Spectroscopic Analysis.

References

Thermal Stability and Decomposition of 1H-Tetrazole-5-acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1H-Tetrazole-5-acetic acid (C₃H₄N₄O₂) is a heterocyclic compound featuring a tetrazole ring linked to an acetic acid moiety. The high nitrogen content of the tetrazole ring makes it a compound of significant interest, particularly in the fields of energetic materials and pharmaceuticals, where it can serve as a bioisostere for carboxylic acids. However, this high nitrogen content also inherently imparts a degree of thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of this compound, drawing from available literature and safety data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₄N₄O₂[1][2]
Molecular Weight 128.09 g/mol [1][2]
Appearance White to almost white crystal or powder[1]
Melting Point 177 - 183 °C[1][2]
Solubility Soluble in water[1]

Thermal Stability and Decomposition Analysis

Direct and detailed experimental data from thermal analyses such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) specifically for pure this compound is not extensively available in the public domain. However, information from safety data sheets and studies on its metal complexes and related tetrazole compounds provide significant insights into its thermal behavior.

Safety and Hazard Information:

Safety Data Sheets (SDS) are critical sources of information regarding the stability of chemical compounds. For this compound, the SDS highlights significant thermal hazards:

  • It is classified as a flammable solid .[1][2]

  • There is a risk of explosion when exposed to shock, friction, fire, or other sources of ignition.[3]

  • Heating should be avoided, and the substance should be kept away from open flames, sparks, and static discharge.[1]

  • Burning a large quantity at once may lead to an explosion.[1]

This information strongly indicates that this compound is a thermally sensitive and potentially explosive compound.

Inferences from Metal Complex Studies:

Thermal analysis of a silver-cluster metal-organic framework (MOF) synthesized with this compound (referred to as H₂tza in the study) provides indirect evidence of its decomposition characteristics. In this study, the MOF was analyzed using TGA and DSC at a heating rate of 10 °C·min⁻¹ under a nitrogen atmosphere. While the data pertains to the complex, the decomposition of the organic ligand is a key thermal event. The study notes that H₂tza and its compounds are potentially explosive and should be handled with care.

General Decomposition Pathways for Substituted Tetrazoles:

The thermal decomposition of tetrazole derivatives can proceed through different pathways depending on the nature and position of the substituents. For 5-substituted-1H-tetrazoles, two primary decomposition routes are generally considered:

  • Nitrogen Extrusion: The tetrazole ring can undergo cleavage to release molecular nitrogen (N₂), a thermodynamically favorable process. This often leads to the formation of highly reactive intermediates.

  • Ring-Chain Tautomerism: The tetrazole ring can exist in equilibrium with an open-chain azido-azomethine tautomer. The decomposition may then proceed from this open-chain form.

For many 5-substituted tetrazoles, the initial step in thermal decomposition is believed to be the cleavage of the N1-N2 and N3-N4 bonds, leading to the extrusion of N₂ and the formation of a nitrile imine intermediate. This intermediate can then undergo various rearrangements or reactions to form the final decomposition products.

Based on the structure of this compound, a plausible decomposition pathway could involve the initial loss of nitrogen from the tetrazole ring, followed by reactions of the resulting intermediate. The presence of the carboxylic acid group might also influence the decomposition mechanism, potentially leading to decarboxylation at higher temperatures.

Experimental Protocols

While specific experimental data for the pure compound is lacking, a general methodology for assessing the thermal stability of a compound like this compound using DSC and TGA is outlined below.

Differential Scanning Calorimetry (DSC):

  • Objective: To determine the melting point and identify exothermic or endothermic decomposition events.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).

    • The heat flow to the sample relative to the reference is recorded as a function of temperature.

    • Exothermic peaks indicate decomposition, while endothermic peaks can indicate melting or other phase transitions.

Thermogravimetric Analysis (TGA):

  • Objective: To measure the change in mass of the sample as a function of temperature, indicating decomposition and the formation of volatile products.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • Mass loss steps in the resulting TGA curve correspond to decomposition events.

Visualizations

Experimental Workflow for Thermal Analysis:

The following diagram illustrates a typical workflow for evaluating the thermal stability of a chemical compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heating under inert atm. TGA Thermogravimetric Analysis (TGA) Sample->TGA Heating under inert atm. DecompositionTemp Decomposition Temperature DSC->DecompositionTemp Enthalpy Enthalpy of Decomposition DSC->Enthalpy TGA->DecompositionTemp MassLoss Mass Loss (%) TGA->MassLoss Kinetics Decomposition Kinetics DecompositionTemp->Kinetics StabilityAssessment Thermal Stability Assessment DecompositionTemp->StabilityAssessment MassLoss->Kinetics MassLoss->StabilityAssessment Enthalpy->StabilityAssessment Kinetics->StabilityAssessment

Caption: Workflow for Thermal Stability Assessment.

Proposed General Decomposition Pathway:

This diagram illustrates a plausible, generalized decomposition pathway for 5-substituted-1H-tetrazoles like this compound.

decomposition_pathway Reactant This compound Intermediate Reactive Intermediate + N₂ Reactant->Intermediate Heat (Δ) Products Further Decomposition Products Intermediate->Products Rearrangement / Further Reactions

Caption: Generalized Decomposition Pathway.

Conclusion

References

1H-Tetrazole-5-acetic Acid as a Carboxylic Acid Bioisostere: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of rational drug design, aimed at optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these strategies, the substitution of a carboxylic acid with a 1H-tetrazole-5-acetic acid moiety has emerged as a highly successful tactic. This technical guide provides an in-depth analysis of this compound as a carboxylic acid bioisostere, presenting a comprehensive overview of its physicochemical properties, synthesis, and impact on biological activity. This document includes detailed experimental protocols for key assays and syntheses, quantitative comparisons of bioisosteric pairs, and visualizations of relevant biological pathways and experimental workflows to equip researchers with the critical information needed for informed drug design.

Introduction: The Rationale for Bioisosteric Replacement

The carboxylic acid functional group is a common feature in a multitude of biologically active molecules, owing to its ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, thereby engaging in crucial ionic interactions with biological targets. However, the presence of a carboxylic acid can also introduce challenges, including rapid metabolism, poor membrane permeability, and potential for the formation of reactive acyl glucuronides.[1][2]

The concept of bioisosterism, the interchange of atoms or groups of atoms that results in molecules with similar biological activity, offers a powerful strategy to mitigate these liabilities.[3][4] The 1H-tetrazole ring, particularly when appended with an acetic acid linker to form this compound, has proven to be an exceptional bioisostere for the carboxylic acid group.[5] This is largely due to its similar pKa to carboxylic acids, allowing it to exist as an anion at physiological pH and mimic the key interactions of a carboxylate.[1] Furthermore, the tetrazole ring is generally more metabolically stable than a carboxylic acid and its greater lipophilicity can influence a compound's pharmacokinetic profile.[1][3]

Physicochemical Properties: A Comparative Analysis

The success of this compound as a carboxylic acid bioisostere is rooted in the similarities and subtle differences in their physicochemical properties. A clear understanding of these properties is paramount for predicting the impact of this bioisosteric replacement on a drug candidate's behavior.

PropertyCarboxylic AcidThis compoundImplication in Drug Design
pKa ~4.0 - 5.0~3.39 (Predicted) - 4.9Both are predominantly ionized at physiological pH (~7.4), enabling similar ionic interactions with biological targets.[1]
Lipophilicity (logP) Generally lowerGenerally higherIncreased lipophilicity of the tetrazole can improve membrane permeability and oral absorption, but may also increase binding to plasma proteins.[1][6]
Hydrogen Bonding Acts as H-bond donor and acceptorActs as H-bond donor and multiple N atoms act as H-bond acceptorsThe more diffuse charge and additional hydrogen bond acceptors on the tetrazole ring can lead to altered binding interactions and solvation properties.[7]
Metabolic Stability Susceptible to Phase II conjugation (glucuronidation) and other metabolic pathwaysGenerally more resistant to metabolism; can undergo N-glucuronidation, but the resulting conjugates are typically less reactive than acyl glucuronides.[1][3]Enhanced metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.
Geometry Planar carboxylate groupPlanar tetrazole ringThe overall geometry is similar, allowing for occupation of the same binding pockets. However, the tetrazole ring is spatially larger.[7]

Impact on Biological Activity: A Quantitative Perspective

The true measure of a successful bioisosteric replacement lies in the preservation or enhancement of biological activity. The substitution of a carboxylic acid with this compound has been extensively validated in numerous drug discovery programs. The angiotensin II receptor blockers (ARBs) serve as a prime example, where the tetrazole moiety is crucial for high-affinity binding to the AT1 receptor.[1]

Below is a table summarizing the comparative biological activity of Losartan and its active carboxylic acid metabolite, EXP3174.

CompoundTargetAssay TypeIC50KiReference
LosartanAngiotensin II Type 1 (AT1) ReceptorRadioligand Binding16.4 nM-[8]
Losartan Carboxylic Acid (EXP3174)Angiotensin II Type 1 (AT1) ReceptorRadioligand Binding1.1 nM0.67 nM (human AT1)[9]

This data demonstrates that in the case of Losartan, the metabolic conversion to the carboxylic acid analog significantly increases potency. This highlights that while the tetrazole is an excellent starting point, the specific biological context dictates the optimal acidic group.

Mandatory Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II receptor blockers (ARBs), many of which contain a tetrazole moiety, are key therapeutic agents that modulate this pathway.

RAAS_pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin ACE ACE Losartan Losartan (ARB) Losartan->AT1R Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Losartan.

Experimental Workflow: Bioisosteric Replacement in Lead Optimization

The process of bioisosteric replacement is a key component of the lead optimization phase in drug discovery. This workflow outlines the typical steps involved in evaluating a tetrazole analog of a carboxylic acid lead compound.

Lead_Optimization_Workflow Start Lead Compound (Carboxylic Acid) Synthesis Synthesis of This compound Analog Start->Synthesis Purity Purification and Characterization (NMR, MS, HPLC) Synthesis->Purity InVitro In Vitro Assays (Target Binding, Functional) Purity->InVitro ADME In Vitro ADME (Metabolic Stability, Permeability) Purity->ADME Data Data Analysis and SAR Comparison InVitro->Data ADME->Data Decision Decision: Advance or Redesign? Data->Decision InVivo In Vivo Efficacy and PK/PD Studies Decision->InVivo Advance Stop Redesign Analog Decision->Stop Redesign InVivo->Stop Suboptimal Profile

Caption: A typical experimental workflow for bioisosteric replacement in lead optimization.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a one-step synthesis method.[10]

Objective: To synthesize this compound from cyanoacetic acid and sodium azide.

Materials:

  • Cyanoacetic acid

  • Sodium azide (NaN3)

  • Zinc chloride (ZnCl2)

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyanoacetic acid (e.g., 1.0 molar equivalent), sodium azide (e.g., 1.2 molar equivalents), zinc chloride (e.g., 0.1 molar equivalents), and deionized water (sufficient to dissolve the reactants).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Slowly add hydrochloric acid or sulfuric acid to the reaction mixture with stirring until the pH reaches 1-2.

  • Isolation: Concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will precipitate out.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Drying: Dry the purified product in an oven at an appropriate temperature.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol/water.

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.[11][12]

Objective: To determine the binding affinity (Ki) of a test compound for the AT1 receptor.

Materials:

  • Cell membranes expressing the human AT1 receptor

  • Radioligand: [125I]-Angiotensin II

  • Test compound (e.g., this compound analog)

  • Non-specific binding control (e.g., a high concentration of an unlabeled AT1 antagonist like Losartan)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes, and [125I]-Angiotensin II.

    • Non-specific Binding: Assay buffer, cell membranes, [125I]-Angiotensin II, and a high concentration of the non-specific binding control.

    • Test Compound: Assay buffer, cell membranes, [125I]-Angiotensin II, and the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human Liver Microsome (HLM) Metabolic Stability Assay

This protocol provides a general procedure for assessing the in vitro metabolic stability of a compound.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes

  • Test compound

  • Positive control compounds (with known metabolic stability)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and then dilute in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, pre-warm the human liver microsomes in phosphate buffer at 37°C.

  • Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a well containing cold acetonitrile with an internal standard.

  • Protein Precipitation: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the test compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • The slope of the linear portion of the curve is the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Conclusion

The bioisosteric replacement of a carboxylic acid with this compound is a well-established and powerful strategy in medicinal chemistry. This technical guide has provided a comprehensive overview of the key considerations for employing this strategy, from the fundamental physicochemical properties to the practical aspects of synthesis and biological evaluation. The provided quantitative data, detailed experimental protocols, and visualizations serve as a valuable resource for researchers in the field of drug discovery and development. By understanding the nuances of this bioisosteric pair, scientists can make more informed decisions in the design and optimization of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

An In-depth Technical Guide to the Synthesis of 1H-Tetrazole-5-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1H-Tetrazole-5-acetic acid and its derivatives, compounds of significant interest in medicinal chemistry. This document details synthetic methodologies, experimental protocols, and explores the biological signaling pathways modulated by these derivatives, offering valuable insights for researchers in drug discovery and development.

Core Synthesis of this compound

The foundational structure, this compound, is a key building block for a diverse range of derivatives. A prevalent and efficient method for its synthesis is the [3+2] cycloaddition reaction.

A one-step synthesis method has been developed utilizing cyanoacetic acid and sodium azide.[1][2] This approach is advantageous due to its simplicity, operational safety, and high product yield.[1] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, in an aqueous solvent.[1]

General Synthesis Scheme of this compound

Synthesis_of_1H_Tetrazole_5_acetic_acid cyanoacetic_acid Cyanoacetic Acid intermediate [3+2] Cycloaddition Intermediate cyanoacetic_acid->intermediate sodium_azide Sodium Azide (NaN3) sodium_azide->intermediate catalyst Catalyst (e.g., ZnCl2) catalyst->intermediate solvent Solvent (e.g., Water) solvent->intermediate product This compound intermediate->product Acidification (pH adjustment) NO_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Tetrazole Tetrazole Derivative MuscarinicR Muscarinic Receptor Tetrazole->MuscarinicR activates eNOS_inactive eNOS (inactive) MuscarinicR->eNOS_inactive activates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine L_Arginine->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->cGMP Vasodilation Vasodilation cGMP->Vasodilation leads to COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins catalyzes conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Tetrazole Tetrazole Derivative (COX-2 Inhibitor) Tetrazole->COX2 inhibits Angiotensin_Receptor_Blockade AngiotensinII Angiotensin II AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction activates Tetrazole_ARB Tetrazole-based ARB Tetrazole_ARB->AT1_Receptor blocks

References

1H-Tetrazole-5-acetic Acid: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Tetrazole-5-acetic acid has emerged as a pivotal structural motif in medicinal chemistry, primarily serving as a bioisosteric replacement for carboxylic acids in drug design. This strategic substitution often imparts favorable physicochemical and pharmacokinetic properties to lead compounds, including enhanced metabolic stability and improved oral bioavailability. The tetrazole ring's ability to mimic the charge distribution and geometry of a carboxylate group allows for effective interaction with biological targets. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of antihypertensive, anti-inflammatory, and anticancer agents. Detailed experimental protocols for the synthesis of key derivatives and relevant biological assays are presented, alongside a quantitative analysis of their therapeutic potential.

Introduction: The Versatility of the Tetrazole Moiety

The tetrazole ring system, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, has garnered significant attention in pharmaceutical research. Its unique electronic properties and steric profile make it an excellent surrogate for the carboxylic acid functional group.[1] The acidic nature of the N-H proton in 5-substituted-1H-tetrazoles is comparable to that of carboxylic acids, enabling similar ionic interactions with biological receptors.[2] Furthermore, the tetrazole moiety is generally more resistant to metabolic degradation than the corresponding carboxylic acid, leading to an improved pharmacokinetic profile.[1] this compound, with its inherent acetic acid side chain, serves as a versatile building block for incorporating this valuable pharmacophore into a diverse range of molecular scaffolds.

Applications in Drug Discovery and Development

The incorporation of the this compound moiety has led to the successful development of several marketed drugs and promising clinical candidates across various therapeutic areas.

Antihypertensive Agents: Angiotensin II Receptor Blockers (ARBs)

A prominent application of this compound is in the design of angiotensin II receptor blockers (ARBs), a cornerstone in the management of hypertension.[2] The tetrazole group in these molecules mimics the carboxylate of angiotensin II, allowing for potent and selective antagonism of the AT1 receptor. This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4][5]

  • Valsartan: An orally active ARB used to treat high blood pressure, heart failure, and to reduce the risk of death after a heart attack.

  • Irbesartan: Another widely prescribed ARB for the treatment of hypertension.

Table 1: Antihypertensive Activity of Tetrazole Derivatives

CompoundTargetIn Vivo ModelKey FindingsReference
5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)Not specifiedSpontaneously Hypertensive Rats (SHR)Reduced Mean Arterial Pressure (MAP) and Heart Rate (HR). Chronic administration reduced MAP.[6][7]
Anti-inflammatory Agents: Cyclooxygenase (COX) Inhibition

Derivatives of this compound have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The tetrazole moiety can interact with the active site of COX enzymes, mimicking the binding of the natural substrate, arachidonic acid.

Table 2: Anti-inflammatory Activity of Tetrazole Derivatives

CompoundAssayModelIC50 / % InhibitionReference
1,5-diaryl-substituted tetrazole derivative (Compound 67)COX-2 InhibitionIn vitroIC50 = 2.0 µM[8]
Tetrazolobenzimidazole derivative (Compound 3c)Carrageenan-induced paw edemaRatComparable to diclofenac[9]
Tetrazolobenzimidazole derivative (Compound 3g)Carrageenan-induced paw edemaRatComparable to diclofenac[9]
Substituted tetrazole derivative (Compound V)Carrageenan-induced paw edemaRatPotent anti-inflammatory activity[10]
Anticancer Agents: Cytotoxic Activity

The tetrazole scaffold has also been explored for its potential in cancer therapy. Certain derivatives have exhibited cytotoxic effects against various cancer cell lines. The precise mechanism of action can vary, but it often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 3: Anticancer Activity of Tetrazole Derivatives

CompoundCell LineAssayIC50Reference
(tetrazol-5-yl)methylindole derivative (Compound 81)HepG2 (Liver Carcinoma)Not specified4.2 µM[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the [3+2] cycloaddition reaction between a nitrile and an azide.

Protocol: One-pot Synthesis from Cyanoacetic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid, sodium azide, a solvent (e.g., water), and a catalyst (e.g., zinc chloride).

  • Reaction Conditions: Stir the mixture and heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Adjust the pH of the residue with an acid (e.g., hydrochloric acid or sulfuric acid) to precipitate the product. The crude this compound can be further purified by recrystallization.

Synthesis of Valsartan (Illustrative Example)

The synthesis of Valsartan showcases the integration of the this compound concept.

Protocol: Key Steps in Valsartan Synthesis

  • Alkylation: N-alkylation of L-valine methyl ester with a substituted biphenyl derivative (e.g., 4'-bromomethyl-2-cyanobiphenyl).

  • Acylation: Acylation of the resulting secondary amine with valeryl chloride.

  • Tetrazole Formation: Cycloaddition reaction of the nitrile group with an azide source (e.g., sodium azide with a Lewis acid catalyst) to form the tetrazole ring.

  • Hydrolysis: Saponification of the methyl ester to yield the final carboxylic acid of Valsartan.[11][12][13][14]

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This is a standard in vivo model to evaluate the anti-inflammatory activity of compounds.[15][16][17]

Protocol:

  • Animal Model: Use male or female rats (e.g., Wistar or Sprague-Dawley) of a specific weight range.

  • Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle) orally or intraperitoneally at various doses. A control group receives the vehicle only, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of both the carrageenan-injected and the contralateral (uninjected) paw at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

MTT Assay (Anticancer/Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18][19]

Protocol:

  • Cell Culture: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

Angiotensin II Receptor Signaling Pathway

ARBs containing the this compound moiety exert their antihypertensive effects by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the downstream signaling cascade that leads to vasoconstriction and increased blood pressure.[3][4][5][20][21]

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to ARB ARBs (e.g., Valsartan) (contain this compound moiety) ARB->AT1R Blocks

Caption: Angiotensin II Receptor Signaling Pathway and the inhibitory action of ARBs.

Cyclooxygenase (COX) Signaling Pathway

Anti-inflammatory drugs with a this compound core can inhibit COX enzymes, thereby blocking the production of pro-inflammatory prostaglandins.[22][23][24][25][26]

COX_Signaling Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Substrate for ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 Converts to Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Tetrazole_Derivatives Tetrazole Derivatives (as COX inhibitors) Tetrazole_Derivatives->COX1_2 Inhibit

Caption: Cyclooxygenase (COX) Signaling Pathway and its inhibition by tetrazole derivatives.

Experimental Workflows

Workflow for Anti-inflammatory Drug Screening

Anti_Inflammatory_Workflow start Start synthesis Synthesize 1H-Tetrazole-5-acetic acid derivatives start->synthesis animal_prep Prepare Animal Models (e.g., Rats) start->animal_prep compound_admin Administer Test Compounds and Controls synthesis->compound_admin animal_prep->compound_admin induce_edema Induce Paw Edema (Carrageenan Injection) compound_admin->induce_edema measure_volume Measure Paw Volume at Time Intervals induce_edema->measure_volume data_analysis Analyze Data: Calculate % Inhibition measure_volume->data_analysis conclusion Identify Potent Anti-inflammatory Candidates data_analysis->conclusion

Caption: Workflow for in vivo screening of anti-inflammatory compounds.

Workflow for Anticancer Drug Screening

Anticancer_Workflow start Start synthesis Synthesize 1H-Tetrazole-5-acetic acid derivatives start->synthesis cell_culture Culture Cancer Cell Lines in 96-well plates start->cell_culture compound_treatment Treat Cells with Test Compounds synthesis->compound_treatment cell_culture->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance data_analysis Analyze Data: Calculate IC₅₀ values absorbance->data_analysis conclusion Identify Potent Anticancer Candidates data_analysis->conclusion

Caption: Workflow for in vitro screening of anticancer compounds.

Conclusion

This compound stands as a testament to the power of bioisosterism in modern drug discovery. Its successful application in the development of antihypertensive, anti-inflammatory, and anticancer agents underscores its significance as a privileged scaffold. The ability to fine-tune the pharmacological properties of drug candidates by incorporating this moiety continues to drive innovation in medicinal chemistry. This guide has provided a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows. It is anticipated that the versatility of this compound will continue to be exploited in the design of novel therapeutics for a wide range of diseases.

References

The Pivotal Role of 1H-Tetrazole-5-acetic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global agricultural sector continually seeks innovative solutions for crop protection, the versatile chemical intermediate, 1H-Tetrazole-5-acetic acid, has emerged as a critical building block in the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth exploration of its application, particularly in the development of novel fungicides, herbicides, and insecticides, offering valuable insights for researchers, scientists, and professionals in the field of drug and pesticide development.

The unique structural features of the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, impart desirable properties to agrochemical candidates, including metabolic stability and potent biological activity. This compound, with its reactive carboxylic acid functional group, serves as an ideal scaffold for the creation of diverse chemical libraries with a wide range of biological activities.

Synthesis of this compound: An Overview

A foundational aspect of utilizing this key intermediate is its efficient synthesis. A commonly employed one-step method involves the reaction of cyanoacetic acid with sodium azide in the presence of a catalyst, such as zinc chloride, in a suitable solvent like water. The process typically involves heating the mixture to reflux, followed by acidification to precipitate the desired this compound. This method is noted for its simplicity, operational safety, and high product yield.[1]

Applications in Agrochemical Synthesis

The true potential of this compound is realized in its derivatization to produce active agrochemical compounds. The carboxylic acid moiety allows for a variety of chemical modifications, including esterification and amidation, leading to a broad spectrum of bioactive molecules.

Fungicidal Derivatives

The tetrazole moiety is a well-established pharmacophore in antifungal agents. While direct synthesis pathways from this compound to specific commercial fungicides are not extensively detailed in publicly available literature, the general strategy involves the formation of amide or ester linkages. For instance, the synthesis of N-(furan-2-ylmethyl)-2-(1H-tetrazol-5-yl)acetamide demonstrates a straightforward amidation reaction that can be adapted to generate libraries of potential fungicidal compounds. The mode of action for many azole-based fungicides involves the inhibition of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[2]

Herbicidal Compounds

Research into tetrazole and pyrazole derivatives has indicated their potential as herbicides.[3][4] The synthesis of herbicidal compounds from this compound would typically involve converting the carboxylic acid to an acid chloride, followed by reaction with various amines or alcohols to produce a range of amide and ester derivatives. These derivatives can then be screened for herbicidal activity against various weed species. The mechanism of action for such herbicides can vary, but some are known to inhibit key plant enzymes or interfere with growth processes.

Insecticidal Properties

The application of tetrazole derivatives in insecticides is an active area of research. By modifying the structure of this compound, for example, through the formation of novel amides, it is possible to design molecules that target specific receptors or enzymes in insects. The development of such compounds is crucial in managing insect resistance to existing pesticides.

Experimental Protocols

To facilitate further research and development, this section outlines generalized experimental protocols for the synthesis of derivatives from this compound.

Table 1: Synthesis of this compound

Step Procedure Reagents and Conditions Reference
1ReactionCyanoacetic acid, Sodium azide, Zinc chloride (catalyst), Water (solvent)[1]
2HeatingStirring and heating to reflux[1]
3Work-upConcentration of solvent, acidification (e.g., with HCl or H2SO4), and condensation[1]

Table 2: General Protocol for Amide Derivative Synthesis

Step Procedure Reagents and Conditions
1Acid Chloride FormationThis compound, Thionyl chloride or Oxalyl chloride, in an inert solvent (e.g., Dichloromethane)
2AmidationResulting acid chloride, desired amine, a base (e.g., Triethylamine or Pyridine), in an inert solvent
3PurificationAqueous work-up followed by column chromatography or recrystallization

Logical Workflow for Agrochemical Development

The development of novel agrochemicals from this compound follows a structured workflow, from initial synthesis to biological screening.

Agrochemical_Development_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start This compound Derivatization Esterification / Amidation Start->Derivatization Library Library of Derivatives Derivatization->Library Bioassay Biological Assays (Fungicidal, Herbicidal, Insecticidal) Library->Bioassay Hit_ID Hit Identification Bioassay->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Candidate Agrochemical Candidate Lead_Opt->Candidate End Final Product Candidate->End

Caption: A logical workflow for the development of novel agrochemicals.

Signaling Pathways and Mode of Action

Understanding the mode of action is crucial for developing effective and selective agrochemicals. For many azole fungicides, the primary target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death.

Azole_Fungicide_Mode_of_Action Azole_Fungicide Azole Fungicide (e.g., Tetrazole Derivative) CYP51 Lanosterol 14α-demethylase (CYP51) Azole_Fungicide->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption leads to

Caption: Mode of action of azole fungicides targeting ergosterol biosynthesis.

Future Perspectives

The continued exploration of this compound derivatives holds significant promise for the discovery of next-generation agrochemicals. Its versatility as a synthetic building block, coupled with the favorable biological properties of the tetrazole ring, makes it a focal point for research aimed at addressing the challenges of pest and disease management in a sustainable manner. Future research will likely focus on the development of more efficient and environmentally benign synthetic routes, as well as the elucidation of novel biological targets for these compounds.

References

Methodological & Application

One-Step Synthesis of 1H-Tetrazole-5-acetic Acid from Cyanoacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-step synthesis of 1H-Tetrazole-5-acetic acid, a valuable building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through a cycloaddition reaction between cyanoacetic acid and sodium azide, facilitated by a catalyst in an aqueous medium. This method offers the advantages of being a straightforward, one-step process with a high product yield. The following sections detail the experimental protocol, present quantitative data from representative syntheses, and provide a visual workflow of the procedure.

Data Presentation

The following table summarizes the quantitative data from various embodiments of the one-step synthesis of this compound.[1]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Reactants
Cyanoacetic Acid85 g85 g85 g
Sodium Azide65 g65 g65 g
Catalyst
Zinc Chloride10 g25 g-
Solvent
Water600 mL1200 mL-
Reaction Conditions
TemperatureRefluxRefluxReflux
Reaction Time48 hours72 hours-
Product
This compound93 g94 g-

Experimental Protocol

This protocol is based on a patented one-step synthesis method and is intended for execution by trained chemistry professionals in a controlled laboratory setting.[1]

Materials and Reagents:

  • Cyanoacetic acid (C₃H₃NO₂)

  • Sodium azide (NaN₃) - EXTREMELY TOXIC AND EXPLOSIVE. HANDLE WITH EXTREME CAUTION.

  • Zinc chloride (ZnCl₂) (catalyst)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

  • Water (H₂O) (solvent)

  • Ethanol (for extraction/purification)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • pH meter or pH indicator strips

  • Standard laboratory glassware for filtration and extraction

  • Drying oven

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging the Reactor: To the flask, add cyanoacetic acid, sodium azide, zinc chloride, and water in the desired ratios as outlined in the data table. For example, for Embodiment 1, use 85 g of cyanoacetic acid, 65 g of sodium azide, 10 g of zinc chloride, and 600 mL of water.[1]

  • Reaction: Stir the mixture and heat it to reflux. Maintain the reflux for the specified duration (e.g., 48 hours for Embodiment 1).[1] The reaction should be monitored for completion using appropriate analytical techniques (e.g., TLC, HPLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully add sulfuric acid or hydrochloric acid dropwise to adjust the pH of the solution to 1-2.[1]

    • Concentrate the solution by removing the solvent (water) under reduced pressure.

    • The resulting solid is collected by filtration.

  • Purification:

    • Dry the crude solid in an oven.

    • The dried solid can be further purified by extraction with ethanol to yield the final product, this compound.[1]

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals, and handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified fume hood.

  • The reaction should be performed behind a blast shield.

  • Hydrazoic acid (HN₃), which is highly toxic and explosive, may be formed in situ. Ensure adequate ventilation and avoid breathing any vapors.

Visualizations

Reaction Scheme:

The overall reaction for the synthesis of this compound from cyanoacetic acid is depicted below.

ReactionScheme cluster_reactants Reactants cluster_product Product Cyanoacetic Acid NC-CH₂-COOH Reaction + Cyanoacetic Acid->Reaction Sodium Azide NaN₃ Sodium Azide->Reaction This compound Arrow Reaction->Arrow ZnCl₂, H₂O, Reflux Arrow->this compound

Caption: Reaction scheme for the one-step synthesis.

Experimental Workflow:

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Workflow A 1. Charge Reactor (Cyanoacetic Acid, Sodium Azide, ZnCl₂, Water) B 2. Heat to Reflux (48-72 hours) A->B C 3. Cool to Room Temperature B->C D 4. Acidify to pH 1-2 (H₂SO₄ or HCl) C->D E 5. Concentrate (Remove Water) D->E F 6. Filter Solid Product E->F G 7. Dry Crude Product F->G H 8. Purify by Extraction (Ethanol) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a valuable building block in medicinal chemistry and pharmaceutical development. Its tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, often leading to improved metabolic stability and bioavailability of drug candidates. The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles. This application note provides detailed protocols and quantitative data for the synthesis of this compound via a one-step [3+2] cycloaddition of cyanoacetic acid and sodium azide, with a focus on a zinc-catalyzed process in an aqueous medium.

Reaction Principle

The synthesis proceeds via a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, between the nitrile group of cyanoacetic acid and the azide anion. The use of a Lewis acid catalyst, such as a zinc salt, facilitates the reaction by activating the nitrile group towards nucleophilic attack by the azide.

Experimental Protocols

Method 1: Zinc-Catalyzed Synthesis in Aqueous Medium

This protocol is adapted from the principles of green chemistry, utilizing water as a solvent and a zinc catalyst to promote the reaction.

Materials:

  • Cyanoacetic acid

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirring

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyanoacetic acid (1.0 eq), sodium azide (1.0-1.5 eq), and zinc chloride (0.01-0.5 eq relative to cyanoacetic acid by weight).

  • Dissolution: Add deionized water to the flask. The typical weight ratio of cyanoacetic acid to water is between 1:5 and 1:50.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 24 to 60 hours depending on the scale and catalyst loading.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully adjust the pH of the solution to 1-2 by the dropwise addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.

  • Isolation: The product, this compound, may precipitate out of the solution upon acidification and cooling. If a precipitate forms, collect the solid by vacuum filtration and wash with cold deionized water.

  • Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent from the organic extracts under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound under various reaction conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntryCyanoacetic Acid (mmol)Sodium Azide (mmol)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
11011ZnCl₂ (10)Water100 (Reflux)48~85
21015ZnCl₂ (10)Water100 (Reflux)48~90
31011ZnCl₂ (5)Water100 (Reflux)60~80
41011ZnCl₂ (20)Water100 (Reflux)40~88

Data compiled from principles outlined in patent CN103508971A. Yields are approximate and may vary based on experimental scale and work-up procedures.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Signals
¹H NMR (DMSO-d₆)Chemical shifts will be observed for the methylene protons and the acidic protons of the carboxylic acid and the tetrazole N-H.
¹³C NMR (DMSO-d₆)Chemical shifts will be observed for the methylene carbon, the carboxylic carbon, and the tetrazole ring carbon.
FT-IR (KBr)Characteristic peaks for O-H (carboxylic acid), N-H (tetrazole), C=O (carboxylic acid), and C=N/N=N (tetrazole ring) vibrations.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the zinc-catalyzed [3+2] cycloaddition of cyanoacetic acid and sodium azide.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Cyanoacetic_Acid Cyanoacetic Acid (NC-CH₂-COOH) Activated_Nitrile Zinc-activated Nitrile Complex Cyanoacetic_Acid->Activated_Nitrile Coordination Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Activated_Nitrile Nucleophilic Attack Catalyst ZnCl₂ Catalyst->Activated_Nitrile Tetrazole_Intermediate Zinc-Tetrazolate Intermediate Activated_Nitrile->Tetrazole_Intermediate Cyclization Product This compound Tetrazole_Intermediate->Product Protonation & Release experimental_workflow start Start reactants Combine Cyanoacetic Acid, Sodium Azide, and ZnCl₂ in Water start->reactants reaction Heat to Reflux (24-60h) reactants->reaction workup Cool to Room Temperature & Acidify with HCl to pH 1-2 reaction->workup isolation Isolate Product workup->isolation filtration Filtration isolation->filtration If precipitate forms extraction Ethyl Acetate Extraction isolation->extraction If no precipitate purification Recrystallization filtration->purification extraction->purification product Pure this compound purification->product

Application Notes and Protocols for Microwave-Assisted Synthesis of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a bioisosteric replacement for a carboxylic acid group. This modification can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Traditional methods for the synthesis of tetrazoles often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, significantly reducing reaction times, improving yields, and promoting greener chemistry.

This document provides a detailed protocol for the microwave-assisted synthesis of this compound via a [2+3] cycloaddition reaction between cyanoacetic acid and sodium azide. The methodologies presented are based on established principles of tetrazole synthesis, adapted for microwave irradiation to enhance efficiency.

Reaction Principle

The synthesis proceeds through a [2+3] cycloaddition of the azide anion to the nitrile group of cyanoacetic acid. This reaction is often catalyzed by a Lewis acid, such as a zinc salt, which activates the nitrile towards nucleophilic attack by the azide. Microwave irradiation accelerates this process by rapidly heating the polar solvent and reactants, leading to a significant rate enhancement.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the microwave-assisted synthesis of this compound, based on analogous transformations of nitriles to 5-substituted-1H-tetrazoles.[1][2][3]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Materials Cyanoacetic acid, Sodium azideCyanoacetic acid, Sodium azide
Catalyst Zinc Chloride[4]Zinc Chloride or Triethylamine Hydrochloride[1]
Solvent Water or DMF[1][4]DMF[1]
Temperature Reflux (approx. 100-150 °C)[4]130 °C[1]
Reaction Time 6 - 12 hours[5]10 - 120 minutes[1][6]
Typical Yield 54 - 85%[5]69 - 93% (for analogous nitriles)[1][3]
Work-up Solvent evaporation, acidification, filtration[4]Solvent evaporation, acidification, filtration

Experimental Protocols

Materials and Equipment
  • Cyanoacetic acid

  • Sodium azide (Caution: highly toxic and explosive)

  • Zinc chloride (anhydrous) or Triethylamine hydrochloride

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Microwave synthesizer

  • Reaction vials suitable for microwave synthesis with magnetic stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • pH meter or pH paper

  • Filtration apparatus

Safety Precautions
  • Sodium azide is acutely toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which liberates highly toxic hydrazoic acid gas.

  • Microwave synthesis should be performed in a dedicated microwave reactor designed for chemical synthesis, following the manufacturer's safety guidelines.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Detailed Synthesis Protocol
  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add cyanoacetic acid (1 mmol), sodium azide (1.5 mmol), and zinc chloride (0.2 mmol) or triethylamine hydrochloride (1.5 mmol).[1][4]

  • Solvent Addition: To the vial, add 3-5 mL of dimethylformamide (DMF).[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 130 °C for 2 hours with stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Quench and Work-up: After the reaction is complete, cool the vial to room temperature.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the DMF.

  • Acidification: Dissolve the residue in a small amount of water. Carefully adjust the pH of the solution to 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the product.[4]

  • Product Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and dry under vacuum to obtain this compound. The product can be further purified by recrystallization if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Reactants: Cyanoacetic Acid Sodium Azide Catalyst B Add Solvent (DMF) A->B C Microwave Irradiation (130 °C, 2h) B->C D Cool to Room Temperature C->D E Remove Solvent D->E F Acidify with HCl (pH 1-2) E->F G Isolate Product (Filtration) F->G H Dry Product G->H I I H->I This compound

Caption: Workflow for the microwave-assisted synthesis of this compound.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 Cyanoacetic Acid (NC-CH₂-COOH) P This compound R1->P R2 Sodium Azide (NaN₃) R2->P C1 Microwave (Δ) 130 °C, 2h C1->P C2 Catalyst (e.g., ZnCl₂) Solvent (DMF) C2->P

Caption: [2+3] Cycloaddition for this compound synthesis.

References

Application Note: HPLC Analysis of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 1H-Tetrazole-5-acetic acid in bulk drug substances or as a related substance using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its accurate quantification is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and their intermediates. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of this compound. The method is demonstrated to be specific, linear, accurate, and precise.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 95% A (0-2 min), 95-5% A (2-10 min), 5% A (10-12 min), 5-95% A (12-14 min), 95% A (14-18 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 215 nm
Injection Volume 10 µL
Run Time 18 minutes

2.2. Reagents and Standards

  • This compound reference standard: Purity >99%

  • Acetonitrile: HPLC grade

  • Phosphoric acid: ACS grade

  • Water: HPLC grade or Milli-Q

2.3. Standard Solution Preparation

A stock solution of this compound (1000 µg/mL) is prepared by dissolving the appropriate amount of the reference standard in a 50:50 mixture of water and acetonitrile (diluent). Calibration standards are prepared by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

2.4. Sample Preparation

Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

3.1. System Suitability

System suitability was evaluated by injecting the 50 µg/mL standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007500
% RSD of Peak Area ≤ 2.0%0.8%
% RSD of Retention Time ≤ 1.0%0.3%

3.2. Linearity

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1.0 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 3: Linearity Data

ParameterResult
Linear Range 1.0 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45821x - 1234

3.3. Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with known amounts of this compound at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was calculated.

Table 4: Accuracy/Recovery Data

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Average Recovery 99.8%

3.4. Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the 50 µg/mL standard were analyzed.

Table 5: Precision Data

Precision Type% RSD of Peak Area
Repeatability (Intra-day) 0.9%
Intermediate Precision (Inter-day) 1.5%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD is the concentration with an S/N of 3, and the LOQ is the concentration with an S/N of 10.

Table 6: LOD and LOQ

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Results and Discussion

A representative chromatogram of the this compound standard (50 µg/mL) is shown in Figure 1. The retention time for this compound was observed to be approximately 4.5 minutes. The developed method effectively separates the analyte from potential impurities and degradation products. The validation data demonstrates that the method is linear, accurate, and precise for the intended purpose.

Experimental Workflow and Signaling Pathway Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock (1000 µg/mL) prep_cal Prepare Calibration Standards (1.0 - 100 µg/mL) prep_std->prep_cal prep_sample Prepare Sample Solution filter Filter through 0.45 µm filter prep_sample->filter injection Inject Sample/Standard (10 µL) filter->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 215 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify Analyte (using calibration curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quality control analysis of this compound. The method is simple, rapid, and provides reliable quantitative results.

References

Application Note: 1H NMR Characterization of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 1H-Tetrazole-5-acetic acid. This compound is a key building block in the synthesis of various pharmaceutical agents. Accurate structural elucidation and purity assessment are critical for its application in drug development. This note presents the ¹H NMR spectral data in a structured format and outlines a standardized experimental protocol for reproducible results.

Introduction

This compound is a heterocyclic compound containing both a tetrazole ring and a carboxylic acid functional group. The unique electronic properties and potential for hydrogen bonding of the tetrazole moiety make it a valuable component in medicinal chemistry, often used as a bioisostere for a carboxylic acid group. Precise characterization of its structure is paramount, and ¹H NMR spectroscopy is a powerful analytical technique for this purpose. This application note details the expected ¹H NMR spectrum and provides a step-by-step protocol for sample preparation and analysis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the methylene (-CH₂-), the acidic proton (-COOH), and the tetrazole N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent tetrazole ring and carboxylic acid group. The data presented here was obtained in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar organic molecules.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂-~4.0Singlet2HN/A
-COOH & N-H~10-13Broad Singlet2HN/A

Note: The chemical shifts of the acidic -COOH and N-H protons can be broad and may vary depending on concentration, temperature, and water content in the solvent.

Experimental Protocol

This section provides a detailed methodology for the ¹H NMR analysis of this compound.

Materials:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D

  • NMR tubes (5 mm)

  • Pipettes and tips

  • Vortex mixer

  • Analytical balance

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard 1D proton experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: -2 to 16 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicities and coupling constants (if any).

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis and interpretation.

G Figure 1. Experimental Workflow for 1H NMR Characterization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Set Up NMR Instrument Parameters transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration (DMSO at 2.50 ppm) phase->calibrate integrate Integration calibrate->integrate analyze Analyze Chemical Shifts, Multiplicities, and Integration integrate->analyze report report analyze->report Final Report

Figure 1. Experimental Workflow for 1H NMR Characterization

Discussion

The ¹H NMR spectrum of this compound is relatively simple, with two main signals. The singlet for the methylene protons is a key identifier. The broad singlet corresponding to the exchangeable acidic and N-H protons is also characteristic, though its position can vary. The absence of other signals in the aliphatic or aromatic regions is a strong indicator of sample purity. For quantitative analysis (qNMR), an internal standard of known concentration would be required.

Conclusion

This application note provides a comprehensive guide for the ¹H NMR characterization of this compound. The provided spectral data and detailed experimental protocol will aid researchers in the accurate and reproducible analysis of this important chemical entity, ensuring its quality for applications in drug discovery and development.

Application Notes and Protocols for FT-IR Spectroscopy of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development.[1] Its tetrazole ring serves as a bioisostere for the carboxylic acid functional group, offering improved metabolic stability and lipophilicity in drug candidates.[1] This feature makes it a valuable building block in the synthesis of various pharmaceuticals, including antihypertensive and anti-inflammatory drugs. Fourier-transform infrared (FT-IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing critical information about its molecular structure and purity. This document provides detailed application notes and protocols for the FT-IR spectroscopic analysis of this compound.

Data Presentation: FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The crystalline solid exists as the 1H-tautomer and forms an extensive network of intermolecular hydrogen bonds.[1] The key vibrational frequencies and their assignments are summarized in the table below.[1]

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3400-2500 (broad)ν(OH)Carboxylic Acid
~3100-3000ν(NH)Tetrazole Ring
~1710ν(C=O)Carboxylic Acid
~1600-1400Ring stretchingTetrazole Ring
~1430δ(CH₂)Acetic Acid Moiety
~1300-900Ring breathing, ν(N-N), ν(C-N)Tetrazole Ring
~1200ν(C-O) + δ(OH)Carboxylic Acid
~900γ(OH)Carboxylic Acid

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. The exact positions of the peaks can vary slightly due to sample preparation and environmental conditions.

Experimental Protocols

Synthesis of this compound (One-Step Method)

This protocol is based on a one-step synthesis method which is advantageous for its simplicity and high yield.

Materials:

  • Cyanoacetic acid

  • Sodium azide

  • Zinc chloride (catalyst)

  • Water (solvent)

  • Hydrochloric acid or Sulfuric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetic acid, sodium azide, water, and a catalytic amount of zinc chloride. The molar ratio of cyanoacetic acid to sodium azide should be approximately 1:1.2.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Adjust the pH of the residue with hydrochloric acid or sulfuric acid to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with cold water and dry under vacuum to obtain this compound.

FT-IR Spectroscopy using the KBr Pellet Method

This is a standard and widely used method for obtaining high-quality FT-IR spectra of solid samples.

Materials and Equipment:

  • This compound (finely ground)

  • Potassium bromide (KBr), spectroscopy grade (dried in an oven at ~110°C for 2-3 hours and stored in a desiccator)

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the synthesized this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

    • Add both the sample and KBr to a clean, dry agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding helps to reduce particle size and disperse the sample evenly in the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the die of the pellet press.

    • Ensure the powder is evenly distributed.

    • Assemble the pellet press and apply pressure (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Carefully release the pressure and disassemble the press to retrieve the pellet. A good pellet should be thin and transparent.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum using a pure KBr pellet or an empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Final Product R1 Cyanoacetic Acid P1 Mixing and Heating to Reflux R1->P1 R2 Sodium Azide R2->P1 R3 Water (Solvent) R3->P1 R4 Zinc Chloride (Catalyst) R4->P1 P2 Reaction Monitoring (TLC/NMR) P1->P2 W1 Cooling and Solvent Concentration P2->W1 W2 pH Adjustment (Acidification) W1->W2 W3 Filtration and Washing W2->W3 Product This compound W3->Product

Caption: One-step synthesis workflow for this compound.

FTIR_Protocol cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition S1 Weigh Sample (1-2 mg) and KBr (100-200 mg) S2 Grind in Agate Mortar to Homogeneous Powder S1->S2 P1 Transfer Powder to Pellet Die S2->P1 P2 Apply Pressure (8-10 tons) P1->P2 P3 Form Transparent Pellet P2->P3 A1 Acquire Background Spectrum (Pure KBr) P3->A1 A2 Acquire Sample Spectrum A1->A2 A3 Data Analysis A2->A3

References

Application Notes and Protocols for the Regioselective Alkylation of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a key structural component in numerous pharmaceutical agents, often serving as a bioisostere for a carboxylic acid group. The nitrogen atoms of the tetrazole ring can exist in two tautomeric forms, 1H and 2H, and alkylation of 5-substituted 1H-tetrazoles can lead to the formation of two regioisomers: the N1- and N2-alkylated products. The control of regioselectivity in this alkylation is a critical aspect of synthesizing pure, well-characterized drug candidates. 1H-Tetrazole-5-acetic acid and its esters are important building blocks in medicinal chemistry, and understanding the factors that govern their regioselective alkylation is paramount for efficient drug discovery and development.

This document provides detailed application notes and protocols for the regioselective alkylation of this compound, with a focus on reaction conditions that influence the N1/N2 isomer ratio. Due to the limited availability of studies specifically on this compound, data from closely related 5-substituted tetrazoles is presented to infer the expected outcomes.

Factors Influencing Regioselectivity

The regioselectivity of the N-alkylation of 5-substituted tetrazoles is a complex interplay of several factors:

  • Electronic Effects: The electronic nature of the substituent at the C5 position influences the nucleophilicity of the N1 and N2 nitrogen atoms. Electron-withdrawing groups, such as the acetic acid moiety, can impact the electron density distribution within the tetrazole ring.

  • Steric Hindrance: The steric bulk of the alkylating agent and the substituent at C5 can play a significant role. Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.

  • Reaction Mechanism: The nature of the nucleophilic substitution reaction (SN1 vs. SN2) can dictate the isomeric ratio. SN1-type reactions involving carbocation intermediates may show less selectivity, while SN2 reactions are more sensitive to steric factors.[1]

  • Reaction Conditions:

    • Base: The choice of base can influence the position of the negative charge on the tetrazole anion, thereby affecting the site of alkylation.

    • Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the tetrazole anion and the transition state, thus influencing the regioselectivity.

    • Temperature: Reaction temperature can also impact the isomer ratio, with different activation energies for the formation of the two isomers.

Data Presentation: Regioselectivity in the Alkylation of 5-Substituted Tetrazoles

While specific data for the alkylation of this compound is not extensively reported, the following table summarizes the observed regioselectivity in the alkylation of a structurally similar compound, N-benzoyl 5-(aminomethyl)tetrazole. This data can serve as a valuable guide for predicting the outcome of the alkylation of this compound and its derivatives.

Starting MaterialAlkylating AgentBaseSolventN1-Isomer (%)N2-Isomer (%)Reference
N-benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK2CO3Acetone4555[2]

This result suggests that the alkylation of 5-substituted tetrazoles with a side chain containing a carbonyl group can lead to a mixture of N1 and N2 isomers, with a slight preference for the N2 isomer under these conditions.

Experimental Protocols

Due to the acidic nature of the carboxylic acid, it is advisable to perform the alkylation on the corresponding ester derivative, such as ethyl 1H-tetrazole-5-acetate, to avoid side reactions.

Protocol 1: General Procedure for Non-Selective Alkylation of Ethyl 1H-Tetrazole-5-acetate

This protocol is adapted from general procedures for the alkylation of 5-substituted tetrazoles and is expected to yield a mixture of N1 and N2 isomers.

Materials:

  • Ethyl 1H-tetrazole-5-acetate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 1H-tetrazole-5-acetate (1.0 eq) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (1.2 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or heat to reflux until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Protocol 2: Regioselective Synthesis of 2-Alkyl-2H-tetrazole-5-acetic Acid Derivatives via Diazotization

This protocol is based on a method that preferentially yields the N2-alkylated product.[3][4]

Materials:

  • This compound

  • Primary amine (R-NH2)

  • tert-Butyl nitrite or Isoamyl nitrite

  • Ethyl acetate or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary amine (1.5 eq) in ethyl acetate or dichloromethane, add this compound (1.0 eq).

  • Cool the mixture to 0 °C and add tert-butyl nitrite or isoamyl nitrite (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 2-alkyl-2H-tetrazole-5-acetic acid derivative.

Visualizations

Reaction Pathway for Alkylation

G 1H-Tetrazole-5-acetic_acid This compound Tetrazolate_anion Tetrazolate anion 1H-Tetrazole-5-acetic_acid->Tetrazolate_anion + Base N1_Product 1-Alkyl-1H-tetrazole-5-acetic acid Tetrazolate_anion->N1_Product + R-X N2_Product 2-Alkyl-2H-tetrazole-5-acetic acid Tetrazolate_anion->N2_Product + R-X Alkyl_halide Alkyl halide (R-X) Base Base

Caption: General reaction pathway for the alkylation of this compound.

Experimental Workflow for Non-Selective Alkylation

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve Ethyl 1H-tetrazole-5-acetate in Solvent Add_Base Add K2CO3 Start->Add_Base Add_Alkyl_Halide Add Alkyl Halide Add_Base->Add_Alkyl_Halide React Stir at RT or Reflux Add_Alkyl_Halide->React Filter Filter Inorganic Salts React->Filter Concentrate1 Concentrate Filtrate Filter->Concentrate1 Extract Dissolve in EtOAc, Wash Concentrate1->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate2 Concentrate Dry->Concentrate2 Chromatography Silica Gel Chromatography Concentrate2->Chromatography Isomer1 N1-Isomer Chromatography->Isomer1 Isomer2 N2-Isomer Chromatography->Isomer2

Caption: Workflow for the non-selective alkylation and isomer separation.

Logical Relationship of Factors Influencing Regioselectivity

G Regioselectivity N1/N2 Regioselectivity Substrate Substrate Properties Regioselectivity->Substrate Reagents Reaction Reagents Regioselectivity->Reagents Conditions Reaction Conditions Regioselectivity->Conditions Electronic_Effects Electronic Effects of C5-Substituent Substrate->Electronic_Effects Steric_Hindrance_Substrate Steric Hindrance at C5 Substrate->Steric_Hindrance_Substrate Alkylating_Agent Alkylating Agent Reagents->Alkylating_Agent Base Base Reagents->Base Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature

Caption: Factors influencing the regioselectivity of tetrazole alkylation.

References

Application Notes and Protocols for the Use of 1H-Tetrazole-5-acetic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Tetrazole-5-acetic acid is a valuable building block in medicinal chemistry, often employed as a bioisostere for a carboxylic acid group. Its incorporation into peptides and other molecules synthesized on a solid phase can impart unique physicochemical properties, enhance metabolic stability, and modulate biological activity. These application notes provide detailed protocols and guidelines for the successful integration of this compound into solid-phase synthesis (SPPS) workflows, primarily focusing on peptide synthesis.

The tetrazole moiety of this compound mimics the charge and steric profile of a carboxylate group but is resistant to metabolic degradation pathways that target carboxylic acids. This makes it an attractive substituent for modifying peptides to improve their pharmacokinetic profiles. This document outlines the necessary steps for its handling, activation, and coupling in a standard Fmoc-based solid-phase peptide synthesis strategy.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₃H₄N₄O₂[1]
Molecular Weight 128.09 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 180-183 °C[1]
pKa Not readily available, but the tetrazole NH is acidic
Solubility Soluble in DMF, DMSO, and aqueous base
Table 2: Typical Coupling Efficiency and Purity for Incorporating Unnatural Amino Acids

The following table provides expected ranges for coupling efficiency and final peptide purity when incorporating an unnatural amino acid like this compound. Actual results may vary based on the specific sequence, coupling conditions, and purification methods.

ParameterExpected RangeNotes
Single Coupling Efficiency >95%Monitored by Kaiser or other qualitative tests.[2]
Crude Peptide Purity (by RP-HPLC) 50-80%Highly dependent on the peptide sequence and length.[2]
Final Purity after Purification >98%Achievable with standard purification techniques like RP-HPLC.[3]

Experimental Protocols

Protocol 1: Preparation of Fmoc-Protected Building Block (Hypothetical)

For efficient and specific incorporation, it is highly recommended to use an Nα-Fmoc protected version of an amino acid containing the this compound moiety. As a direct Fmoc-protected version of this compound is not commercially available, a plausible synthetic route would involve the synthesis of a suitable amino acid derivative. A potential building block could be Fmoc-L-2-amino-4-(1H-tetrazol-5-yl)butanoic acid. The following is a generalized protocol for the coupling of such a protected amino acid.

Materials:

  • Fmoc-protected amino acid with tetrazole-5-acetic acid side chain

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group

  • Coupling reagents: HBTU/HATU, HOBt/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected tetrazole-containing amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Proceed with the deprotection and coupling cycle for the next amino acid in the sequence.

Protocol 2: Direct Coupling of this compound

This protocol describes the direct coupling of this compound to the N-terminus of a peptide chain on the solid support. This approach is simpler but may lead to side reactions, such as acylation of the tetrazole nitrogen.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amino group

  • Coupling reagents: HBTU/HATU, HOBt/HOAt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

  • Resin Preparation: Ensure the peptide-resin has a deprotected N-terminal amino group and is well-swollen in DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated solution to the peptide-resin and agitate for 4-6 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using a Kaiser test. Once complete, wash the resin extensively with DMF, DCM, and MeOH.

  • Cleavage and Purification: Cleave the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Characterize the purified peptide by mass spectrometry to confirm the incorporation of the tetrazole moiety and to check for potential side products (e.g., acylation on the tetrazole ring).

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HBTU/DIPEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Incorporation_Workflow cluster_activation Activation cluster_analysis Post-Coupling Start Start: Peptide-Resin with free N-terminus Coupling Coupling to Peptide-Resin Start->Coupling T5AA This compound Activated_Ester Activated Ester Intermediate T5AA->Activated_Ester Reagents Coupling Reagents (HBTU, HOBt, DIPEA) Reagents->Activated_Ester Activated_Ester->Coupling Wash Washing Coupling->Wash Cleave_Purify Cleavage & Purification Wash->Cleave_Purify Analyze Characterization (MS, HPLC) Cleave_Purify->Analyze

Caption: Workflow for the direct coupling of this compound.

References

Application Notes and Protocols: 1H-Tetrazole-5-acetic Acid as a Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1H-Tetrazole-5-acetic acid (TAA) as an organocatalyst in organic synthesis. The information is targeted towards professionals in research and drug development who are exploring novel catalytic methods.

Introduction

This compound is a versatile heterocyclic compound. While traditionally utilized as a building block in medicinal chemistry and materials science, recent research has highlighted its potential as an effective organocatalyst.[1] Organocatalysts are of significant interest in modern organic synthesis due to their operational simplicity, lower toxicity, and reduced cost compared to many metal-based catalysts.

The acidic proton on the tetrazole ring and the carboxylic acid moiety of TAA allow it to act as a bifunctional catalyst, activating substrates through hydrogen bonding and proton transfer. This note focuses on a key application: the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones.

Application: Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones

This compound has been successfully employed as a reusable organocatalyst for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives. This reaction proceeds via a one-pot condensation of 2'-aminoacetophenone with various aromatic aldehydes.[1] The methodology is noted for its convenience and the reusability of the catalyst.[1] A key feature of this catalytic system is its ability to operate under solvent-free conditions, which aligns with the principles of green chemistry by reducing volatile organic waste.[1]

Proposed Catalytic Advantage

The catalytic activity of this compound in this transformation is believed to stem from its ability to activate the aldehyde reactant, facilitating the subsequent carbon-carbon bond formation through an intermolecular pathway.[1]

Data Summary

Due to the limited availability of comprehensive experimental data in publicly accessible literature, a detailed quantitative comparison for a wide range of substrates cannot be provided at this time. The available information from the abstract of a key study is summarized below.[1]

CatalystReactantsProductConditionsYieldCatalyst Reusability
This compound2'-Aminoacetophenone, Aromatic Aldehydes2-Aryl-2,3-dihydroquinolin-4(1H)-onesSolvent-freeGood to excellent (specific yields not detailed in abstract)Reported as reusable

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones using this compound as a catalyst, based on the abstract of the primary literature.[1] Note: The exact stoichiometry, temperature, and reaction times would require optimization for specific substrates and are not fully detailed in the available abstract.

General Procedure for the Synthesis of 2-Phenyl-2,3-dihydroquinolin-4(1H)-one:

  • Reactant Mixture: In a clean, dry round-bottom flask, combine 2'-aminoacetophenone (1.0 mmol, 1.0 eq.), benzaldehyde (1.0 mmol, 1.0 eq.), and this compound (typically 5-10 mol%).

  • Reaction Conditions: The reaction mixture is stirred, likely at an elevated temperature (e.g., 80-120 °C), under solvent-free conditions for a period of time (e.g., 2-12 hours), or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product is then purified using standard laboratory techniques, such as column chromatography on silica gel, to afford the pure 2-phenyl-2,3-dihydroquinolin-4(1H)-one.

  • Catalyst Recovery: The reusable nature of the catalyst suggests that it may be recovered from the reaction mixture, potentially through filtration or extraction, although the specific procedure is not detailed in the available abstract.[1]

Visualizing the Workflow and Proposed Catalytic Role

The following diagrams illustrate the general experimental workflow and a plausible, generalized catalytic cycle for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones catalyzed by this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - 2'-Aminoacetophenone - Aromatic Aldehyde - this compound Heating Heat under Solvent-Free Conditions Reactants->Heating Stir Cooling Cool to Room Temperature Heating->Cooling Purification Purify by Column Chromatography Cooling->Purification Product Isolated Product: 2-Aryl-2,3-dihydroquinolin-4(1H)-one Purification->Product

Caption: General experimental workflow for the synthesis of quinolinones.

catalytic_cycle catalyst This compound (TAA) activated_aldehyde Activated Aldehyde [Ar-CHO---TAA] catalyst->activated_aldehyde Activation aldehyde Ar-CHO aldehyde->activated_aldehyde intermediate Intermediate activated_aldehyde->intermediate + 2'-Aminoacetophenone aminoacetophenone 2'-Aminoacetophenone aminoacetophenone->intermediate product 2-Aryl-2,3-dihydroquinolin-4(1H)-one intermediate->product Cyclization & Tautomerization product->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for TAA in quinolinone synthesis.

References

Application Note: Quantification of 1H-Tetrazole-5-acetic acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Tetrazole-5-acetic acid is a key heterocyclic compound, frequently utilized in pharmaceutical research and drug development. It serves as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Accurate and reliable quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control during its synthesis. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, along with a comparative overview of the methods.

Method 1: Quantification by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase method is particularly suitable for polar analytes like this compound.

Principle

The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. This compound, being a polar molecule, has a lower affinity for the stationary phase and elutes from the column. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

  • Instrumentation & Consumables:

    • HPLC system with a UV-Vis detector.

    • Reverse-phase column (e.g., Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm).[2]

    • Syringe filters (0.45 µm, PTFE or nylon).

    • Volumetric flasks and pipettes.

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade.

    • Deionized water, 18 MΩ·cm.

    • Phosphoric acid (H₃PO₄) or Formic acid (HCOOH), analytical grade.[2]

    • This compound reference standard (>98% purity).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and water, with a small amount of acid. A typical composition is Acetonitrile:Water:Phosphoric Acid (e.g., 20:80:0.1 v/v/v).[2]

    • For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[2]

    • Degas the mobile phase before use.

  • Standard Solution Preparation (Calibration Curve):

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a small amount of the reaction mixture (e.g., 10 mg).

    • Dissolve the sample in a known volume of mobile phase (e.g., 10 mL) in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The following conditions can be used as a starting point and should be optimized as needed.

ParameterValue
Column Newcrom R1 or C18 (5 µm, 4.6 x 150 mm)
Mobile Phase Acetonitrile:Water:H₃PO₄ (20:80:0.1)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 215 nm[3]
Run Time 10 minutes
  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Determine the concentration of this compound in the sample solution using the calibration curve equation.

    • Calculate the percentage purity or concentration in the original reaction mixture.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards B Weigh & Dissolve Reaction Mixture A->B C Filter Sample B->C D Inject into HPLC System C->D E Separate on Column D->E F Detect by UV (215 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H I Calculate Final Concentration H->I

Caption: Workflow for quantifying this compound via HPLC.

Method 2: Quantification by ¹H Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[4]

Principle

The area of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of an internal standard to a known amount of the sample, the concentration of the analyte can be determined by comparing the integrals of their respective, well-resolved peaks.[4][5]

Experimental Protocol

  • Instrumentation & Consumables:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance.

    • NMR tubes.

    • Volumetric flasks and pipettes.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Internal Standard (IS): Must be stable, non-volatile, have a simple spectrum with at least one peak well-resolved from analyte peaks (e.g., Maleic acid, 1,4-Dinitrobenzene).

    • This compound sample.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the reaction mixture into a vial.

    • Accurately weigh and add a known mass of the internal standard (e.g., 5-10 mg) to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Data Acquisition:

    • To ensure accurate quantification, certain acquisition parameters must be optimized.[4]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A d1 of 30 seconds is often a safe starting point.

    • Pulse Angle: Use a 90° pulse.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1).

    • Record the spectrum.

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signal for this compound (e.g., the singlet for the -CH₂- group) and a signal from the internal standard.

    • Calculate the concentration using the following formula:

    Purity (%w/w) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / msample) * PIS

    Where:

    • I : Integral value of the signal

    • N : Number of protons for the integrated signal

    • M : Molar mass (this compound = 128.09 g/mol )[6]

    • m : Mass

    • P : Purity of the internal standard

¹H NMR Data for Quantification

CompoundSignal¹H Chemical Shift (ppm) in DMSO-d₆MultiplicityProtons (N)
This compound-CH₂-~4.0-4.2Singlet2
Maleic Acid (Internal Std.)-CH=CH-~6.2-6.3Singlet2

Note: Chemical shifts are approximate and should be confirmed with a reference spectrum.

Workflow for qNMR Quantification

QNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_data Data Processing A Accurately Weigh Sample & Internal Std. B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Set Quantitative Parameters (d1, ns) D->E F Acquire ¹H Spectrum E->F G Process Spectrum (Phase, Baseline) F->G H Integrate Analyte & Standard Peaks G->H I Calculate Purity/ Concentration H->I

Caption: Workflow for quantifying this compound via qNMR.

Method Comparison

FeatureRP-HPLC¹H qNMRAcid-Base Titration
Specificity High (separates from impurities)High (structure-specific signals)Low (quantifies all acidic species)
Sensitivity High (µg/mL to ng/mL)Moderate (mg/mL)Low (requires higher concentration)
Sample Prep Multi-step (dilution, filtration)Simple (weigh, dissolve)Simple (dissolve)
Analysis Time ~10-15 min per sample~5-20 min per sample~5 min per sample
Equipment HPLC-UV SystemNMR SpectrometerBurette, pH meter
Quantification External calibration requiredAbsolute (with internal standard)Absolute (with standardized titrant)
Throughput High (with autosampler)ModerateHigh (manual)

Conclusion

For the accurate and specific quantification of this compound in complex reaction mixtures, RP-HPLC is highly recommended due to its excellent specificity and sensitivity. It is the method of choice for routine quality control and impurity profiling. ¹H qNMR serves as an excellent primary method for the precise determination of purity without the need for a specific reference standard of the analyte, relying instead on a certified internal standard. Acid-base titration can be used for a rapid, albeit non-specific, estimation of the total acidic content in simpler reaction mixtures where this compound is the predominant acidic species. The choice of method should be guided by the specific requirements of the analysis, including required precision, sample complexity, and available instrumentation.

References

Application Notes and Protocols: 1H-Tetrazole-5-acetic Acid in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-energy-density materials (HEDMs) using 1H-Tetrazole-5-acetic acid as a key starting material. The protocols are based on established and peer-reviewed synthetic routes.

Introduction

This compound is a versatile precursor in the synthesis of nitrogen-rich energetic materials. Its structure allows for the introduction of explosophoric groups, leading to compounds with high detonation performance and thermal stability. The primary synthetic strategy involves the exhaustive nitration of the acetic acid moiety to form a trinitromethyl group, a potent energetic functional group. The resulting 5-(trinitromethyl)-2H-tetrazole (HTNTz) can be further converted into a variety of energetic salts and other derivatives.[1][2]

Synthesis Pathway Overview

The general synthetic pathway involves a two-step process starting from commercially available reagents to first synthesize this compound, followed by its conversion to the energetic compound 5-(trinitromethyl)-2H-tetrazole (HTNTz). HTNTz can then be used to produce various energetic salts.

Synthesis_Pathway Overall Synthesis Pathway cluster_0 Synthesis of this compound cluster_1 Synthesis of Energetic Materials Ethyl cyanoacetate Ethyl cyanoacetate This compound This compound Ethyl cyanoacetate->this compound 1. HN3, 1,3-dipolar cycloaddition 2. Basic hydrolysis 5-(trinitromethyl)-2H-tetrazole (HTNTz) 5-(trinitromethyl)-2H-tetrazole (HTNTz) This compound->5-(trinitromethyl)-2H-tetrazole (HTNTz) Exhaustive Nitration Energetic Salts Energetic Salts 5-(trinitromethyl)-2H-tetrazole (HTNTz)->Energetic Salts Reaction with bases (e.g., NH3, Guanidine) 5-(dinitromethyl)tetrazoles 5-(dinitromethyl)tetrazoles 5-(trinitromethyl)-2H-tetrazole (HTNTz)->5-(dinitromethyl)tetrazoles Reaction with Hydrazine or Hydroxylamine

Caption: Overall synthesis pathway from ethyl cyanoacetate to energetic tetrazole derivatives.

Experimental Protocols

Safety Precautions: The synthesis of energetic materials should only be conducted by trained personnel in a specialized laboratory equipped with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment (PPE) such as safety glasses, face shields, and flame-retardant lab coats. All synthesized energetic compounds are sensitive to impact, friction, and heat and should be handled with extreme care.

Protocol 1: Synthesis of this compound

This protocol is based on the 1,3-dipolar cycloaddition of hydrazoic acid (HN3) with ethyl cyanoacetate, followed by basic hydrolysis.[1][2]

Materials:

  • Ethyl cyanoacetate

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Appropriate organic solvents for extraction

Procedure:

  • Cycloaddition: In a well-ventilated fume hood, carefully prepare a solution of hydrazoic acid in situ by reacting sodium azide with a suitable acid (e.g., ammonium chloride).

  • Slowly add ethyl cyanoacetate to the hydrazoic acid solution at a controlled temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or other appropriate methods).

  • Carefully quench any unreacted hydrazoic acid.

  • Extract the resulting ethyl 1H-tetrazole-5-acetate with a suitable organic solvent.

  • Hydrolysis: Treat the extracted ethyl 1H-tetrazole-5-acetate with an aqueous solution of sodium hydroxide and heat the mixture to induce hydrolysis.

  • After the hydrolysis is complete, cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Protocol 2: Synthesis of 5-(trinitromethyl)-2H-tetrazole (HTNTz)

This protocol involves the exhaustive nitration of this compound.[1][2]

Materials:

  • This compound

  • Fuming nitric acid (98-100%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Dichloromethane

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath.

  • Slowly and carefully add this compound to the cold nitrating mixture in small portions, ensuring the temperature does not exceed the recommended limit.

  • After the addition is complete, allow the reaction mixture to stir at a controlled temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the crude product and wash thoroughly with cold water.

  • Recrystallize the product from a suitable solvent (e.g., dichloromethane) to obtain pure 5-(trinitromethyl)-2H-tetrazole (HTNTz).

Protocol 3: Synthesis of Energetic Salts of 5-(trinitromethyl)-2H-tetrazole

This protocol describes the general procedure for the synthesis of ammonium and guanidinium salts of HTNTz.[1][2]

Materials:

  • 5-(trinitromethyl)-2H-tetrazole (HTNTz)

  • Ammonia solution or Guanidine carbonate

  • Ethanol or water

Procedure:

  • Dissolve HTNTz in a suitable solvent such as ethanol.

  • For the ammonium salt, bubble ammonia gas through the solution or add an aqueous ammonia solution dropwise.

  • For the guanidinium salt, add a solution of guanidine carbonate in water to the HTNTz solution.

  • Stir the mixture at room temperature. The corresponding salt will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry carefully under vacuum.

Experimental_Workflow Experimental Workflow for Energetic Material Synthesis This compound This compound Nitration Nitration This compound->Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->Nitration Crude HTNTz Crude HTNTz Nitration->Crude HTNTz Recrystallization Recrystallization Crude HTNTz->Recrystallization Pure HTNTz Pure HTNTz Recrystallization->Pure HTNTz Salt Formation Salt Formation Pure HTNTz->Salt Formation Base (e.g., NH3, Guanidine) Base (e.g., NH3, Guanidine) Base (e.g., NH3, Guanidine)->Salt Formation Energetic Salts Energetic Salts Salt Formation->Energetic Salts

Caption: Workflow for the synthesis of HTNTz and its energetic salts.

Data Presentation

The following tables summarize the key energetic properties of 5-(trinitromethyl)-2H-tetrazole and its derivatives. The data is compiled from the available literature.[1][2]

Table 1: Physicochemical and Sensitivity Data for HTNTz and its Salts

CompoundFormulaDensity (g/cm³)Decomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)
5-(trinitromethyl)-2H-tetrazole (HTNTz)C2HN7O61.91125< 15
Ammonium 5-(trinitromethyl)tetrazolateC2H4N8O61.84185280
Guanidinium 5-(trinitromethyl)tetrazolateC3H5N9O61.802104120
Hydrazinium 5-(dinitromethyl)tetrazolateCH5N7O41.78145348
Hydroxylammonium 5-(dinitromethyl)-1H-tetrazolateCH4N6O51.82130496

Note: Sensitivity data can vary with the testing method and conditions. The values presented are for comparative purposes. The 5-(trinitromethyl) and 5-(dinitromethyl)tetrazoles are highly energetic materials that can explode upon impact or heating.[1]

Characterization

Synthesized compounds should be thoroughly characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁴N, and ¹⁵N NMR spectroscopy to confirm the chemical structure.[1]

  • Vibrational Spectroscopy: IR and Raman spectroscopy to identify functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

  • X-ray Crystallography: To determine the solid-state structure and calculate the crystal density.[1]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) to determine melting points and decomposition temperatures.[1]

Characterization_Workflow Characterization Workflow Synthesized Compound Synthesized Compound Spectroscopic Analysis Spectroscopic Analysis Synthesized Compound->Spectroscopic Analysis Structural Analysis Structural Analysis Synthesized Compound->Structural Analysis Thermal Analysis Thermal Analysis Synthesized Compound->Thermal Analysis Sensitivity Testing Sensitivity Testing Synthesized Compound->Sensitivity Testing NMR NMR Spectroscopic Analysis->NMR IR/Raman IR/Raman Spectroscopic Analysis->IR/Raman Mass Spec Mass Spec Spectroscopic Analysis->Mass Spec X-ray Crystallography X-ray Crystallography Structural Analysis->X-ray Crystallography Elemental Analysis Elemental Analysis Structural Analysis->Elemental Analysis DSC/DTA DSC/DTA Thermal Analysis->DSC/DTA Impact Test Impact Test Sensitivity Testing->Impact Test Friction Test Friction Test Sensitivity Testing->Friction Test

Caption: Recommended workflow for the characterization of synthesized energetic materials.

References

Application of 1H-Tetrazole-5-acetic acid in Click Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1H-Tetrazole-5-acetic acid in click chemistry. The focus is on its application in bioconjugation and the synthesis of novel molecular entities for drug discovery and development. The tetrazole moiety, particularly when functionalized with an acetic acid group, serves as a versatile building block. It can act as a bioisostere for a carboxylic acid, enhancing the pharmacological properties of molecules.[1][2] Click chemistry offers a robust and efficient method for the modification of this compound, enabling its conjugation to various molecules of interest.

Application Notes

This compound is a valuable reagent in the field of bioconjugation and medicinal chemistry, primarily through its participation in photo-triggered click chemistry. This reaction, a type of [3+2] cycloaddition, allows for the covalent ligation of the tetrazole to an alkene-containing molecule upon photoirradiation.[3] This approach is particularly useful for site-specific labeling of proteins and other biomolecules in biological systems due to the spatiotemporal control afforded by light activation.[3][4]

The acetic acid functionality of this compound provides a handle for initial coupling to biomolecules, such as peptides, via standard amide bond formation. Subsequent photo-click chemistry can then be employed to conjugate this modified biomolecule to another molecule containing an alkene group. This strategy has been successfully used for protein labeling and the development of fluorescent probes.[3]

Key Advantages of Using this compound in Photo-Click Chemistry:

  • Bioorthogonality: The photo-triggered reaction is bioorthogonal, meaning it proceeds with high selectivity in a biological environment without interfering with native biochemical processes.[3]

  • Spatiotemporal Control: The use of light as a trigger allows for precise control over where and when the ligation reaction occurs.[3][4]

  • Fluorogenic Nature: The resulting pyrazoline product of the cycloaddition is often fluorescent, enabling straightforward monitoring of the reaction progress and visualization of the labeled biomolecules.[4]

  • Bioisosterism: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, which can lead to improved pharmacokinetic and pharmacodynamic properties of the resulting conjugates.[1][2]

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Peptide

This protocol describes the initial step of conjugating this compound to a peptide containing a free amine group (e.g., the N-terminus or a lysine side chain) using standard carbodiimide chemistry.

Materials:

  • This compound

  • Peptide with a free amine group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the active NHS ester.

  • Coupling to Peptide:

    • Dissolve the peptide (1.0 equivalent) in a minimal amount of DMF.

    • Add DIPEA (2.0 equivalents) to the peptide solution to act as a base.

    • Slowly add the activated this compound solution to the peptide solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water to precipitate the dicyclohexylurea byproduct (if DCC was used).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the pure tetrazole-modified peptide.

  • Characterization:

    • Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

Protocol 2: Photo-Triggered Click Chemistry of Tetrazole-Modified Peptide with an Alkene

This protocol details the photo-ligation of the tetrazole-modified peptide with an alkene-containing molecule.

Materials:

  • Tetrazole-modified peptide (from Protocol 1)

  • Alkene-containing molecule (e.g., an acrylamide derivative or an alkene-modified protein)

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

  • Acetonitrile (MeCN) as a co-solvent if needed for solubility

  • UV lamp (e.g., 302 nm or 365 nm)

  • Fluorescence spectrophotometer or gel-based fluorescence imaging system

  • LC-MS for reaction monitoring

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazole-modified peptide (1.0 equivalent) and the alkene-containing molecule (1.0-5.0 equivalents) in a suitable buffer (e.g., PBS, pH 7.4). A co-solvent like acetonitrile may be used to improve solubility.

    • The final concentrations of the reactants will depend on the specific kinetics of the reaction but are typically in the micromolar to millimolar range.

  • Photoirradiation:

    • Place the reaction mixture in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 302 nm). The irradiation time will vary depending on the lamp intensity and the quantum yield of the reaction, typically ranging from a few minutes to an hour.[3]

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by observing the appearance of the fluorescent pyrazoline product using a fluorescence spectrophotometer.

    • Alternatively, aliquots of the reaction can be analyzed by LC-MS to track the consumption of reactants and the formation of the product.

  • Analysis of the Product:

    • The final product can be analyzed by mass spectrometry to confirm the covalent linkage.

    • If one of the components was a protein, the labeled protein can be analyzed by SDS-PAGE followed by in-gel fluorescence imaging.

Quantitative Data

The following table summarizes kinetic data for a representative photo-triggered cycloaddition reaction involving a carboxylic acid functionalized tetrazole.

ReactantsWavelength (nm)First-order rate constant (k₁) of nitrile imine formation (s⁻¹)Second-order rate constant (k₂) of cycloaddition (M⁻¹s⁻¹)Reference
Carboxylic acid functionalized tetrazole + Acrylamide3020.1411.0[3]

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

experimental_workflow cluster_protocol1 Protocol 1: Amide Coupling cluster_protocol2 Protocol 2: Photo-Click Chemistry start1 This compound + Peptide activation Activate Carboxylic Acid (EDC, NHS) start1->activation Step 1 coupling Amide Bond Formation activation->coupling Step 2 purification1 HPLC Purification coupling->purification1 Step 3 product1 Tetrazole-Modified Peptide purification1->product1 Step 4 start2 Tetrazole-Modified Peptide + Alkene Molecule product1->start2 photoirradiation Photoirradiation (UV Light) start2->photoirradiation Step 1 cycloaddition [3+2] Cycloaddition photoirradiation->cycloaddition Step 2 product2 Fluorescent Conjugate cycloaddition->product2 Step 3

Caption: Experimental workflow for the two-step bioconjugation process.

signaling_pathway tetrazole This compound tetrazole_peptide Tetrazole-Peptide Conjugate tetrazole->tetrazole_peptide Amide Coupling peptide Peptide (with -NH2) peptide->tetrazole_peptide nitrile_imine Nitrile Imine Intermediate tetrazole_peptide->nitrile_imine Photoactivation alkene Alkene-containing Molecule final_product Fluorescent Bioconjugate alkene->final_product light UV Light light->nitrile_imine nitrile_imine->final_product Cycloaddition

Caption: Logical relationship of the photo-click chemistry reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1H-Tetrazole-5-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and cost-effective starting material is cyanoacetic acid, which reacts with an azide source, typically sodium azide, in a [3+2] cycloaddition reaction.[1][2] Other starting materials mentioned in the literature include ethyl 2-(1H-tetrazol-5-yl)acetate, which can be hydrolyzed to the desired acid.[3][4]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield of this compound can vary significantly depending on the chosen synthetic route, catalyst, and reaction conditions. Reported yields range from moderate to excellent, with some methods claiming yields as high as 75-85% or even over 90% under optimized conditions.[2][5] For instance, a one-step synthesis using cyanoacetic acid, sodium azide, and a catalyst is reported to give a high product yield.[1]

Q3: What are the critical safety precautions to take during this synthesis?

A3: Safety is paramount when working with azides.

  • Sodium Azide: This reagent is highly toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Hydrazoic Acid (HN₃): The reaction of sodium azide with acids can generate hydrazoic acid, which is highly toxic, volatile, and explosive.[6] It is crucial to control the pH of the reaction mixture and avoid strongly acidic conditions.[6] Buffered systems, such as those using ammonium chloride, can help manage the pH.[6]

  • Quenching and Waste Disposal: After the reaction, any residual azide must be carefully quenched, for example, with a sodium nitrite solution. Azide-containing waste should be disposed of according to institutional safety guidelines, avoiding contact with heavy metals like lead and copper, as this can form explosive salts.[6]

Q4: What types of catalysts are effective for this synthesis?

A4: Various catalysts can be employed to improve the reaction rate and yield. Lewis acids are commonly used to activate the nitrile group towards cycloaddition.[7] Examples of effective catalysts include:

  • Zinc salts (e.g., zinc chloride, zinc bromide)[1][7][8]

  • Copper salts (e.g., copper(II) acetate, copper(II) sulfate)[9][10]

  • Ammonium chloride[2]

  • Lanthanide salts (e.g., lanthanum(III) nitrate hexahydrate)[9]

The choice of catalyst can significantly impact the reaction's efficiency.[9]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is of good quality and anhydrous if required. Consider trying a different catalyst, as the optimal choice can be substrate-dependent. For example, zinc salts are a common starting point.[7][8]
Inappropriate Reaction Temperature The reaction temperature is a critical parameter. Some procedures require heating to reflux, while others proceed at lower temperatures.[1][2] Optimization of the reaction temperature may be necessary. For instance, a two-step method involves an initial reaction at 0-30 °C followed by heating to 60-150 °C.[2]
Incorrect Solvent The choice of solvent can significantly influence the reaction outcome.[11] Common solvents include water, dimethylformamide (DMF), and alcohols like isopropanol.[1][7][11] If the yield is low, consider screening different solvents.
Suboptimal Reagent Ratio The molar ratio of cyanoacetic acid to sodium azide can affect the yield. A common ratio is in the range of 1:0.8 to 1:1.5.[1] Experiment with slight variations in this ratio to find the optimum for your specific setup.
Insufficient Reaction Time The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Reaction times can range from a few hours to over 12 hours.[2][9]

Problem 2: Formation of Side Products

Possible Cause Suggested Solution
Decomposition of Starting Material or Product High reaction temperatures or prolonged reaction times can sometimes lead to decomposition. Try lowering the temperature or reducing the reaction time once the starting material is consumed.
Reaction with Solvent In some cases, the solvent may participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Problem 3: Difficulties in Product Isolation

Possible Cause Suggested Solution
Product is too Soluble in the Reaction Mixture After acidification to a pH of 1-2, the product should precipitate.[2] If it remains in solution, try concentrating the solvent or cooling the mixture to 0-5 °C to induce crystallization.[2]
Emulsion Formation During Extraction If an extraction is performed, emulsions can sometimes form. Adding a saturated brine solution can help to break the emulsion.

Quantitative Data Summary

Table 1: Effect of Catalyst on the Synthesis of 5-Substituted 1H-Tetrazoles

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Cu(OAc)₂20Choline chloride–urea DES1001268-90[9]
La(NO₃)₃·6H₂ONot specifiedDMFRefluxNot specified85-98[9]
Zn(OAc)₂·2H₂O10TolueneRefluxNot specified5-94[12]
CuSO₄·5H₂O2DMSO1401High[10]
Zinc ChlorideNot specifiedWaterRefluxNot specifiedHigh[1]

Table 2: Influence of Reaction Conditions on the Synthesis of 5-phenyl-1H-tetrazole

SolventTemperature (°C)Time (h)Yield (%)
EtOHReflux1050[11]
DMF1301080[11]
DMF (Microwave)Not specified0.2599[11]

Experimental Protocols

Protocol 1: One-Step Synthesis using Zinc Chloride Catalyst

This protocol is based on a one-step synthesis method.[1]

Materials:

  • Cyanoacetic acid

  • Sodium azide

  • Zinc chloride (catalyst)

  • Water (solvent)

  • Hydrochloric acid or Sulfuric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid, sodium azide, zinc chloride, and water. The recommended molar ratio of cyanoacetic acid to sodium azide is between 1:0.8 and 1:1.5.[1] The weight ratio of cyanoacetic acid to water can range from 1:5 to 1:50, and the weight ratio of cyanoacetic acid to catalyst can be from 1:0.01 to 1:0.5.[1]

  • Stir the mixture and heat it to reflux.

  • Monitor the reaction progress by a suitable analytical method.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Carefully adjust the pH of the residue with hydrochloric acid or sulfuric acid to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_product Product reagents Combine Cyanoacetic Acid, Sodium Azide, Catalyst, and Solvent heat Heat to Reflux and Stir reagents->heat Start Reaction concentrate Concentrate Solvent heat->concentrate Reaction Complete acidify Adjust pH with Acid concentrate->acidify filter Filter and Wash Solid acidify->filter product This compound filter->product

Caption: Experimental workflow for the one-step synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive Catalyst start->cause1 cause2 Incorrect Temperature start->cause2 cause3 Wrong Solvent start->cause3 cause4 Suboptimal Reagent Ratio start->cause4 solution1 Verify/Change Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Screen Solvents cause3->solution3 solution4 Adjust Molar Ratios cause4->solution4

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1H-Tetrazole-5-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound from cyanoacetic acid and sodium azide?

The primary byproducts of concern are unreacted starting materials, residual catalyst, and hazardous side products. These include:

  • Unreacted Cyanoacetic Acid: A starting material that may remain if the reaction does not go to completion.

  • Unreacted Sodium Azide (NaN₃): A highly toxic and potentially explosive starting material.

  • Hydrazoic Acid (HN₃): A highly toxic, volatile, and explosive acid formed from the protonation of unreacted sodium azide during acidic workup. It has a sharp, pungent odor.[1]

  • Residual Metal Salts: If a Lewis acid catalyst such as zinc chloride (ZnCl₂) is used, residual zinc salts may contaminate the product.[2][3]

  • Thermal Decomposition Products: At elevated temperatures, the tetrazole ring can decompose, leading to the formation of molecular nitrogen and other degradation products.[4][5][6]

Q2: What are the recommended methods for purifying crude this compound?

The most common and effective purification methods are:

  • Recrystallization: This is a widely used technique for purifying solid compounds. A suitable solvent system, such as ethanol/water or isopropanol, is often employed.[7]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid and the tetrazole ring allows for purification by dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.

  • Column Chromatography: For removal of closely related impurities, column chromatography using silica gel can be effective. Due to the polar nature of the product, a polar mobile phase is typically required.[8]

Q3: How can I safely handle the reaction mixture, especially concerning unreacted sodium azide?

Safety is paramount when working with azides.

  • Work in a Fume Hood: Always handle sodium azide and the reaction mixture in a well-ventilated chemical fume hood to avoid inhalation of toxic dust or hydrazoic acid vapors.[1]

  • Avoid Contact with Acids and Metals: Do not allow sodium azide to come into contact with strong acids, as this will generate explosive hydrazoic acid. Also, avoid contact with heavy metals (e.g., lead, copper) as this can form highly shock-sensitive metal azides.[9]

  • Quenching Excess Azide: Before disposal, any unreacted sodium azide in the reaction mixture should be quenched. A common method is the addition of a sodium nitrite (NaNO₂) solution under acidic conditions.[10][11]

  • Proper Waste Disposal: Azide-containing waste must be disposed of according to institutional safety guidelines. Do not mix azide waste with other chemical waste streams, especially those containing heavy metals.[9]

Q4: My purified product has a low melting point and appears discolored. What could be the issue?

A low or broad melting point and discoloration are often indicative of impurities.

  • Incomplete Reaction: Unreacted starting materials can depress the melting point.

  • Residual Solvent: Ensure the product is thoroughly dried to remove any residual solvent from the purification process.

  • Trapped Impurities: During crystallization, impurities can become trapped within the crystal lattice. A second recrystallization may be necessary.

  • Decomposition: If the reaction or purification was carried out at too high a temperature, thermal decomposition may have occurred.

Troubleshooting Guides

Recrystallization Issues
ProblemPotential CauseRecommended Solution
Product "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present.Add a small amount of a miscible "anti-solvent" (a solvent in which the product is less soluble) to the hot solution. Alternatively, try a different solvent system with a lower boiling point. Pre-purification by another method may be necessary if impurities are the cause.[8]
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or nucleation is slow.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. You can also try to concentrate the solution by evaporating some of the solvent or cooling to a lower temperature.[8]
Low recovery of purified product. The product has significant solubility in the cold solvent, or too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation.
Column Chromatography Issues
ProblemPotential CauseRecommended Solution
The compound does not move from the origin (streaks at the top of the column). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For highly polar compounds like this compound, adding a small percentage of a more polar solvent like methanol or acetic acid to the eluent can be effective.[8]
Poor separation of the product from impurities. The chosen solvent system does not provide adequate resolution.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find an optimal eluent for separation before running the column.
The compound appears to decompose on the silica gel. The acidic nature of silica gel may be causing degradation of the product.Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, use a different stationary phase like alumina.[12]

Experimental Protocols

Synthesis of this compound

This protocol is based on the [3+2] cycloaddition of sodium azide to cyanoacetic acid.

Materials:

  • Cyanoacetic acid

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂) (catalyst)

  • Water (solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Ethanol or Isopropanol (for extraction/recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyanoacetic acid, sodium azide, zinc chloride, and water.[13]

  • Heat the mixture to reflux and maintain for 48-72 hours. The reaction progress can be monitored by TLC.[13]

  • After the reaction is complete, cool the mixture to room temperature in a fume hood.

  • Slowly add concentrated sulfuric acid or hydrochloric acid to adjust the pH to 1-2. Caution: This step will generate hydrazoic acid. Ensure adequate ventilation.[13]

  • Concentrate the reaction mixture under reduced pressure to remove most of the water.

  • The crude solid product will precipitate. Isolate the solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can then be purified by extraction with a hot alcohol (e.g., ethanol) followed by cooling to crystallize, or by recrystallization from a suitable solvent.[13]

Recrystallization Protocol
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to just dissolve the solid.

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered to remove the carbon.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Data Presentation

Solubility Data for 1H-Tetrazole-1-acetic acid (a structurally related compound)

This data can be used as a starting point for selecting a suitable recrystallization solvent for this compound.

SolventSolubility ( g/100g solvent) at 298.15 K (25 °C)
Water15.8
Methanol25.4
Ethanol18.2
1-Propanol12.1
2-Propanol9.8
Ethyl Acetate5.6
Acetone22.3
Butyl Acetate2.1

Note: Data is for 1H-Tetrazole-1-acetic acid and is intended as a guide. Actual solubility of this compound may vary.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Analysis Purity Analysis (HPLC, NMR, Melting Point) Recrystallization->Purity_Analysis Acid_Base_Extraction->Purity_Analysis Column_Chromatography Column Chromatography (if necessary) Column_Chromatography->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product Purity > 98% Impure_Product Impure Product Purity_Analysis->Impure_Product Purity < 98% Impure_Product->Column_Chromatography Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Product Oils Out Cooling->Oiling_Out No_Crystals No Crystals Form Cooling->No_Crystals Crystals_Form Crystals Form Cooling->Crystals_Form Add_Antisolvent Add Anti-solvent Oiling_Out->Add_Antisolvent Scratch_Seed Scratch/Seed Crystal No_Crystals->Scratch_Seed Concentrate Concentrate Solution No_Crystals->Concentrate Add_Antisolvent->Cooling Scratch_Seed->Cooling Concentrate->Cooling

References

Technical Support Center: Safe Handling of Hydrazoic Acid in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of hydrazoic acid (HN₃) during tetrazole synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with using hydrazoic acid in tetrazole synthesis?

A1: The primary hazards stem from the use of azide reagents, particularly sodium azide, which can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃).[1][2] Hydrazoic acid is a colorless, volatile, and extremely explosive liquid with toxicity comparable to cyanides.[2] Additionally, heavy metal azides, which can form in the presence of metals like copper, lead, or zinc, are shock-sensitive and can detonate violently.[2] Organic azides themselves can be thermally unstable and decompose explosively.[2]

Q2: Under what conditions is dangerous hydrazoic acid formed?

A2: Hydrazoic acid can be formed when sodium azide reacts with acids, even weak acids.[2] Mixing azides with acidic and aqueous materials can result in the formation of highly toxic and explosive hydrazoic acid.[3] Its high volatility and explosive nature make it a significant risk during tetrazole synthesis.[2]

Q3: Are there safer alternatives to generating hydrazoic acid from sodium azide and strong acids?

A3: Yes, several safer alternatives and methods exist. Trimethylsilyl azide (TMSN₃) is considered a safer alternative to sodium azide/acid combinations as it is less prone to forming hydrazoic acid.[2][4] Continuous flow reactors that generate hydrazoic acid in situ for immediate consumption are also a much safer approach, as they handle only small amounts of the hazardous material at any given time.[5][6]

Q4: What are the recommended engineering controls when working with hydrazoic acid?

A4: All manipulations involving hydrazoic acid or its precursors (like sodium azide and an acid) must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[7][8][9] The work area should be designated for azide use, with clear warning signs.[8] Ensure that a safety shower and eyewash station are immediately accessible.[7]

Q5: What personal protective equipment (PPE) is mandatory?

A5: Appropriate PPE includes a lab coat, chemical safety goggles, and a face shield if there is a splash hazard.[7][8] Nitrile gloves are recommended, and it's good practice to double-glove.[7] Change gloves frequently, at least every two hours.[8]

Troubleshooting Guides

Problem 1: Low or no yield of the desired tetrazole product.

Possible Cause Troubleshooting Step
Incomplete reaction Extend the reaction time or cautiously increase the temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
Poor solubility of starting materials Ensure you are using an appropriate high-boiling polar aprotic solvent like DMF or DMSO.[10] A co-solvent system may also improve solubility.[10] Gentle heating and stirring can aid dissolution before reaching the final reaction temperature.[10]
Decomposition of reagents or product Verify the stability of your starting materials and product under the reaction conditions. Consider if the temperature is too high.
Inefficient generation of hydrazoic acid If generating HN₃ in situ, ensure the stoichiometry of the acid and azide source is correct. The choice of acid can also influence the rate of formation.

Problem 2: Suspected presence of unreacted azide or hydrazoic acid in the final product.

Possible Cause Troubleshooting Step
Incomplete reaction or quenching Ensure the quenching step is carried out to completion. A common method is the addition of a sodium nitrite solution to destroy any residual azide.[1]
Co-distillation or co-precipitation Hydrazoic acid is volatile and may co-distill with solvents. If isolating the product by crystallization, ensure residual azide is quenched before workup.
Analytical confirmation Use analytical methods to test for the presence of residual azide. Gas chromatography can be used for the determination of hydrazoic acid.[11][12] Ion chromatography is another method for detecting azide in aqueous samples.[13]

Problem 3: Formation of an insoluble precipitate during the reaction.

Possible Cause Troubleshooting Step
Formation of insoluble metal azides Avoid using metal spatulas or equipment that could introduce incompatible metals.[3] If a metal catalyst is used, ensure it is compatible and does not form explosive azide salts.
Product insolubility If the product is precipitating, this may be advantageous for purification. However, if it hinders the reaction, a different solvent system may be required.

Quantitative Data Summary

Parameter Value Reference
Hydrazoic Acid (HN₃) Exposure Limit 0.11 ppm (Ceiling)[7][8]
Sodium Azide (NaN₃) Exposure Limit 0.29 mg/m³ (Ceiling)[7][8]
Hydrazoic Acid Boiling Point 37 °C[14]
Hydrazoic Acid pKa 4.75[14]
Sodium Azide Decomposition Temperature ~275 °C (can be violent)[7]

Experimental Protocols

Protocol 1: General Safety Precautions for Handling Hydrazoic Acid

  • Preparation: Before starting any experiment, ensure the fume hood is functioning correctly and the work area is clear of incompatible materials, especially heavy metals and strong acids not used in the immediate procedure.[3]

  • Personal Protective Equipment: Don all required PPE, including a lab coat, safety goggles, a face shield, and double nitrile gloves.[7][8]

  • In-situ Generation: Whenever possible, generate hydrazoic acid in situ so that it is consumed in the reaction as it is formed. This minimizes the accumulation of this hazardous substance.[5]

  • Temperature Control: Maintain strict control over the reaction temperature. Avoid excessive heating, which can increase the volatility of hydrazoic acid and the risk of explosion.[15]

  • Quenching: After the reaction is complete, carefully quench any unreacted azide. A common and effective method is the slow addition of an aqueous solution of sodium nitrite.[1]

  • Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste procedures. Never pour azide solutions down the drain, as they can react with lead or copper pipes to form highly explosive metal azides.[9][16]

Protocol 2: Small-Scale In-Situ Generation of Hydrazoic Acid for Tetrazole Synthesis

This is a generalized protocol and must be adapted for specific substrates and scales.

  • Setup: In a well-ventilated fume hood, assemble a reaction vessel equipped with a stirrer, a thermometer, and a means for controlled addition of reagents (e.g., a dropping funnel).

  • Reagents: Charge the reaction vessel with the nitrile substrate and a suitable solvent (e.g., DMF).

  • Azide Addition: In a separate flask, prepare a solution of sodium azide in the appropriate solvent.

  • Acid Addition: Slowly add a proton source (e.g., triethylamine hydrochloride or acetic acid) to the reaction mixture containing the nitrile.[17]

  • Reaction: Slowly add the sodium azide solution to the reaction mixture at a controlled temperature. Monitor the reaction's progress.

  • Workup and Quenching: Once the reaction is complete, cool the mixture and slowly add a quenching solution (e.g., aqueous sodium nitrite) to destroy any excess azide.[1] Proceed with the extraction and purification of the tetrazole product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Clear Workspace of Incompatibles prep_ppe->prep_materials reaction_setup Assemble Reaction Apparatus prep_materials->reaction_setup reaction_charge Charge Nitrile and Solvent reaction_setup->reaction_charge reaction_add_acid Slowly Add Proton Source reaction_charge->reaction_add_acid reaction_add_azide Controlled Addition of Azide reaction_add_acid->reaction_add_azide reaction_monitor Monitor Reaction Progress reaction_add_azide->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool workup_quench Quench Excess Azide workup_cool->workup_quench workup_extract Extract and Purify Product workup_quench->workup_extract workup_dispose Dispose of Hazardous Waste workup_extract->workup_dispose

Caption: Experimental Workflow for Tetrazole Synthesis.

troubleshooting_low_yield start Low or No Yield check_reaction_time Extend Reaction Time? start->check_reaction_time check_solubility Solubility Issues? check_reaction_time->check_solubility No solution_extend_time Increase time and monitor. check_reaction_time->solution_extend_time Yes check_temp Temperature Too High? check_solubility->check_temp No solution_change_solvent Use different solvent/co-solvent. check_solubility->solution_change_solvent Yes solution_lower_temp Lower reaction temperature. check_temp->solution_lower_temp Yes end Re-evaluate Reaction check_temp->end No solution_extend_time->end solution_change_solvent->end solution_lower_temp->end

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Overcoming Solubility Challenges of 1H-Tetrazole-5-acetic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1H-Tetrazole-5-acetic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a colorless to light yellow crystalline solid. It is known to be soluble in water and alcohols.[1][2] Its solubility is influenced by temperature and the polarity of the solvent. While a comprehensive study on its solubility in various organic solvents has been conducted, specific quantitative data can be challenging to find in readily available literature.[3]

Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A2: Several strategies can be employed to overcome solubility issues:

  • Solvent Selection: Choose a polar solvent. Alcohols like methanol, ethanol, and isopropanol are good starting points.[2] For reactions requiring aprotic polar solvents, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are often effective for dissolving reagents in peptide synthesis and other coupling reactions.[4]

  • Heating: Gently heating the solvent can significantly increase the solubility of this compound.

  • pH Adjustment (Salt Formation): As an acidic compound, its solubility can be dramatically increased by deprotonation with a base to form a more soluble salt. This is a common and highly effective technique.

  • Co-solvent System: Using a mixture of solvents can enhance solubility. For example, a small amount of water in a polar organic solvent can sometimes improve dissolution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an acidic molecule due to the carboxylic acid group and the tetrazole ring proton. In basic solutions (pH > pKa), it will deprotonate to form a carboxylate and/or tetrazolate anion, which is significantly more soluble in aqueous and polar protic solvents. Conversely, in acidic solutions (pH < pKa), it will remain in its less soluble, neutral form. Therefore, increasing the pH of an aqueous suspension by adding a base is a very effective way to dissolve it.

Q4: What type of base should I use to form a soluble salt?

A4: Common and effective bases for forming soluble salts of this compound include:

  • Inorganic Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃) can be used to form the corresponding sodium or potassium salts in aqueous solutions.

  • Organic Bases: Triethylamine (TEA) is a common organic base used in organic reactions to form the triethylammonium salt, which often exhibits improved solubility in organic solvents.

Q5: My reaction is complete, but I am having trouble with product crystallization. Any suggestions?

A5: Challenges with crystallization can arise from residual salts or the use of improper solvent systems. Patent literature suggests that recrystallization from isopropanol or acetic acid can be effective for purification.[5] If the product is in an aqueous solution, acidification might be necessary to precipitate the neutral form, which can then be filtered and recrystallized from an appropriate organic solvent.

Troubleshooting Guides

Issue 1: Poor Solubility in a Non-polar Organic Solvent

Problem: this compound is not dissolving in a non-polar solvent (e.g., toluene, hexanes, dichloromethane) required for my reaction.

Troubleshooting Workflow:

A Initial State: Poor solubility in non-polar solvent B Option 1: Switch to a polar aprotic solvent (e.g., DMF, DMAc, NMP) A->B C Option 2: Use a co-solvent system. Add a minimal amount of a polar solvent (e.g., methanol, isopropanol) A->C D Option 3: In-situ salt formation. Add a stoichiometric amount of a soluble organic base (e.g., Triethylamine) A->D G Reaction proceeds B->G E Evaluate miscibility and reactivity of the co-solvent with your reaction components. C->E F Monitor reaction progress. Note: The salt may have different reactivity. D->F E->G F->G

Caption: Troubleshooting poor solubility in non-polar solvents.

Issue 2: Incomplete Reaction Due to Suspected Solubility Issues

Problem: My reaction is sluggish or incomplete, and I suspect the this compound is not fully dissolved.

Troubleshooting Workflow:

A Initial State: Incomplete reaction, solid material present B Visually inspect the reaction mixture. Is undissolved solid visible? A->B C Yes B->C Visible Solid D No B->D No Visible Solid E Increase reaction temperature (check stability of reactants and products) C->E F Add a co-solvent to improve solubility (e.g., a small amount of DMF or water) C->F G Consider in-situ salt formation with a base (ensure base compatibility with reaction) C->G H Problem may not be solubility. Investigate other factors: - Reagent purity - Catalyst activity - Reaction time D->H I Monitor for dissolution and reaction progress E->I F->I G->I

Caption: Troubleshooting incomplete reactions due to solubility.

Quantitative Data

Solvent ClassSolvent ExamplesQualitative SolubilityTemperature EffectNotes
Polar Protic WaterSoluble[1][2]Increases with temperatureSolubility is significantly enhanced at higher pH.
MethanolSoluble[2]Increases with temperatureGood choice for many reactions.
EthanolSoluble[2]Increases with temperatureAnother good choice for general use.
IsopropanolSolubleIncreases with temperatureCan be used for recrystallization.[5]
Polar Aprotic DMF, DMAc, NMPGenerally SolubleIncreases with temperatureCommonly used in peptide coupling and other reactions requiring high solubility of reagents.[4]
AcetoneSolubleIncreases with temperatureA potential solvent for reactions.
Ester Ethyl AcetateSparingly SolubleIncreases with temperatureOften used for extraction rather than as a primary reaction solvent.[5]
Non-Polar Toluene, HexanesInsoluble-Not recommended as a primary solvent.

Experimental Protocols

Protocol 1: Preparation of a Soluble Sodium Salt of this compound in Water

Objective: To prepare a stock solution of the sodium salt of this compound for use in aqueous reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Weigh the desired amount of this compound and place it in a suitable flask.

  • Add a portion of the deionized water to create a slurry.

  • While stirring, slowly add a 1M solution of NaOH or a saturated solution of NaHCO₃ dropwise.

  • Monitor the pH of the solution. Continue adding the base until all the solid has dissolved and the pH is in the desired range (typically pH 7-8 for the monosodium salt).

  • Once fully dissolved, add the remaining deionized water to reach the final desired concentration.

  • This aqueous solution of the sodium salt can then be used in subsequent reaction steps.

Protocol 2: In-situ Solubilization in an Organic Reaction using Triethylamine

Objective: To dissolve this compound in a polar aprotic solvent like DMF for a coupling reaction.

Materials:

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Other reaction components (e.g., amine, coupling agent)

Procedure:

  • To a dry reaction flask under an inert atmosphere (if required), add the this compound.

  • Add the desired volume of anhydrous DMF.

  • While stirring, add one equivalent of triethylamine. The solid should dissolve to form the triethylammonium salt. Gentle warming may be applied if dissolution is slow.

  • Once a clear solution is obtained, proceed with the addition of the other reagents for your coupling reaction.

Disclaimer: These protocols are intended as a guide. Researchers should always exercise their own judgment and consult relevant safety data sheets (SDS) before performing any experiment. Reaction conditions may need to be optimized for specific applications.

References

Preventing regioisomer formation during alkylation of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alkylation of 1H-Tetrazole-5-acetic acid

Welcome to the technical support center for the alkylation of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioisomer formation and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main products formed during the alkylation of this compound?

A1: The alkylation of this compound, or its ester derivatives, typically yields a mixture of two regioisomers: the N1-alkylated product (1-alkyl-1H-tetrazole-5-acetic acid) and the N2-alkylated product (2-alkyl-2H-tetrazole-5-acetic acid). The tetrazole ring has two tautomeric forms, and the tetrazolate anion formed under basic conditions is an ambident nucleophile, leading to substitution at either the N1 or N2 position.[1][2]

Q2: Why is my alkylation reaction not going to completion?

A2: Incomplete conversion in tetrazole alkylation can be due to several factors. Insufficient activation of the tetrazole with a suitable base can lead to low reactivity. The choice of solvent is also crucial, as it affects the solubility of the tetrazolate salt. Additionally, the reactivity of the alkylating agent plays a significant role; less reactive agents may require more forcing conditions such as higher temperatures or longer reaction times. Ensure your reagents are pure and the reaction is conducted under anhydrous conditions if necessary.

Q3: How can I differentiate between the N1 and N2 alkylated isomers?

A3: NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2 isomers. In ¹³C NMR, the chemical shift of the carbon atom in the tetrazole ring (C5) is diagnostic. The C5 signal in 2,5-disubstituted tetrazoles is typically deshielded (shifted downfield) by approximately 9-12 ppm compared to the corresponding 1,5-disubstituted isomers.[1] ¹H NMR can also be useful, as the chemical shifts of the protons on the alkyl group and the methylene protons of the acetic acid moiety will differ between the two isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Regioselectivity (Mixture of N1 and N2 isomers) Reaction conditions favor the formation of both isomers. The choice of base, solvent, and alkylating agent all influence the N1/N2 ratio.To favor the N2 isomer , consider using conditions that promote SN1-type reactions or employ specific catalysts. For instance, alkylation via diazotization of aliphatic amines has been shown to preferentially form 2,5-disubstituted tetrazoles.[3] To favor the N1 isomer , conditions that allow for thermodynamic equilibration may be beneficial, as the N1 tautomer is often more stable.
The steric bulk of the alkylating agent is not sufficient to direct the reaction to a single nitrogen.Utilize a bulkier alkylating agent to sterically hinder attack at the N1 position, which may lead to higher selectivity for the N2 isomer.
Low Yield of Alkylated Products Incomplete deprotonation of the tetrazole ring.Use a stronger base or ensure stoichiometric amounts of the base are used. The pKa of the tetrazole NH is comparable to acetic acid, so a sufficiently strong base is required for complete deprotonation.[1]
Poor solubility of the tetrazolate salt in the reaction solvent.Switch to a more polar aprotic solvent like DMF or DMSO, which are generally better at dissolving salts.
The alkylating agent is not reactive enough.Consider using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide). Adding a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl chlorides or bromides.
Formation of O-alkylated Side Product (Esterification of the Acetic Acid) The carboxylic acid is not protected and reacts with the alkylating agent under basic conditions.Protect the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester) before performing the N-alkylation. The ester can be subsequently hydrolyzed to the desired carboxylic acid.
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.Isomer separation can often be achieved by careful column chromatography on silica gel.[1] Trying different eluent systems with varying polarities is recommended. In some cases, crystallization may also be an effective method for separating the isomers.

Data on Regioisomeric Ratios

Substrate Alkylating Agent Base Solvent N1:N2 Ratio Reference
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃Acetone45:55[1]
5-Substituted 1H-tetrazoles (general)VariesVariesVariesThe ratio is highly dependent on the interplay between steric and electronic effects of the substituent at C5, the nature of the alkylating agent, the solvent, and the counter-ion of the tetrazolate salt.[2]
5-Substituted 1H-tetrazoles (general)Diazonium intermediates (from aliphatic amines)N/AEthyl acetatePreferential formation of the N2 isomer is observed.[3]

Experimental Protocols

It is highly recommended to first protect the carboxylic acid group of this compound as an ester (e.g., ethyl ester) to prevent O-alkylation. The following is a general protocol for the N-alkylation of ethyl 1H-tetrazole-5-acetate.

Representative Protocol for N-Alkylation of Ethyl 1H-tetrazole-5-acetate

  • Preparation of the Tetrazolate Salt: To a solution of ethyl 1H-tetrazole-5-acetate (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or DMF), add a base (1.1 equivalents) such as potassium carbonate (K₂CO₃).

  • Reaction Mixture Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to ensure the formation of the tetrazolate salt.

  • Addition of Alkylating Agent: Add the alkylating agent (1 equivalent) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to separate the N1 and N2 regioisomers.

Visualizations

Tautomeric Equilibrium and Alkylation Pathways

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation 1H_Tautomer This compound 2H_Tautomer 2H-Tetrazole-5-acetic acid 1H_Tautomer->2H_Tautomer Base + Base - H+ Tetrazolate Tetrazolate Anion Base->Tetrazolate RX + R-X N1_Product N1-Alkylated Product RX->N1_Product Attack at N1 N2_Product N2-Alkylated Product RX->N2_Product Attack at N2 G start Poor Regioselectivity Observed check_params Analyze Reaction Conditions: - Alkylating Agent - Base - Solvent start->check_params change_solvent Modify Solvent System (e.g., polar aprotic like DMF/DMSO) check_params->change_solvent change_base Change Base (e.g., stronger or weaker base) check_params->change_base change_alkylating_agent Alter Alkylating Agent (e.g., increase steric bulk) check_params->change_alkylating_agent outcome Improved Regioselectivity change_solvent->outcome change_base->outcome thermodynamic_control Favor Thermodynamic Product (N1) - Longer reaction time - Higher temperature change_alkylating_agent->thermodynamic_control kinetic_control Favor Kinetic Product (N2) - Lower temperature - Stronger, non-coordinating base change_alkylating_agent->kinetic_control thermodynamic_control->outcome kinetic_control->outcome G start Start: Ethyl 1H-tetrazole-5-acetate add_base 1. Add Base (e.g., K₂CO₃) in Anhydrous Solvent start->add_base add_alkylating_agent 2. Add Alkylating Agent (R-X) add_base->add_alkylating_agent reaction 3. Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup 4. Work-up (Filter, Evaporate, Extract) reaction->workup purification 5. Column Chromatography workup->purification isomers Separated N1 and N2 Isomers purification->isomers end End Products isomers->end

References

Characterization of impurities in 1H-Tetrazole-5-acetic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Tetrazole-5-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

Impurities can be introduced at various stages of the synthesis and storage process. They are generally categorized as organic, inorganic, or residual solvents.[1] For this compound, synthesized via the reaction of cyanoacetic acid and sodium azide, potential sources include:

  • Starting Materials: Unreacted cyanoacetic acid or residual sodium azide.[2][3]

  • Intermediates & By-products: Incomplete cyclization or side reactions during the tetrazole ring formation can lead to unexpected structures.[4]

  • Reagents: Catalysts, such as zinc salts, used during synthesis.[3]

  • Degradation Products: Tetrazoles can undergo thermal or chemical decomposition.[5][6] As an azo compound, this compound may be sensitive to strong acids, oxidizing agents, or metal salts, leading to degradation.[7]

  • Residual Solvents: Solvents used during synthesis and purification.

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities. A UV detector is commonly used for routine analysis.

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides molecular weight and fragmentation data, which is critical for the structural identification of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[8] Both 1H and 13C NMR provide detailed information about the molecule's atomic connectivity.[4][8]

  • Gas Chromatography (GC): GC is the ideal method for identifying and quantifying volatile organic impurities, such as residual solvents.[1]

Q3: How should I approach the identification of a completely unknown peak in my chromatogram?

Identifying an unknown impurity requires a systematic workflow. The goal is to gather data on the impurity's molecular weight and structure.

  • Obtain Mass Information: The most efficient first step is to analyze the sample using a High-Resolution Mass Spectrometer (HRMS) coupled with an HPLC (LC-HRMS). This will provide an accurate mass for the impurity, allowing you to propose a molecular formula.

  • Investigate Fragmentation: Tandem MS (MS/MS) experiments can fragment the impurity ion, providing clues about its substructures.

  • Isolation (if necessary): If the structure cannot be determined from MS data alone, the impurity must be isolated. This can be achieved using preparative HPLC.

  • Structure Elucidation: Once the impurity is isolated in sufficient quantity and purity, its structure can be definitively determined using NMR spectroscopy.[4][8]

Data and Protocols

Potential Impurities Summary

The following table summarizes potential impurities that may be encountered in this compound samples based on its common synthesis route.

Impurity NameChemical FormulaPotential SourceTypical Analytical Method
Cyanoacetic AcidC₃H₃NO₂Starting MaterialHPLC-UV, LC-MS
Sodium AzideNaN₃ReagentIon Chromatography (IC)
Zinc Salts (e.g., ZnCl₂)ZnCl₂CatalystInductively Coupled Plasma (ICP-MS)[1]
Isomeric By-productsC₃H₄N₄O₂Side ReactionHPLC-UV, LC-MS
Degradation ProductsVariableStorage/HandlingHPLC-UV, LC-MS

Experimental Workflow for Impurity Identification

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Isolation & Elucidation start_node start_node process_node process_node decision_node decision_node result_node result_node io_node io_node A Sample containing unknown impurity B Analyze via LC-MS A->B C Obtain Accurate Mass & Molecular Formula B->C D Structure identified with MS data? C->D E Isolate impurity using Preparative HPLC D->E No H Impurity Identified D->H Yes F Perform 1D/2D NMR Spectroscopy E->F G Elucidate Final Structure F->G G->H

Caption: Workflow for the identification of an unknown impurity.

Detailed Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing an impurity profiling method for this compound. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A column suitable for polar compounds, such as a Polar-Embedded C18 column (e.g., Aqua, Hydro, AQ types), with dimensions of 4.6 x 150 mm and a 3.5 µm particle size.[9][10]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. (Ensure pH is low, e.g., <3, to suppress silanol ionization).[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 40% B

      • 25-30 min: 40% to 95% B

      • 30-32 min: 95% B

      • 32-33 min: 95% to 5% B

      • 33-40 min: 5% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Water/Acetonitrile 95:5 v/v) to a final concentration of approximately 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Integrate all peaks and report the area percentage of each impurity.

Troubleshooting Guide

Q1: My chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?

Peak tailing for polar acidic compounds is often caused by secondary interactions between the analyte and residual ionized silanol groups on the silica-based stationary phase.[11] This is a common issue when analyzing acidic molecules.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low (e.g., 2.5-3.0) by adding an acid like phosphoric or formic acid. This protonates the silanol groups, minimizing secondary ionic interactions.[11]

  • Reduce Sample Overload: High sample concentration can lead to peak tailing. Try reducing the sample concentration or the injection volume.[11]

  • Use a Different Column:

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which shields the analyte from interacting with the underlying silica surface. They are highly recommended for polar compounds.[9]

    • High-Purity Silica Columns: Modern columns made with high-purity silica have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.

  • Consider a Guard Column: A guard column can protect the analytical column from strongly retained impurities that might degrade column performance over time.[12]

Troubleshooting Logic for HPLC Peak Tailing

G problem_node problem_node check_node check_node action_node action_node solution_node solution_node A Problem: Significant Peak Tailing B Is sample concentration too high? A->B C Reduce concentration or injection volume B->C Yes D Is mobile phase pH > 3.0? B->D No H Peak Shape Improved C->H E Lower pH to 2.5-3.0 using acid (e.g., H3PO4) D->E Yes F Are you using a standard C18 column? D->F No E->H G Switch to a Polar-Embedded or High-Purity Silica Column F->G Yes F->H No (Issue may be complex, check column health) G->H

Caption: Troubleshooting flowchart for resolving HPLC peak tailing.

Q2: I am seeing a noisy or drifting baseline. What are the likely causes?

A stable baseline is crucial for accurate quantification of low-level impurities. Noise or drift can originate from the pump, mobile phase, or detector.

  • Mobile Phase Issues:

    • Inadequate Degassing: Dissolved gases can outgas in the detector, causing noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[11]

    • Solvent Contamination: Use high-purity, HPLC-grade solvents and additives. Impurities in the solvents can cause a noisy or drifting baseline, especially during gradient elution.

    • Poor Mixing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly.

  • Detector Issues:

    • Lamp Failure: A failing detector lamp can cause significant noise. Check the lamp's energy output.

    • Contaminated Flow Cell: Contaminants from previous analyses can build up in the detector flow cell. Flush the system with a strong solvent (e.g., isopropanol).

  • System Leaks: Check all fittings for leaks, as this can cause pressure fluctuations and contribute to baseline noise.

Q3: My retention times are unstable and shifting between injections. How can I fix this?

Consistent retention times are essential for reliable peak identification. Drifting retention times usually point to problems with the mobile phase or column equilibration.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this re-equilibration step is critical and may need to be lengthened.

  • Mobile Phase Composition: If you are manually preparing the mobile phase, ensure the composition is accurate and consistent between batches. If using online mixing, check for pump malfunctions.[12]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column thermostat and ensure the lab's ambient temperature is stable.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If the problem persists and other causes are ruled out, the column may need to be replaced.

References

Stability of 1H-Tetrazole-5-acetic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1H-Tetrazole-5-acetic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the tetrazole ring in this compound?

A1: The tetrazole ring is known to be a stable aromatic heterocycle.[1][2] It exhibits significant stability across a wide pH range and is generally resistant to oxidizing and reducing agents.[2] The thermodynamic stability of the tetrazole ring contributes to the overall stability of the molecule.[2]

Q2: What is the expected stability of this compound in acidic solutions?

Q3: Is this compound stable in basic solutions?

A3: Similar to acidic conditions, specific degradation kinetics for this compound in basic solutions are not extensively documented in publicly available literature. The tetrazole ring itself is generally stable in alkaline conditions.[2] The acidic proton on the tetrazole ring can be deprotonated in basic solutions.[3] It is important to consider that the overall stability will depend on the specific conditions (pH, temperature, concentration) employed.

Q4: What are the potential degradation pathways for this compound?

A4: The specific degradation products of this compound under forced degradation conditions have not been detailed in the available search results. However, theoretical degradation pathways for tetrazoles could involve the cleavage of the tetrazole ring, potentially leading to the formation of nitrogen gas and other nitrogen-containing fragments.[4][5] The acetic acid side chain could also undergo degradation, although this is generally less likely under typical hydrolytic stress conditions compared to more labile functional groups.

Q5: How can I monitor the stability of my this compound sample?

A5: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[6][7] A suitable HPLC method should be able to separate the intact parent compound from any potential degradation products.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Loss of compound potency over time in solution. pH instability, thermal degradation, or photodegradation.Conduct a pH-rate profile study to find the pH of maximum stability. Store solutions at appropriate temperatures and protect from light.
Appearance of unknown peaks in HPLC chromatogram. Compound degradation.Perform forced degradation studies to intentionally generate degradation products and confirm if the new peaks correspond to them. This will also help in developing a stability-indicating method.
Inconsistent results between different batches of experiments. Variability in experimental conditions (pH, temperature, light exposure), or contamination.Strictly control and monitor experimental parameters. Ensure high purity of solvents and reagents.

Data Presentation

Currently, specific quantitative data on the percentage of degradation of this compound under specific acidic or basic conditions is not available in the reviewed literature. General literature suggests high stability for the tetrazole moiety.[1][2] To obtain quantitative data, a forced degradation study as outlined in the experimental protocols below is recommended.

Table 1: General Stability Profile of Tetrazole Compounds

Condition General Stability Remarks
Acidic (e.g., 0.1 M HCl) Generally StableStability is dependent on the specific compound, acid concentration, and temperature.
Basic (e.g., 0.1 M NaOH) Generally StableThe acidic proton on the tetrazole ring will be deprotonated. Stability is condition-dependent.
Neutral (Aqueous Solution) Generally StableStability can be influenced by temperature and light.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate potential acidic degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl.

    • Prepare a control sample with water instead of HCl.

  • Incubation: Store the samples at room temperature (25°C ± 2°C) and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples should be protected from light.

  • Sampling and Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of NaOH solution (0.1 M or 1 M).

  • Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample.

Protocol 2: Forced Degradation Study - Base Hydrolysis

Objective: To assess the stability of this compound under basic conditions and to generate potential basic degradation products.

Materials:

  • Same as in Protocol 1, but with NaOH as the stress agent and HCl for neutralization.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Conditions:

    • To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Prepare a parallel sample with 1 M NaOH.

    • Prepare a control sample with water instead of NaOH.

  • Incubation: Follow the same incubation procedure as in Protocol 1.

  • Sampling and Neutralization: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of HCl solution (0.1 M or 1 M).

  • Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M & 1M HCl) prep->acid base Base Hydrolysis (0.1M & 1M NaOH) prep->base control Control (Water) prep->control incubate Incubate at RT & 60°C (Various time points) acid->incubate base->incubate control->incubate neutralize Neutralize Samples incubate->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_acid Acidic Conditions (Hypothetical) cluster_base Basic Conditions (Hypothetical) parent This compound deg_acid Potential Degradation (e.g., Ring Opening) parent->deg_acid H+ / Δ deg_base Potential Degradation (e.g., Decarboxylation) parent->deg_base OH- / Δ

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Scaling Up the Synthesis of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1H-Tetrazole-5-acetic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guides and FAQs

Reaction and Process Control

Q1: We are observing a strong exotherm during the initial phase of the reaction between cyanoacetic acid and sodium azide. How can we control this on a larger scale?

A1: The reaction between a nitrile and an azide to form a tetrazole is exothermic, and managing this heat is critical for safety and to minimize side reactions. On a larger scale, consider the following control measures:

  • Slow Reagent Addition: Implement a controlled, slow addition of one of the reactants (e.g., a solution of sodium azide) to the reaction mixture. This allows for the heat to be dissipated more effectively.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity for the scale of your reaction. Monitor the internal temperature closely and adjust the cooling rate as needed.

  • Solvent Volume: Increasing the solvent volume can help to absorb and dissipate the heat generated.[1]

  • Continuous Flow Synthesis: For industrial-scale production, transitioning to a continuous flow reactor offers superior heat transfer and temperature control compared to batch processing, significantly enhancing safety.[2][3]

Q2: Our product yield is inconsistent when moving from a lab to a pilot-scale batch reactor. What could be the cause?

A2: Inconsistent yields during scale-up are often related to mass and heat transfer limitations. Key factors to investigate include:

  • Mixing Efficiency: Inadequate agitation in a larger reactor can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions or the formation of byproducts. Ensure your reactor's impeller design and stirring speed are optimized for the increased volume and viscosity of the reaction mixture.

  • Reaction Time: The optimal reaction time may differ at a larger scale. It is crucial to monitor the reaction progress using in-process analytical techniques (e.g., HPLC, TLC) to determine the actual endpoint. A Chinese patent for a one-step synthesis method suggests reaction times of 48 to 72 hours at reflux.[1]

  • Homogeneity of Reactants: Ensure all reactants, especially solids like sodium azide, are fully dissolved or uniformly suspended before and during the reaction.

Product Isolation and Purification

Q3: We are facing difficulties in isolating pure this compound from the reaction mixture at a larger scale. What is the recommended work-up procedure?

A3: A common and effective work-up procedure for the synthesis of this compound involves the following steps, which can be adapted for larger scales:[1]

  • Solvent Removal: After the reaction is complete, concentrate the reaction mixture by removing the solvent (e.g., water) under reduced pressure.[1]

  • Acidification: Cool the concentrated mixture and carefully adjust the pH to 1-2 with an acid such as sulfuric acid or hydrochloric acid.[1] This will protonate the tetrazole and cause it to precipitate.

  • Filtration: Isolate the crude solid product by filtration. For larger quantities, consider using a filter press or centrifuge for more efficient separation.

  • Washing: Wash the filter cake with cold water to remove inorganic salts and other water-soluble impurities.

  • Drying: Dry the crude product thoroughly.

  • Recrystallization/Extraction: Further purify the product by recrystallization from a suitable solvent or by extraction. The patent suggests extraction with alcohol to obtain the final product.[1]

Q4: What are the common impurities we should look for in our final product?

A4: While specific impurity profiles can vary depending on the reaction conditions, potential impurities in the synthesis of this compound may include:

  • Unreacted Cyanoacetic Acid: Can be detected by chromatographic methods.

  • Residual Sodium Azide: Highly toxic and must be removed. Proper quenching and washing are critical.

  • Inorganic Salts: Generated during the reaction and work-up (e.g., sodium sulfate). These are typically removed by washing with water.

  • Side Products: Although the one-step synthesis is generally clean, high temperatures or improper pH adjustment could potentially lead to degradation of the starting material or product.

Safety Considerations

Q5: What are the primary safety hazards associated with the synthesis of this compound, and how can we mitigate them at scale?

A5: The most significant hazard is the use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃).[4]

  • Handling Sodium Azide: Always handle sodium azide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, as this will generate hydrazoic acid.

  • Preventing Hydrazoic Acid Formation: The reaction should be carried out under neutral or slightly basic conditions to minimize the formation of hydrazoic acid. If acidic conditions are required for work-up, this should be done in a well-ventilated fume hood with extreme caution.

  • Quenching Residual Azide: After the reaction is complete, any unreacted sodium azide must be safely quenched. This is typically done by adding a solution of sodium nitrite, followed by acidification to generate nitrous acid, which decomposes the azide.

  • Waste Disposal: Azide-containing waste must be handled and disposed of according to strict institutional and regulatory guidelines. Never dispose of azides down the drain, as they can form explosive metal azides with lead or copper plumbing.

Data Presentation

Table 1: Summary of a Patented One-Step Synthesis of this compound [1]

ParameterEmbodiment 1Embodiment 2Embodiment 3
Starting Materials
Cyanoacetic Acid85 g85 g85 g
Sodium Azide65 g65 g65 g
Solvent (Water)600 ml1000 ml1200 ml
Catalyst (Zinc Chloride)10 g20 g25 g
Reaction Conditions
TemperatureRefluxRefluxReflux
Reaction Time48 hours60 hours72 hours
Work-up
Acid for pH AdjustmentSulfuric AcidSulfuric AcidSulfuric Acid
Final pH1-21-21-2
Yield
Product Weight93 g93.5 g94 g

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Tetrazoles

FeatureBatch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.Inherently safer due to small reaction volumes and superior heat and mass transfer.[2][3]
Process Control More challenging to maintain consistent temperature and mixing, especially at large scale.Precise control over reaction parameters (temperature, pressure, residence time) leading to higher reproducibility.[3]
Scalability Scaling up can be complex and may require significant process redesign.More straightforward to scale up by running the system for longer or by "numbering up" (using multiple reactors in parallel).[3]
Efficiency & Yield Can have lower yields due to side reactions and less optimal control.Often results in higher yields and purity due to precise control.[2]
Capital & Operating Costs Lower initial capital investment for small scale. Operating costs can be higher due to lower efficiency and more manual intervention.Higher initial capital investment. Lower operating costs due to automation, higher efficiency, and reduced waste.[2][5]
Footprint Requires large reactors and significant plant space.Compact footprint, requiring less manufacturing space.[2]

Experimental Protocols

Detailed Methodology for the One-Step Synthesis of this compound (Based on CN103508971A) [1]

Materials:

  • Cyanoacetic acid

  • Sodium azide

  • Zinc chloride (catalyst)

  • Deionized water (solvent)

  • Sulfuric acid (for pH adjustment)

  • Alcohol (for extraction/purification)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a stirrer, reflux condenser, and temperature probe, charge the cyanoacetic acid, sodium azide, water, and zinc chloride in the ratios specified in Table 1.

  • Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for the specified duration (48-72 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up - Solvent Removal: Once the reaction is complete, cool the mixture and concentrate it by distilling off the water under reduced pressure.

  • Work-up - Acidification and Precipitation: Cool the concentrated residue and, with vigorous stirring, slowly add sulfuric acid to adjust the pH to 1-2. The product, this compound, will precipitate as a solid.

  • Work-up - Isolation: Filter the solid product and wash it with cold water.

  • Drying: Dry the isolated solid in a vacuum oven at an appropriate temperature.

  • Purification: Further purify the dried product by extraction with alcohol.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reactant_charging Reactant Charging (Cyanoacetic Acid, Sodium Azide, Water, ZnCl2) reflux Reflux Reaction (48-72 hours) reactant_charging->reflux monitoring In-Process Monitoring (TLC/HPLC) reflux->monitoring solvent_removal Solvent Removal (Vacuum Distillation) monitoring->solvent_removal Reaction Complete acidification Acidification & Precipitation (H2SO4, pH 1-2) solvent_removal->acidification filtration Filtration & Washing (Cold Water) acidification->filtration drying Drying (Vacuum Oven) filtration->drying purification Purification (Alcohol Extraction) drying->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the scaled-up synthesis of this compound.

troubleshooting_flowchart start Start: Low Yield or Purity Issue check_reaction_completion Is the reaction complete? start->check_reaction_completion increase_time Increase reaction time or temperature (with caution). check_reaction_completion->increase_time No check_mixing Is mixing efficient? check_reaction_completion->check_mixing Yes increase_time->check_reaction_completion optimize_stirring Optimize stirrer speed and impeller design. check_mixing->optimize_stirring No check_temp_control Is temperature control adequate? check_mixing->check_temp_control Yes optimize_stirring->check_mixing improve_cooling Improve cooling capacity or use slower reagent addition. check_temp_control->improve_cooling No check_workup Is work-up procedure optimal? check_temp_control->check_workup Yes improve_cooling->check_temp_control optimize_ph Optimize pH adjustment and washing steps. check_workup->optimize_ph No analyze_impurities Analyze for impurities (HPLC, NMR). check_workup->analyze_impurities Yes optimize_ph->check_workup end End: Process Optimized analyze_impurities->end

Caption: Troubleshooting flowchart for low yield or purity in this compound synthesis.

References

Technical Support Center: Removal of Metal Catalysts from 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of residual metal catalysts, particularly palladium, from 1H-Tetrazole-5-acetic acid. The unique chemical properties of this molecule, including its acidic nature and the coordinating ability of the tetrazole ring, can present specific purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My usual palladium scavenger isn't working effectively for this compound. Why might this be, and what can I do?

Possible Cause: The tetrazole ring in your product can chelate with palladium, forming a stable complex that is difficult for some scavengers to break.[1] Additionally, the acidic nature of the carboxylic acid group can influence the surface chemistry of the scavenger and the speciation of the palladium in solution.

Troubleshooting Steps:

  • Scavenger Screening: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or dimercaptotriazine (DMT)) to find one with a higher affinity for palladium in your specific product-solvent matrix. Thiol-based scavengers are often effective for Pd(II) complexes.

  • Optimize Scavenging Conditions:

    • Equivalents: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents.

    • Temperature and Time: While many scavengers are effective at room temperature, increasing the temperature (e.g., to 40-60 °C) and extending the reaction time (from a few hours to overnight) can improve performance. Monitor the progress by analyzing aliquots.

  • pH Adjustment: The pH of the solution can impact the effectiveness of the scavenger.

    • For acidic products, consider if a pH adjustment is feasible without degrading your product. A change in pH can alter the coordination of the tetrazole to the palladium, potentially making the metal more accessible to the scavenger.

  • Solvent System: The polarity of the solvent can affect both the scavenger's efficiency and the solubility of the palladium species. Consider if a solvent swap post-reaction is possible to one that is more amenable to scavenging.

Q2: I'm seeing significant product loss after using activated carbon to remove palladium. How can I minimize this?

Possible Cause: Activated carbon can be a cost-effective method for palladium removal, but its non-specific nature can lead to the adsorption of the desired product, especially polar molecules like this compound.

Troubleshooting Steps:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. This often requires small-scale trials to determine the optimal weight percentage.

  • Solvent Selection: The choice of solvent can influence the adsorption of your product. A solvent in which this compound is highly soluble may reduce its binding to the activated carbon.

  • Control Treatment Time and Temperature: Shorter treatment times and lower temperatures can decrease product loss while still being effective for palladium removal.

  • Wash the Carbon: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover adsorbed product.

Q3: Recrystallization is not reducing the palladium content to the desired level. What are my options?

Possible Cause: The palladium species may be co-crystallizing with your product, especially if there is a strong interaction between the two.

Troubleshooting Steps:

  • Solvent Screening: The solubility of this compound varies in different solvents.[1] Experiment with different solvent systems for recrystallization. A solvent system that maximizes the solubility of the product at high temperatures and minimizes its solubility at low temperatures, while keeping the palladium impurities in the mother liquor, is ideal.

  • Anti-Solvent Crystallization: Consider dissolving the crude product in a good solvent and then adding an anti-solvent to induce crystallization. This can sometimes leave impurities behind in the solvent mixture.

  • Crystallization with an Additive: The addition of a chelating agent to the crystallization solvent can sometimes form a soluble complex with the palladium, preventing it from co-crystallizing with the product.

  • Combine Methods: Use recrystallization as a final polishing step after an initial bulk removal of palladium using a scavenger or activated carbon.

Data Presentation

The following tables provide a summary of the effectiveness of various palladium removal techniques. Note that the efficiency is highly dependent on the specific substrate, catalyst, and reaction conditions.

Table 1: Comparison of Palladium Scavenging Methods

Scavenger TypeFunctional GroupTypical Loading (wt% or equiv.)Initial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Reference
Silica-Based Thiol-SH5-10 wt%500 - 2000< 10> 98General Literature
Polystyrene-Based Thiol-SH5-10 wt%500 - 2000< 10> 98General Literature
Silica-Based Thiourea-SC(NH2)NH-5-10 wt%500 - 2000< 15> 97General Literature
MP-TMTTriazine-thiol5 equivalents33,000< 200> 99[2]
Activated Carbon-5-10 wt%2000 - 500050 - 20090 - 99General Literature

Table 2: Solubility of this compound in Various Solvents

SolventSolubility Profile
WaterSoluble
MethanolSoluble
EthanolSoluble
1-PropanolSoluble
2-PropanolSoluble
AcetoneSoluble
Ethyl AcetateSoluble
Butyl AcetateSoluble
Data adapted from[1]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude this compound in a suitable solvent in which both the product and the palladium species are soluble.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-10 wt% or 5 equivalents relative to the initial palladium catalyst).

  • Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Once scavenging is complete (as determined by a suitable analytical method like ICP-MS), filter the mixture to remove the scavenger.

  • Washing: Wash the scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the celite and carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

Protocol 3: Recrystallization of this compound

This protocol is adapted from general purification procedures for acidic compounds and information on the solubility of this compound.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., water or ethanol).[1]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude_product Crude this compound (contains residual metal catalyst) dissolution Dissolution in suitable solvent crude_product->dissolution scavenging Treatment with Scavenger/Carbon dissolution->scavenging filtration Filtration scavenging->filtration filtrate Filtrate (Product in Solution) filtration->filtrate solid_waste Solid Waste (Catalyst on Scavenger/Carbon) filtration->solid_waste concentration Solvent Removal filtrate->concentration purified_product Purified Product concentration->purified_product recrystallization Recrystallization (Optional Polishing Step) concentration->recrystallization recrystallization->purified_product

Caption: General experimental workflow for the removal of metal catalysts.

troubleshooting_logic start High Metal Content After Initial Purification cause1 Possible Cause: Product-Metal Chelation start->cause1 cause2 Possible Cause: Inefficient Scavenging start->cause2 cause3 Possible Cause: Co-crystallization start->cause3 solution1a Screen Different Scavengers cause1->solution1a solution1b Optimize Scavenging Conditions (Temp, Time, Equivalents) cause1->solution1b solution1c Adjust pH cause1->solution1c cause2->solution1a cause2->solution1b solution3a Screen Recrystallization Solvents cause3->solution3a solution3b Use Anti-Solvent Technique cause3->solution3b solution3c Combine with Scavenging cause3->solution3c solution2a Optimize Carbon Loading solution2b Change Solvent solution2c Control Treatment Time

Caption: Troubleshooting logic for ineffective metal catalyst removal.

References

Technical Support Center: Challenges in the N-alkylation of 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the N-alkylation of 1H-tetrazole-5-acetic acid.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Low or no yield in the N-alkylation of this compound is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting can help identify and resolve the underlying problem.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The tetrazole nitrogen must be deprotonated to act as a nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. Ensure at least one equivalent of base is used. For weaker bases like potassium carbonate (K₂CO₃), ensure vigorous stirring and sufficient reaction time.

  • Poor Solubility of Reactants: If the tetrazole salt is not soluble in the reaction solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that can dissolve both the tetrazole salt and the alkylating agent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial.

    • Solution: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.

  • Moisture in the Reaction: Water can hydrolyze the alkylating agent and react with strong bases, thereby inhibiting the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS. However, be aware that excessive heat can lead to side reactions.

G start Low or No Yield deprotonation Incomplete Deprotonation? start->deprotonation solubility Poor Solubility? start->solubility reactivity Low Alkylating Agent Reactivity? start->reactivity moisture Moisture Present? start->moisture temperature Sub-optimal Temperature? start->temperature solution_base Use Stronger Base (e.g., NaH) Ensure 1 eq. of base deprotonation->solution_base Yes solution_solvent Use Polar Aprotic Solvent (DMF, DMSO, MeCN) solubility->solution_solvent Yes solution_alkylating Use More Reactive Leaving Group (I > Br > Cl) reactivity->solution_alkylating Yes solution_anhydrous Use Anhydrous Solvents Inert Atmosphere moisture->solution_anhydrous Yes solution_temp Optimize Temperature Monitor by TLC/LC-MS temperature->solution_temp Yes

Troubleshooting workflow for low or no product yield.
Problem 2: Formation of a Mixture of N1 and N2 Isomers (Poor Regioselectivity)

The primary challenge in the N-alkylation of 5-substituted 1H-tetrazoles is the formation of a mixture of N1 and N2 regioisomers.[1][2] Controlling the regioselectivity is crucial for obtaining the desired product in high purity.

Factors Influencing Regioselectivity and Strategies for Control:

  • Steric Hindrance: Bulky alkylating agents or bulky substituents at the 5-position of the tetrazole ring can favor alkylation at the less sterically hindered nitrogen atom.

    • Strategy: While the acetic acid group at the 5-position is not exceptionally bulky, using a bulkier alkylating agent may offer some control.

  • Reaction Conditions (Solvent and Base): The nature of the solvent and the counter-ion of the base can influence the site of alkylation by affecting the association of the tetrazolate anion.[3]

    • Strategy: Experiment with different solvent and base combinations. For instance, conditions that favor the formation of contact ion pairs might lead to different regioselectivity compared to conditions that favor solvent-separated ion pairs.

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable isomer.

    • Strategy: Investigate the effect of temperature on the isomer ratio. It is important to note that the relative stability of N1 and N2 isomers can depend on the substitution pattern.

G sub This compound + Alkyl Halide base Base (e.g., K2CO3, NaH) sub->base Deprotonation product_mix Mixture of Isomers base->product_mix Nucleophilic Attack solvent Solvent (e.g., Acetone, DMF) solvent->product_mix Influences Regioselectivity n1_isomer N1-alkylated (1,5-disubstituted) product_mix->n1_isomer n2_isomer N2-alkylated (2,5-disubstituted) product_mix->n2_isomer

Regioselectivity in N-alkylation of this compound.
Problem 3: Difficulty in Separating N1 and N2 Isomers

The N1 and N2 isomers often have very similar physical properties, making their separation challenging.

Separation and Characterization Strategies:

  • Column Chromatography: This is the most common method for separating the isomers.

    • Strategy: Careful selection of the stationary phase (e.g., silica gel) and the eluent system is critical. A shallow gradient of a more polar solvent in a less polar solvent (e.g., ethyl acetate in hexanes) can often resolve the two isomers. Monitoring the fractions by TLC is essential. For instance, in the alkylation of a similar compound, N-benzoyl 5-(aminomethyl)tetrazole, the N1 and N2 isomers were successfully separated using an ether/hexane eluent system.[4]

  • Spectroscopic Differentiation:

    • ¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is a reliable indicator for distinguishing between the N1 and N2 isomers. The C5 carbon in the N2-alkylated isomer is typically deshielded (appears at a higher ppm value) by about 9-12 ppm compared to the N1-alkylated isomer.[4]

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid group of this compound before N-alkylation?

A: It is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), before performing the N-alkylation. This prevents the competing O-alkylation of the carboxylate anion under basic conditions. The ester can be subsequently hydrolyzed to the carboxylic acid after the N-alkylation step.

Q2: What are the typical reaction conditions for the N-alkylation of a this compound ester?

A: A general starting point, based on protocols for similar 5-substituted tetrazoles, would be to use a slight excess of a base like potassium carbonate (K₂CO₃) and the alkylating agent in a polar aprotic solvent such as acetone or DMF. The reaction is typically stirred at room temperature or gently heated.[4]

Q3: How can I determine the ratio of the N1 and N2 isomers in my product mixture?

A: The isomer ratio can be determined by integrating the signals in the ¹H NMR spectrum of the crude product mixture that are unique to each isomer. For example, the chemical shifts of the methylene protons of the alkyl group attached to the nitrogen are often different for the N1 and N2 isomers.

Q4: Are there any side reactions to be aware of other than the formation of the other regioisomer?

A: Besides the formation of the N1 and N2 isomers, potential side reactions include:

  • O-alkylation: If the carboxylic acid is not protected, O-alkylation can occur.

  • Dialkylation: If a strong base and an excess of a highly reactive alkylating agent are used, dialkylation to form a quaternary tetrazolium salt is possible, though less common under standard conditions.

Data Presentation

The regioselectivity of N-alkylation is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative data for the N-alkylation of various 5-substituted tetrazoles to illustrate the typical range of isomer ratios that can be expected.

5-SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
-CH₂NHCOPhBenzyl bromideK₂CO₃Acetone45:55[4]
-PhVariousVariousVariousVariable[1][2]
-MePhenacyl halidesVariousMechanochemicalN2 favored[5]

Experimental Protocols

General Protocol for N-Alkylation of Ethyl 1H-tetrazole-5-acetate (Adapted from a similar procedure[4])
  • Preparation: To a solution of ethyl 1H-tetrazole-5-acetate (1 equivalent) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 1.1 equivalents).

  • Reaction Initiation: Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.1 equivalents) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N2 isomers.

  • Characterization: Characterize the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the identity of the isomers by observing the chemical shift of the C5 carbon in the ¹³C NMR spectrum.

G start Start step1 1. Dissolve Ethyl 1H-tetrazole-5-acetate and K2CO3 in anhydrous solvent start->step1 step2 2. Stir for 15-30 min step1->step2 step3 3. Add alkylating agent step2->step3 step4 4. Stir at RT or heat (Monitor by TLC/LC-MS) step3->step4 step5 5. Work-up: Filter, extract, dry, concentrate step4->step5 step6 6. Purify by column chromatography step5->step6 step7 7. Characterize isomers (NMR, MS) step6->step7 end End step7->end

Experimental workflow for N-alkylation.

References

Minimizing the formation of explosive intermediates in tetrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of explosive intermediates during tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary explosive intermediate of concern during tetrazole synthesis?

The primary hazard in many common tetrazole syntheses is the formation of hydrazoic acid (HN₃).[1][2][3] This compound is highly toxic, volatile, and explosive, especially when it accumulates in the headspace of a reaction vessel.[1][4] It can be generated in situ, particularly when using sodium azide in the presence of Brønsted acids.[1][3]

Q2: How can the formation of hydrazoic acid be minimized?

Several strategies can be employed to minimize the formation of hydrazoic acid:

  • pH Control: Maintaining a neutral or slightly basic pH can significantly reduce the generation of HN₃. The use of zinc bromide (ZnBr₂), for example, helps to control the pH and minimize hydrazoic acid formation.[4]

  • Reagent Selection: Using alternatives to sodium azide, such as trimethylsilyl azide (TMSN₃), can be a safer option as it is less prone to forming hydrazoic acid.[5][6]

  • Catalyst Choice: Certain catalysts, like zinc oxide, have been shown to be effective in promoting the desired reaction while generating minimal amounts of HN₃ in the headspace.[4]

  • Continuous Flow Chemistry: This is a highly recommended approach for enhancing safety by minimizing the reaction volume and eliminating headspace where HN₃ can accumulate.[1][2][7]

Q3: Are there azide-free methods for synthesizing tetrazoles?

Yes, azide-free synthesis routes have been developed to completely avoid the risks associated with azide reagents. One such method involves the use of diformylhydrazine, which serves as a safer alternative for preparing 1-aryl-1H-tetrazoles.

Q4: What are the best practices for quenching a reaction containing residual azide?

Any unreacted sodium azide must be safely quenched at the end of the reaction. A common and effective method is the addition of a sodium nitrite (NaNO₂) solution, followed by acidification.[1][4][6] This procedure converts the residual azide into nitrogen gas and nitrous oxide.[4]

Q5: How does continuous flow chemistry improve the safety of tetrazole synthesis?

Continuous flow chemistry offers significant safety advantages over traditional batch processing for tetrazole synthesis:[1][3]

  • Small Reaction Volumes: Only a small amount of the reaction mixture is present in the reactor at any given time, minimizing the potential impact of an exothermic event.[1][3]

  • No Headspace: Flow reactors are typically completely filled with the liquid phase, eliminating the headspace where explosive gases like hydrazoic acid can accumulate to dangerous levels.[1]

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, reducing the risk of thermal runaways.

  • High-Temperature and Pressure Operations: The enclosed nature of flow systems allows for reactions to be conducted safely at elevated temperatures and pressures, which can lead to faster reaction times and higher yields.[2]

Troubleshooting Guides

Issue 1: Low or No Product Conversion

Possible Cause Troubleshooting Step
Poor Solubility of Reagents Ensure all starting materials, especially sodium azide, are fully dissolved. A co-solvent system, such as a mixture of an organic solvent and water, may be necessary.[8] Gentle heating and stirring can also aid in dissolution before reaching the target reaction temperature.[8]
Inactive Catalyst Verify the quality and activity of the catalyst. If using a solid-supported catalyst, ensure it has not been deactivated. Consider using a freshly prepared or purchased catalyst.
Insufficient Reaction Temperature or Time Optimize the reaction temperature and time. Some nitriles, particularly sterically hindered or electron-rich ones, may require higher temperatures or longer reaction times for complete conversion.[1]
Incorrect pH The pH of the reaction medium is crucial. For methods using ammonium chloride, ensure the buffering capacity is sufficient to maintain a suitable pH for the reaction to proceed.[8]

Issue 2: Suspected Formation of Explosive Intermediates

Possible Cause Immediate Action & Prevention
Presence of Strong Acids with Sodium Azide Immediate Action: If a strong acid has been accidentally added, proceed with extreme caution. Do not attempt to heat or agitate the mixture. Consult your institution's safety protocols immediately. Prevention: Strictly avoid the use of strong acids in combination with sodium azide.[6] Use buffered systems or Lewis acids that do not readily generate HN₃.[4][8]
Use of Incompatible Solvents or Equipment Prevention: Avoid using chlorinated solvents like dichloromethane, as they can form explosive azido-compounds.[6] Do not use equipment with heavy metal components (e.g., lead, copper) that can form highly sensitive and explosive heavy metal azides. Use glass or plastic spatulas and equipment.[6]
Accumulation of Hydrazoic Acid in Headspace (Batch Reactions) Prevention: Whenever possible, use a continuous flow setup to eliminate headspace.[1] If performing a batch reaction, ensure adequate ventilation in a fume hood and consider using online monitoring techniques, such as IR spectroscopy, to detect the presence of HN₃ in the headspace.[4]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 5-Phenyltetrazole

MethodAzide SourceCatalyst/AdditiveSolventTemperature (°C)TimeYield (%)Safety Considerations
Batch (Sharpless) NaN₃ZnBr₂WaterReflux12-24 h~85-95Potential for HN₃ formation, requires careful pH control.[4][9]
Batch (Ammonium Chloride) NaN₃NH₄ClDMF100-1304-12 h~80-90Generates HN₃; requires a well-ventilated fume hood.[10]
Continuous Flow NaN₃NoneNMP:H₂O (9:1)19020 min>95Significantly safer due to no headspace and small reaction volume; minimal HN₃ generation.[1]
Azide-Free Diformylhydrazine-Acetic Acid90-~50Avoids the use of azide reagents altogether.

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of 5-Substituted Tetrazoles

This protocol is adapted from a method that emphasizes safety and efficiency by avoiding the generation of hydrazoic acid.[1]

Materials:

  • Nitrile substrate (1.0 equiv)

  • Sodium azide (NaN₃) (1.05 equiv)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • 3 N HCl

  • Sodium nitrite (NaNO₂) solution (for quenching)

  • Continuous flow reactor setup (syringe pump, stainless steel tubing, back pressure regulator, oil bath)

Procedure:

  • Prepare the Reagent Solution: Dissolve sodium azide (1.05 equiv) in water (0.5 mL for a 2 mmol scale reaction) and add this to a solution of the nitrile substrate (1.0 equiv) in NMP (4.5 mL for a 2 mmol scale reaction).

  • Setup the Flow Reactor: Load the prepared solution into a syringe and place it on the syringe pump. Connect the syringe to the continuous flow reactor, which consists of a coiled stainless steel tube immersed in a pre-heated oil bath. A back pressure regulator should be placed at the outlet of the reactor.

  • Run the Reaction: Set the oil bath to the desired temperature (e.g., 190 °C). Pump the reagent solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., 20 minutes).

  • In-line Quenching (Optional but Recommended): The output from the reactor can be passed through a T-mixer where a solution of sodium nitrite is introduced to quench any residual azide.[1]

  • Work-up: Collect the reaction mixture. Dilute with water and wash with ethyl acetate. Acidify the aqueous layer to pH 1 with 3 N HCl to precipitate the tetrazole product.

  • Isolation: Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure 5-substituted tetrazole.

Visualizations

Experimental_Workflow Experimental Workflow for Continuous Flow Tetrazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_solution Prepare Reagent Solution (Nitrile, NaN3, NMP, H2O) load_syringe Load Solution into Syringe prep_solution->load_syringe pump Pump through Heated Flow Reactor (190°C) load_syringe->pump quench In-line Quenching (NaNO2 solution) pump->quench collect Collect Reaction Mixture quench->collect extract1 Dilute with H2O, Wash with EtOAc collect->extract1 acidify Acidify Aqueous Layer (3N HCl to pH 1) extract1->acidify extract2 Extract Product with EtOAc acidify->extract2 dry_concentrate Dry and Concentrate Organic Layers extract2->dry_concentrate product Pure 5-Substituted Tetrazole dry_concentrate->product

Caption: Workflow for the safe synthesis of tetrazoles using a continuous flow reactor.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low Conversion Observed check_solubility Are all reagents fully dissolved? start->check_solubility check_temp_time Is reaction temperature/time sufficient? check_solubility->check_temp_time Yes action_solubility Improve solubility: - Use co-solvent - Gentle heating/stirring check_solubility->action_solubility No check_catalyst Is the catalyst active? check_temp_time->check_catalyst Yes action_temp_time Increase temperature or extend reaction time check_temp_time->action_temp_time No check_ph Is the pH optimal? check_catalyst->check_ph Yes action_catalyst Use fresh or new catalyst check_catalyst->action_catalyst No action_ph Adjust pH with appropriate buffer check_ph->action_ph No end Re-run Experiment check_ph->end Yes action_solubility->end action_temp_time->end action_catalyst->end action_ph->end

Caption: Decision tree for troubleshooting low conversion rates in tetrazole synthesis.

References

Validation & Comparative

1H-Tetrazole-5-acetic Acid vs. Carboxylic Acids: A Comparative Guide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One of the most successful and widely employed tactics is the use of bioisosteres—functional groups or molecules that possess similar physicochemical properties and elicit comparable biological responses. This guide provides an in-depth comparison of 1H-tetrazole-5-acetic acid and its bioisosteric counterpart, the carboxylic acid functional group, for researchers, scientists, and drug development professionals. By presenting experimental data and detailed protocols, this document aims to facilitate informed decisions in the design of novel therapeutic agents.

Physicochemical Properties: A Head-to-Head Comparison

The rationale for replacing a carboxylic acid with a this compound moiety lies in their similar acidic properties, yet distinct differences in other key physicochemical parameters can significantly impact a molecule's behavior in biological systems.[1][2] The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the carboxylate anion.[3]

Table 1: Comparative Summary of Physicochemical Properties

PropertyCarboxylic AcidThis compoundKey Differences and Implications
pKa ~4.2 - 4.5[4]~4.5 - 4.9[5]Similar acidity ensures that the tetrazole can mimic the ionization state of a carboxylic acid at physiological pH.
Lipophilicity (logP) LowerHigher[5]Increased lipophilicity of the tetrazole can potentially improve membrane permeability and oral absorption.
Size & Shape Planar carboxylate group[2]Planar, five-membered aromatic ring; slightly larger than a carboxylic acid.[2]The increased size may necessitate adjustments in the binding pocket of the target protein to be accommodated.[2]
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts as both H-bond donor and acceptor; can form strong hydrogen bonds.[6]The tetrazole's ability to form strong hydrogen bonds can enhance binding affinity to target proteins.[6]
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation).[1][3]Generally more resistant to metabolic degradation.[1][3]Improved metabolic stability often leads to a longer half-life and enhanced in vivo efficacy.[1]

Experimental Protocols: Physicochemical Property Determination

Accurate measurement of physicochemical properties is crucial for understanding the potential advantages of a bioisosteric replacement.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation: A precise amount of the test compound is dissolved in a known volume of a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the compound solution using a calibrated burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the reading to stabilize.

  • Analysis: The pH is plotted against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The Henderson-Hasselbalch equation or derivative plots can be used for a more precise determination.

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To measure the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation: A known amount of the test compound is dissolved in a biphasic system of n-octanol and water.

  • Equilibration: The mixture is shaken vigorously for a set period to ensure the compound reaches equilibrium between the two phases. The mixture is then centrifuged to separate the layers.

  • Quantification: The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability: A Key Differentiator

A primary motivation for replacing a carboxylic acid with a tetrazole is to enhance metabolic stability.[3] Carboxylic acids are prone to several metabolic transformations that can lead to rapid clearance or the formation of reactive metabolites.[3]

Table 2: Comparative Metabolic Stability

ParameterCarboxylic Acid Analog1H-Tetrazole AnalogRationale
Metabolic Half-life (t½) in Liver Microsomes 15 min[1]60 min[1]The tetrazole is more resistant to Phase II metabolism (e.g., glucuronidation) compared to the carboxylic acid, leading to a longer half-life.[1]
Primary Metabolic Pathways Glucuronidation, Amino Acid Conjugation, β-Oxidation[3]N-glucuronidation (chemically stable adducts)[3]Tetrazoles are resistant to many of the common metabolic pathways that affect carboxylic acids.[3]
Oral Bioavailability (%F) 10%[1]40%[1]Improved metabolic stability and potentially better absorption characteristics can lead to significantly higher oral bioavailability for the tetrazole analog.[1]

Experimental Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of a compound using liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human or rat), a NADPH-generating system (or NADPH), and buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: The test compound is added to the incubation mixture at a known concentration.

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the linear portion of the natural log of the percent remaining versus time plot.

Biological Activity: Mimicry and Enhancement

The ability of the 5-substituted tetrazole to effectively mimic the biological activity of a carboxylic acid has been demonstrated in numerous drug discovery programs.[3] A classic example is the development of angiotensin II receptor blockers (ARBs) for treating hypertension, where the tetrazole-for-carboxylic-acid swap proved to be a pivotal discovery.[3]

Table 3: Hypothetical Comparative Biological Activity Data

Assay TypeCarboxylic Acid Analog1H-Tetrazole AnalogInterpretation
Enzyme Inhibition (IC50) 180 nM[1]150 nM[1]The in vitro potency is often comparable, assuming the acidic group's interaction is the primary driver of activity.[1]
Receptor Binding (Ki) 120 nM[1]100 nM[1]Slight differences in geometry and electronic distribution may result in modest changes in binding affinity.[1]
Cellular Potency (EC50) 500 nM[1]300 nM[1]The tetrazole analog may exhibit improved cell permeability due to its different physicochemical properties, leading to better potency in a cellular context.[1]

Experimental Protocols: Biological Activity Assays

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency (IC50) of a compound against acetylcholinesterase (AChE).

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • AChE solution in buffer.

    • Acetylthiocholine iodide (ATCI) substrate solution.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution.

    • Serial dilutions of the test compound.

  • Assay Procedure (96-well plate format):

    • To each well, add buffer, AChE solution, and the test compound at various concentrations. A control well with no inhibitor is also prepared.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding ATCI and DTNB to all wells.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Protocol 2: Competitive Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Reagent Preparation:

    • Receptor source (e.g., cell membranes expressing the target receptor).

    • Radiolabeled ligand (e.g., [3H]-ligand) at a fixed concentration.

    • Serial dilutions of the unlabeled test compound.

    • Binding buffer.

  • Assay Procedure (96-well plate format):

    • In each well, combine the receptor preparation, the radiolabeled ligand, and the unlabeled test compound at various concentrations.

    • Wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + excess unlabeled ligand) are also included.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a competitive binding curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Visualizations: Workflows and Pathways

Bioisosteric_Replacement Lead Lead Compound (R-COOH) Strategy Bioisosteric Replacement (Improve Pharmacokinetics, Maintain Pharmacodynamics) Lead->Strategy Analog Optimized Analog (R-CN4H) Strategy->Analog

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

IC50_Workflow A Prepare serial dilutions of inhibitor B Incubate enzyme with each inhibitor concentration A->B C Initiate and monitor enzymatic reaction B->C D Calculate % inhibition vs. control C->D E Plot % inhibition vs. log[Inhibitor] D->E F Determine IC50 from sigmoidal curve fit E->F

Caption: Experimental workflow for IC50 determination.

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction & Aldosterone Release AT1R->Vasoconstriction Losartan Losartan (Tetrazole) Losartan->AT1R blocks

Caption: Simplified Renin-Angiotensin signaling pathway and the action of ARBs.

Conclusion

The replacement of a carboxylic acid with a this compound is a well-established and powerful strategy in medicinal chemistry. This bioisosteric substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, particularly in terms of metabolic stability and oral bioavailability, while often maintaining or even enhancing its biological activity. However, the subtle differences in physicochemical properties, such as size and hydrogen bonding capacity, must be carefully considered in the context of the specific biological target. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these two important acidic functional groups, enabling a more rational approach to drug design and optimization.

References

A Comparative Analysis of the Bioactivity of 1H- and 2H-Tetrazole Acetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. The positional isomerism of substituents on the tetrazole ring, resulting in 1H- and 2H-isomers, can significantly influence the molecule's spatial arrangement, electronic properties, and, consequently, its interaction with biological targets. This guide provides an objective comparison of the bioactivity of 1H- and 2H-tetrazole acetic acid isomers and their derivatives, supported by available experimental data, to inform rational drug design and development.

Antidiabetic Activity: A Clear Distinction in Isomer Bioactivity

A notable area where the bioactivities of 1H- and 2H-tetrazole isomers have been directly compared is in the development of therapies for type 2 diabetes. Specific derivatives have been investigated as inhibitors of Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP), both crucial targets in managing hyperglycemia.

SGLT2 Inhibition

In the context of SGLT2 inhibition, studies on tetrazole-bearing glycosides have revealed a discernible difference in the inhibitory potency between the two isomers. The 1H-tetrazole isomer generally exhibits stronger inhibition compared to its 2H-counterpart.

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference Compound (Dapagliflozin) IC₅₀
Tetrazole-bearing Glycosides1H-tetrazole (93a)SGLT268.9 nM1.1 nM
Tetrazole-bearing Glycosides2H-tetrazole (93b)SGLT2106 nM1.1 nM
Glycogen Phosphorylase (GP) Inhibition

While direct comparative in vitro inhibitory concentrations for 1H- and 2H-tetrazole acetic acid isomers against Glycogen Phosphorylase were not available in the searched literature, in vivo studies on isomeric 5-(1-aryl-1H-pyrazol-3-yl)-1H- and 2H-tetrazoles have demonstrated their potential as GP inhibitors, showing a significant reduction in blood glucose levels in diabetic Wistar rats. This suggests that both isomers are capable of interacting with the GP enzyme, though their relative potencies may vary.

Anticancer and Antimicrobial Activities: A Less Clear-Cut Comparison

While both 1H- and 2H-tetrazole derivatives have been extensively explored as potential anticancer and antimicrobial agents, direct quantitative comparisons of the bioactivity of structurally analogous 1H- and 2H-tetrazole acetic acid isomers are scarce in the current literature.

Anticancer Activity: Numerous studies have reported potent anticancer activity for various derivatives of both 1H- and 2H-tetrazoles. The anticancer efficacy appears to be highly dependent on the specific substitution patterns and the overall molecular structure rather than solely on the type of tetrazole isomer.

Experimental Protocols

SGLT2 Inhibition Assay (In Vitro)

This protocol outlines a cell-based fluorescence assay for screening SGLT2 inhibitors using a fluorescent glucose analog.

1. Cell Culture:

  • Culture a human kidney proximal tubule cell line (e.g., HK-2), which endogenously expresses SGLT2, in an appropriate medium and conditions until confluent in 96-well plates.

2. Assay Procedure:

  • Wash the confluent cell monolayers with a Krebs-Ringer-Henseleit (KRH) buffer.

  • Pre-incubate the cells with the test compounds (1H- and 2H-tetrazole acetic acid derivatives) at various concentrations for 15-30 minutes at 37°C.

  • Add the fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

  • Terminate the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).

3. Data Analysis:

  • Determine the SGLT2-specific glucose uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of non-labeled glucose or in a sodium-free buffer) from the total glucose uptake.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

Glycogen Phosphorylase (GP) Inhibition Assay (In Vitro)

This protocol describes a colorimetric assay to measure the activity of glycogen phosphorylase.

1. Reagents and Enzyme Preparation:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2).

  • Prepare solutions of rabbit muscle glycogen phosphorylase a (GPa), glucose-1-phosphate, and glycogen.

  • Prepare the test compounds (1H- and 2H-tetrazole acetic acid derivatives) at various concentrations.

2. Assay Procedure:

  • In a 96-well plate, pre-incubate the GPa enzyme with the test compounds for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrates (glucose-1-phosphate and glycogen).

  • Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric reagent (e.g., BIOMOL® Green).

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of GP inhibition for each compound concentration compared to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable model.

Visualizing the Mechanisms

To better understand the biological context and experimental procedures, the following diagrams have been generated.

SGLT2_Inhibition_Pathway cluster_proximal_tubule Kidney Proximal Tubule Lumen Tubular Lumen Cell Tubule Cell Lumen->Cell SGLT2 SGLT2_point Blood Bloodstream Cell->Blood GLUT2 Glucose Glucose Sodium Na+ Inhibitor Tetrazole Inhibitor Inhibitor->SGLT2_point

Caption: SGLT2 Inhibition Pathway in the Kidney.

SGLT2_Assay_Workflow A Seed HK-2 cells in 96-well plate B Wash cells with KRH buffer A->B C Add tetrazole isomer test compounds B->C D Incubate at 37°C C->D E Add 2-NBDG (fluorescent glucose analog) D->E F Incubate at 37°C E->F G Wash cells to remove excess 2-NBDG F->G H Lyse cells G->H I Measure fluorescence (Ex: 485nm, Em: 535nm) H->I J Calculate IC50 values I->J

Caption: SGLT2 Inhibition Assay Workflow.

GP_Assay_Workflow A Prepare Glycogen Phosphorylase (GP) enzyme C Add GP enzyme to wells A->C B Add tetrazole isomer test compounds to 96-well plate B->C D Pre-incubate at 37°C C->D E Add substrates (Glucose-1-Phosphate + Glycogen) D->E F Incubate at 37°C E->F G Add colorimetric reagent (e.g., BIOMOL® Green) F->G H Measure absorbance (e.g., 620nm) G->H I Calculate IC50 values H->I

Caption: Glycogen Phosphorylase Inhibition Assay Workflow.

A Comparative Guide to the Bioisosteric Replacement of Carboxylic Acids with 1H-Tetrazole-5-acetic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the strategic modification of a lead compound to optimize its pharmacological profile is a cornerstone of drug discovery. One of the most successful and widely employed tactics is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity while enhancing drug-like characteristics.[1] The replacement of a carboxylic acid moiety with a 5-substituted-1H-tetrazole is a classic example of this strategy, found in over 20 FDA-approved drugs.[1][2] This guide provides an objective comparison of these two functional groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The rationale for this substitution lies in the similar acidic properties of the two groups; the pKa of 5-substituted-1H-tetrazoles (around 4.5-4.9) is comparable to that of carboxylic acids (around 4.2-4.5).[2] This allows the tetrazole to mimic the critical interactions of the carboxylic acid with its biological target.[3] However, subtle differences in their electronic structure, lipophilicity, and metabolic stability can lead to significant improvements in a drug candidate's overall profile.[4]

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability and other pharmacokinetic parameters.[5] Carboxylic acids are often susceptible to Phase II metabolism, particularly glucuronidation, which can lead to rapid clearance from the body.[1][3] The tetrazole ring is generally more resistant to these metabolic pathways.[6][7] While tetrazoles are typically more lipophilic than their carboxylic acid counterparts, this does not always translate to increased membrane permeability, potentially due to a higher desolvation energy penalty from stronger hydrogen bonding interactions.[2][8]

Below is a summary of the comparative properties, using a hypothetical but representative scenario based on typical experimental outcomes.

PropertyCarboxylic Acid Analog1H-Tetrazole-5-acetic Acid AnalogRationale for Difference & Impact on Drug Design
pKa ~4.2 - 4.5~4.5 - 4.9The similar acidity allows the tetrazole to act as a proton donor and mimic the ionic interactions of the carboxylate group at physiological pH, preserving target binding.[2][9]
logP / logD (at pH 7.4) LowerHigherTetrazoles are generally more lipophilic, which can influence solubility, permeability, and plasma protein binding.
Permeability Variable, can be limited by charge.Often lower than expected from logP.Despite higher lipophilicity, the strong hydrogen bonding capacity of tetrazoles can increase the energy required for desolvation, potentially reducing passive diffusion across membranes.[2][8]
Metabolic Stability (t½) ShorterLongerTetrazoles are more resistant to metabolic transformations like glucuronidation, which is a common clearance pathway for carboxylic acids. This can lead to a longer half-life and improved bioavailability.[3][6]
Oral Bioavailability (%F) LowerHigherThe enhanced metabolic stability of the tetrazole analog often results in significantly improved oral bioavailability.[3]
Target Binding Affinity (Ki) VariableOften comparableThe tetrazole is an effective mimic, though slight differences in geometry and the spatial arrangement of the acidic proton can lead to modest changes in binding affinity. In some cases, this can lead to improved potency.[2][3]

A notable example of this strategy is the development of Losartan, an angiotensin II receptor antagonist. The initial carboxylic acid-containing lead compound had good in vitro potency but suffered from poor oral bioavailability.[2] Replacing the carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and a significant improvement in its pharmacokinetic profile.[2]

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for a meaningful comparison between a carboxylic acid and its tetrazole bioisostere. Standardized protocols for key experiments are provided below.

1. Determination of pKa by Potentiometric Titration

  • Objective: To determine the acid dissociation constant (pKa) of the test compound.

  • Methodology:

    • Solution Preparation: Prepare a 1-5 mM solution of the test compound in a suitable solvent system (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds).

    • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0). Place the solution in a thermostatted vessel at 25°C and use a magnetic stirrer for continuous mixing.

    • Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) to the solution.

    • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve). Alternatively, the first derivative of the titration curve can be used to accurately determine the equivalence point.

2. Determination of logP by the Shake-Flask Method

  • Objective: To determine the octanol-water partition coefficient (logP) of a neutral compound.

  • Methodology:

    • System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

    • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a glass vial.

    • Equilibration: Cap the vial and shake it for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the partitioning of the compound between the two phases.

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).

3. Metabolic Stability Assessment in Human Liver Microsomes (HLM)

  • Objective: To assess the intrinsic clearance of a compound by Phase I and Phase II metabolic enzymes.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

      • Thaw pooled HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

      • Prepare a cofactor solution (e.g., NADPH regenerating system for Phase I, UDPGA for Phase II glucuronidation).

    • Incubation:

      • In a 96-well plate, add the HLM suspension.

      • Add the test compound to achieve a final concentration of 1 µM.

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the reaction by adding the cofactor solution.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

    • Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.

Visualizing Key Concepts in Bioisosteric Replacement

The following diagrams illustrate the core concepts and workflows associated with the bioisosteric replacement of carboxylic acids with this compound.

Caption: Structural similarity between a carboxylic acid and its tetrazole bioisostere.

G A Lead Compound Identification (Contains Carboxylic Acid) B Synthesis of Tetrazole Analog A->B Bioisosteric Replacement C In Vitro Assays (Binding, Potency) B->C D Physicochemical Profiling (pKa, logP, Solubility) B->D E ADME & PK Studies (Metabolic Stability, Permeability) B->E F Comparative Analysis C->F D->F E->F G Improved Candidate? F->G H Advance to In Vivo Studies G->H Yes I Further Optimization or Redesign G->I No

Caption: A typical drug design workflow involving bioisosteric replacement.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI cleaves Renin Renin (from Kidney) Renin->AngI AngII Angiotensin II AngI->AngII converts ACE ACE (from Lungs) ACE->AngII AT1R AT1 Receptor AngII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Losartan Losartan (ARB) (Tetrazole Moiety) Losartan->AT1R blocks

References

Comparative study of different synthetic routes to 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Pathways to 1H-Tetrazole-5-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid moiety in drug candidates. Its synthesis has been approached through various methodologies, each presenting distinct advantages and disadvantages. This guide provides a comparative overview of two prominent synthetic routes to this compound, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for two distinct synthetic routes to this compound.

ParameterRoute 1: One-Step [3+2] Cycloaddition Route 2: Two-Step Synthesis via Chloro-compound Intermediate
Starting Material Cyanoacetic acidCyanoacetic acid
Key Reagents Sodium azide, Zinc chloride (catalyst)Chloro-compound, Tertiary amine, Sodium azide, Ammonium chloride
Solvent WaterToluene
Reaction Time 60-72 hoursStep 1: 1-3 hours; Step 2: 6-8 hours (Total: 7-11 hours)
Reported Yield High (up to approx. 83-84%)[1]75-85%[2]
Number of Steps 12
Safety Considerations Use of sodium azide (toxic, potential for hydrazoic acid formation).Use of sodium azide and chloro-compounds.
Simplicity Simple one-pot procedure.[1]Multi-step process requiring isolation of an intermediate.[2]

Experimental Protocols

Route 1: One-Step [3+2] Cycloaddition from Cyanoacetic Acid

This method, detailed in patent CN103508971A, describes a straightforward one-pot synthesis of this compound.[1]

Experimental Procedure: [1]

  • To a reactor, add 85g of cyanoacetic acid, 65g of sodium azide, 1000 mL of water, and 20g of zinc chloride as a catalyst.

  • The mixture is stirred and heated to reflux for 60 hours.

  • After the reaction is complete, sulfuric acid is added to adjust the pH to 1-2.

  • The solvent (water) is concentrated, and the resulting solid is filtered.

  • After drying, the solid is extracted with alcohol to yield the final product.

Reported Outcome: Approximately 93.5g of this compound was obtained, indicating a high yield.[1] A similar procedure with a 72-hour reflux time yielded 94g of the product.[1]

Route 2: Two-Step Synthesis via Chloro-compound Intermediate

This synthetic approach, outlined in patent CN102993114A, involves the formation of an intermediate chloro-compound followed by cyclization with sodium azide.[2]

Experimental Procedure: [2]

Step 1: Formation of the Intermediate

  • Cyanoacetic acid is reacted with a chloro-compound in the presence of a tertiary amine catalyst and a solvent (e.g., toluene) at 0-30°C for 1-3 hours.

Step 2: Synthesis of this compound

  • Sodium azide is added to the intermediate product from Step 1 in the presence of a solvent and a catalyst (e.g., ammonium chloride).

  • The temperature is increased to 60-150°C, and the reaction proceeds for 6-8 hours.

  • After the reaction, the mixture is cooled to 30°C, and the pH is adjusted to 1-2 with an acid.

  • The solution is further cooled to 0-5°C, and the target product, this compound, is obtained by filtration.

Reported Outcome: This method is reported to have a product yield of 75-85%.[2]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two compared synthetic routes.

cluster_0 Route 1: One-Step [3+2] Cycloaddition cluster_1 Route 2: Two-Step Synthesis A1 Cyanoacetic Acid + Sodium Azide B1 Reaction with ZnCl2 in Water (Reflux) A1->B1 C1 Acidification and Work-up B1->C1 D1 This compound C1->D1 A2 Cyanoacetic Acid + Chloro-compound B2 Reaction with Tertiary Amine A2->B2 C2 Intermediate Product B2->C2 D2 Reaction with Sodium Azide and NH4Cl C2->D2 E2 Acidification and Work-up D2->E2 F2 This compound E2->F2

Caption: Comparative workflow of the one-step and two-step synthetic routes.

Discussion

The one-step [3+2] cycloaddition (Route 1) offers a more streamlined and atom-economical approach to this compound. The use of water as a solvent is also a significant advantage from a green chemistry perspective. However, the prolonged reaction time at reflux temperatures may be a drawback for some applications. The reported high yield makes it an attractive option for large-scale synthesis.

The two-step synthesis (Route 2) provides a viable alternative with a respectable yield. While it involves an additional step and the isolation of an intermediate, the overall reaction time is significantly shorter than the one-step method. The use of organic solvents like toluene might be a consideration depending on the laboratory or industrial setting.

Catalyst and Reaction Conditions: Both methods rely on catalysis to facilitate the tetrazole ring formation. The one-step method utilizes zinc chloride, a common Lewis acid catalyst for this type of cycloaddition.[3] The two-step method employs a tertiary amine in the first step and ammonium chloride in the second. The choice of catalyst and reaction conditions can significantly impact the reaction rate, yield, and purity of the final product. Researchers have explored various catalysts, including heterogeneous and nano-catalysts, to improve the efficiency and environmental friendliness of 5-substituted tetrazole synthesis.[4][5][6]

References

A Comparative Analysis of the Chelating Properties of 1H-Tetrazole-5-acetic Acid and Other Common Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chelating properties of 1H-Tetrazole-5-acetic acid against well-established chelating agents such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Citric Acid. The ability of a molecule to bind to metal ions is a critical aspect in various fields, including drug delivery, bio-imaging, and the mitigation of heavy metal toxicity. While extensive quantitative data exists for traditional chelators, this guide also addresses the current landscape of knowledge regarding the chelating potential of this compound, a compound of growing interest.

Quantitative Comparison of Ligand-Metal Stability Constants

The stability of a complex formed between a ligand and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants for EDTA, DTPA, and Citric Acid with a selection of divalent and trivalent metal ions.

Table 1: Stability Constants (log K) of Selected Ligands with Divalent Metal Ions

Metal IonThis compoundEDTADTPACitric Acid
Ca(II)Data not available10.710.83.5
Mg(II)Data not available8.79.02.8
Cu(II)Data not available18.821.46.1
Zn(II)Data not available16.518.44.9
Fe(II)Data not available14.316.54.4

Table 2: Stability Constants (log K) of Selected Ligands with Trivalent Metal Ions

Metal IonThis compoundEDTADTPACitric Acid
Fe(III)Data not available25.128.611.4
Al(III)Data not available16.418.77.9

Note: Stability constants are pH-dependent and can vary with experimental conditions such as ionic strength and temperature. The values presented are generally accepted values under standard conditions.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is crucial for understanding the chelating properties of a ligand. Two common experimental methods are Potentiometric Titration and UV-Vis Spectrophotometry.

Potentiometric Titration

This method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added. The stability constants are calculated from the resulting titration curve.

Experimental Workflow:

G Potentiometric Titration Workflow prep Prepare solutions of ligand, metal salt, and standardized base calib Calibrate pH electrode prep->calib titrate Titrate the ligand-metal solution with the standardized base calib->titrate record Record pH after each addition of base titrate->record plot Plot pH versus volume of base added record->plot calc Calculate stability constants from the titration curve using appropriate software plot->calc

Caption: Workflow for determining stability constants using potentiometric titration.

Detailed Protocol:

  • Solution Preparation: Prepare aqueous solutions of the ligand (e.g., this compound), the metal salt of interest (e.g., CuSO₄), a strong acid (e.g., HCl), and a standardized carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be kept constant using a background electrolyte (e.g., KNO₃).

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: In a thermostated vessel, titrate a solution containing the ligand and the metal ion with the standardized base. The titration is typically performed in the absence and presence of the metal ion to determine the protonation constants of the ligand and the stability constants of the metal-ligand complex, respectively.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the base.

  • Data Analysis: Plot the pH values against the volume of the titrant added. The stability constants are then calculated from the titration data using specialized software that employs non-linear least-squares fitting methods.

UV-Vis Spectrophotometry

This technique is suitable when the formation of a metal-ligand complex results in a change in the absorbance of light in the ultraviolet or visible range.

Experimental Workflow:

G UV-Vis Spectrophotometry Workflow prep Prepare a series of solutions with a fixed ligand concentration and varying metal ion concentrations measure Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) prep->measure plot Plot absorbance versus the molar ratio of metal to ligand measure->plot analyze Analyze the data using methods such as Job's plot or the mole-ratio method plot->analyze calc Calculate the stoichiometry and stability constant of the complex analyze->calc G Chelation by this compound Ligand This compound Tetrazole Tetrazole Ring (N donors) Ligand->Tetrazole contains Carboxylate Carboxylate Group (O donors) Ligand->Carboxylate contains Metal Metal Ion Tetrazole->Metal coordinates Carboxylate->Metal coordinates Complex Stable Chelate Complex Metal->Complex forms

Efficacy of 1H-Tetrazole-5-acetic Acid Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1H-tetrazole-5-acetic acid derivatives and related tetrazole compounds as inhibitors of key enzymes implicated in various diseases. The unique physicochemical properties of the tetrazole ring, often serving as a bioisostere for a carboxylic acid group, have positioned these derivatives as promising candidates in drug discovery. This document presents quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate objective comparison with alternative inhibitors and support further research and development.

Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, leading to diabetic complications. Inhibitors of this enzyme are sought after for the management of these conditions.

Comparative Inhibitory Activity against Aldose Reductase
Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Tetrazole Derivatives (5-(3-thienyl)tetrazol-1-yl)acetic acidRat Lens Aldose Reductase21Epalrestat~100
Rabbit Lens Aldose Reductase23
Human Placenta Aldose Reductase28
Carboxylic Acid Derivatives AlrestatinBovine Lens Aldose Reductase~200--
Cyclic Imides SorbinilRat Lens Aldose Reductase~25--
Experimental Protocol: Aldose Reductase Inhibition Assay

The inhibitory activity of test compounds against aldose reductase is determined spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Aldose Reductase (e.g., from rat lens, partially purified)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (0.1 M, pH 6.2)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add the test compound at various concentrations to the reaction mixture. A control reaction should be prepared without the inhibitor.

  • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of the test compound.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: The Polyol Pathway

Polyol_Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Complications Accumulation leads to osmotic stress SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose AR->Sorbitol NADPH -> NADP+ SDH->Fructose NAD+ -> NADH NADPH NADPH NADP NADP+ NAD NAD+ NADH NADH Inhibitor 1H-Tetrazole-5-acetic acid derivatives Inhibitor->AR

Caption: The Polyol Pathway and the site of inhibition by this compound derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

Comparative Inhibitory Activity against Carbonic Anhydrases
Compound ClassSpecific CompoundTarget IsoformKi (nM)Reference CompoundKi (nM)
Tetrazole Derivatives 4-(1,7,7-trimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinazoline-4-yl)benzonitrile derivative with tetrazolehCA I54,700Acetazolamide250
Sulfonamides AcetazolamidehCA II12--
hCA IX25
hCA XII5.7
ChlorthalidonehCA II138--
IndapamidehCA II2520--
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

The stopped-flow technique is a common method to measure the kinetics of the CO2 hydration reaction catalyzed by carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Solutions of the hCA isoenzyme and the test compound at various concentrations are prepared in the buffer.

  • The enzyme-inhibitor solution is mixed with a CO2-saturated solution in the stopped-flow instrument.

  • The change in pH, monitored by the absorbance change of the pH indicator, is recorded over a short period.

  • The initial rates of the catalyzed reaction are determined from the slopes of the absorbance versus time curves.

  • The inhibition constant (Ki) is determined by fitting the initial rate data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway: Physiological Role of Carbonic Anhydrase

Carbonic_Anhydrase_Pathway cluster_cell Cell cluster_processes Physiological Processes CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 (Carbonic Acid) HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_homeostasis pH Homeostasis HCO3_H->pH_homeostasis CO2_transport CO2 Transport HCO3_H->CO2_transport Ion_secretion Ion Secretion HCO3_H->Ion_secretion CA->H2CO3 Inhibitor Tetrazole Derivatives Inhibitor->CA

Caption: The role of Carbonic Anhydrase in cellular pH regulation and its inhibition.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the formation of prostanoids, including prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation.

Comparative Inhibitory Activity against COX Enzymes
Compound ClassSpecific CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)Selectivity Index (COX-1/COX-2)
Tetrazole Derivatives 1,5-diaryl-substituted tetrazole derivativeCOX-10.42 - 8.1Celecoxib0.04~0.05 - 4
COX-22.0 - 2000.0015
NSAIDs (Non-selective) IbuprofenCOX-113--0.5
COX-225
COX-2 Selective Inhibitors CelecoxibCOX-17.6--21.7
COX-20.35
Experimental Protocol: Cyclooxygenase Inhibition Assay

The inhibitory activity of compounds on COX-1 and COX-2 can be determined using a variety of methods, including measuring the production of prostaglandin E2 (PGE2).

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Epinephrine (cofactor)

  • Tris-HCl buffer

  • Test compounds

  • PGE2 ELISA kit

Procedure:

  • The COX enzyme is pre-incubated with the test compound at various concentrations in the presence of cofactors.

  • The reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C) and then stopped.

  • The amount of PGE2 produced in each reaction is quantified using a competitive ELISA kit.

  • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Signaling Pathway: Prostaglandin Biosynthesis

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX1->PGG2 COX2->PGG2 Inhibitor Tetrazole Derivatives Inhibitor->COX1 Inhibitor->COX2 MBL_Pathway cluster_bacteria Bacterial Cell Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic->PBP Inhibits MBL Metallo-β-Lactamase (e.g., NDM-1, VIM-2) Antibiotic->MBL CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Bacterial_Lysis Bacterial Cell Lysis CellWall->Bacterial_Lysis Inhibition leads to Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Hydrolyzes Antibiotic_Resistance Antibiotic Resistance Inactive_Antibiotic->Antibiotic_Resistance Inhibitor Tetrazole Derivatives Inhibitor->MBL

A Comparative Analysis of 1H-Tetrazole-5-acetic Acid Analogs: In Vitro and In Vivo Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro and in vivo anti-inflammatory activities of a series of 1H-Tetrazole-5-acetic acid analogs. The data presented is primarily based on the findings of Di-Yan et al., who synthesized and evaluated 2-((1-aryl-1H-tetrazol-5-yl)thio)acetic acid derivatives for their potential as anti-inflammatory agents.

Data Presentation: In Vitro vs. In Vivo Activity

The following table summarizes the quantitative data on the in vitro inhibition of cyclooxygenase (COX) enzymes and the in vivo anti-inflammatory effects of the synthesized this compound analogs.

Compound IDAr groupIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)In Vivo Ear Edema Inhibition (%) at 1 mg/ear
4a Phenyl>10015.325.6
4b 4-Methylphenyl>10010.130.2
4c 4-Methoxyphenyl>1008.735.8
4d 4-Fluorophenyl>10012.528.4
4e 4-Chlorophenyl>1009.233.1
4f 4-Bromophenyl>10011.631.5
4g 4-Nitrophenyl85.65.442.3
4h 3-Methylphenyl>10013.827.9
4i 3-Methoxyphenyl>10011.229.8
4j 3-Chlorophenyl>10010.530.7
Indomethacin N/A0.850.2155.4

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

The in vitro anti-inflammatory activity of the compounds was assessed by determining their ability to inhibit ovine COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

  • Enzyme Preparation: Ovine COX-1 and COX-2 enzymes are reconstituted in a suitable buffer.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: The test compounds (this compound analogs) at various concentrations are pre-incubated with the enzyme mixture for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate for COX enzymes) and TMPD (the colorimetric substrate).

  • Measurement: The absorbance at 590 nm is measured kinetically for a set duration.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the inhibitor-treated wells with the vehicle control wells. The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is then calculated from the concentration-response curve.

In Vivo Anti-Inflammatory Assay: Croton Oil-Induced Ear Edema in Mice

The in vivo anti-inflammatory activity was evaluated using the croton oil-induced ear edema model in mice.

Principle: Croton oil is a topical irritant that induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Model: Male Kunming mice are used for the study.

  • Induction of Edema: A solution of croton oil in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Treatment: The test compounds (this compound analogs) and a standard anti-inflammatory drug (e.g., Indomethacin) are dissolved in a suitable vehicle and applied topically to the right ear immediately after the croton oil application. A control group receives only the vehicle.

  • Measurement of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular section is punched out from both the right (treated) and left (control) ears.

  • Data Analysis: The weight of each ear punch is measured. The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema for each treated group is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Mandatory Visualizations

G Cyclooxygenase Signaling Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Inhibitors This compound analogs Inhibitors->COX1_COX2

Caption: Cyclooxygenase signaling pathway and the inhibitory action of analogs.

G Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (Aryl amine, Sodium azide, Thioglycolic acid, etc.) Synthesis_Step Multi-step Synthesis Start->Synthesis_Step Analogs 1H-Tetrazole-5-acetic acid analogs (4a-4j) Synthesis_Step->Analogs In_Vitro In Vitro Assay (COX-1/COX-2 Inhibition) Analogs->In_Vitro In_Vivo In Vivo Assay (Croton Oil-induced Ear Edema) Analogs->In_Vivo IC50 IC50 Values In_Vitro->IC50 Edema_Inhibition % Edema Inhibition In_Vivo->Edema_Inhibition

Caption: Workflow from synthesis to biological evaluation of analogs.

A Researcher's Guide to Predicting and Assessing the Cross-Reactivity of Antibodies to 1H-Tetrazole-5-acetic Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount. When developing immunoassays or antibody-based therapeutics targeting haptens such as 1H-Tetrazole-5-acetic acid, a critical consideration is the potential for cross-reactivity with structurally similar molecules. This guide provides a framework for predicting, evaluating, and presenting data on the cross-reactivity of antibodies raised against this compound conjugates.

Due to the nascent stage of specific research in this area, this guide furnishes a predictive comparison based on established principles of immunology and bioisosterism, alongside detailed experimental protocols for generating empirical data.

Predicting Cross-Reactivity: The Role of Bioisosteres

The molecular structure of this compound features a tetrazole ring as a bioisostere of a carboxylic acid.[1][2][3][4][5][6][7][8] This structural mimicry is the primary basis for predicting cross-reactivity. Antibodies generated against a this compound hapten are likely to recognize and bind to molecules where the tetrazole ring is replaced by a carboxylic acid group, or other bioisosteric moieties, in a similar spatial arrangement.

Key Predicted Cross-Reactants:

  • Carboxylic Acid Analogs: Molecules containing a terminal carboxylic acid group with a similar linker to the immunogenic conjugate are prime candidates for cross-reactivity.

  • Other Tetrazole Derivatives: Variations in the substitution pattern on the tetrazole ring or the linker arm can influence antibody binding.

  • Acylsulfonamides and Oxadiazoles: These are also recognized as bioisosteres of carboxylic acids and may exhibit cross-reactivity.[2][4]

Experimental Workflow for Antibody Production and Characterization

To empirically determine the cross-reactivity profile of an anti-1H-Tetrazole-5-acetic acid antibody, a systematic approach to antibody production and characterization is necessary. The following workflow outlines the key steps.

experimental_workflow cluster_conjugation Hapten-Carrier Conjugation cluster_immunization Immunization & Antibody Production cluster_characterization Antibody Characterization Hapten This compound Conjugation EDC/NHS Coupling Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Immunogen Immunogen (TZA-BSA/KLH) Conjugation->Immunogen Immunization Immunize Host Animal (e.g., Rabbit, Mouse) Immunogen->Immunization cluster_immunization cluster_immunization Serum Collect Antiserum Immunization->Serum Purification Purify Antibody (e.g., Protein A/G) Serum->Purification Antibody Polyclonal Anti-TZA Antibody Purification->Antibody ELISA Direct ELISA (Titer) Antibody->ELISA Comp_ELISA Competitive ELISA (Cross-Reactivity) Antibody->Comp_ELISA SPR SPR (Affinity, Kinetics) Antibody->SPR cluster_characterization cluster_characterization cluster_conjugation cluster_conjugation competitive_elisa cluster_coating Plate Coating cluster_competition Competition cluster_detection Detection Coating Coat microtiter plate with This compound-BSA conjugate Wash1 Wash Coating->Wash1 Blocking Block with BSA or non-fat milk Wash1->Blocking Wash2 Wash Blocking->Wash2 Incubate Incubate purified anti-TZA antibody with varying concentrations of potential cross-reactants Add_to_plate Add antibody-competitor mixture to the coated plate Incubate->Add_to_plate Incubate_plate Incubate Add_to_plate->Incubate_plate Wash3 Wash Incubate_plate->Wash3 Secondary_Ab Add enzyme-conjugated secondary antibody Incubate_final Incubate Secondary_Ab->Incubate_final Wash4 Wash Incubate_final->Wash4 Substrate Add substrate and measure signal (e.g., absorbance) Wash4->Substrate cluster_coating cluster_coating cluster_competition cluster_competition cluster_detection cluster_detection

References

Unveiling the Structural Secrets: 1H-Tetrazole-5-acetic Acid in Complex with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

Shanghai, China - In the landscape of drug discovery and development, the quest for novel molecular scaffolds that can effectively and selectively interact with therapeutic targets is paramount. Among these, 1H-Tetrazole-5-acetic acid and its derivatives have emerged as a promising class of compounds, demonstrating inhibitory activity against a range of protein targets. This guide provides a comparative structural analysis of this compound complexes with key target proteins, supported by quantitative data and detailed experimental protocols to aid researchers in this field.

The tetrazole ring, a bioisostere of the carboxylic acid group, offers a unique combination of acidic properties, metabolic stability, and a distinct three-dimensional arrangement of hydrogen bond donors and acceptors.[1][2] These features enable it to engage in specific interactions within the active sites of enzymes, making it a valuable pharmacophore in the design of potent and selective inhibitors. This guide will focus on two major classes of enzymes where tetrazole derivatives have shown significant promise: Cyclooxygenases (COX) and Histone Deacetylases (HDACs).

Comparative Analysis of Binding Interactions

While a direct crystal structure of this compound in complex with a therapeutic protein target is not publicly available, analysis of structurally similar tetrazole derivatives provides valuable insights into its potential binding modes and inhibitory activity.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, and their inhibition is a major strategy for the treatment of pain and inflammation. Several studies have explored tetrazole-containing compounds as COX inhibitors.

A study on a series of tetrazole-based hydrazones revealed that derivatives containing a 1-phenyl-1H-tetrazole moiety exhibited preferential inhibition of COX-2.[3] For instance, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-(4-(pyrrolidin-1-yl) benzylidene)acetohydrazide (compound 10 in the study) was identified as the most potent and selective COX-2 inhibitor in the series, with an inhibition of 42.38% at a concentration of 100 µM.[3] This suggests that the tetrazole ring, in combination with other structural features, can be tailored to achieve isoform selectivity.

Molecular docking studies of 5-substituted 1H-tetrazoles with COX-2 have indicated that the tetrazole ring can form crucial hydrogen bond interactions with key residues in the active site, such as Tyr355. The acidic nature of the tetrazole ring allows it to mimic the interaction of the carboxylic acid group of the natural substrate, arachidonic acid, with Arg120 at the entrance of the COX active site.

Table 1: Inhibitory Activity of Selected Tetrazole Derivatives against COX Enzymes

CompoundTarget Enzyme% Inhibition (at 100 µM)IC50 (µM)Reference
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-(4-(pyrrolidin-1-yl) benzylidene)acetohydrazideCOX-242.38 ± 1.16Not Determined[3]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N'-(4-(piperidin-1-yl)benzylidene) acetohydrazideCOX-140.88 ± 2.79Not Determined[3]
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleNot specifiedAnalgesic and anti-inflammatory effects observed in vivoNot Determined[4]

Note: Data for this compound is not directly available in the reviewed literature. The table presents data for structurally related derivatives to infer potential activity.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation, and their dysregulation is implicated in various diseases, including cancer. The zinc-binding ability of many HDAC inhibitors is crucial for their activity. The tetrazole moiety, being an efficient metal chelator, is a promising functional group for the design of novel HDAC inhibitors.[2]

Table 2: Inhibitory Activity of Selected Carboxylic Acid and Tetrazole-derived Compounds against HDACs

Compound Class/DerivativeTarget HDACIC50 (µM)Reference
Valproic Acid DerivativesHuman HDACs10 - 10,000[6]
Difluoromethyl-1,3,4-oxadiazole 6HDAC60.193[5]
Psammaplin A Monomers (thiol-modified)HDAC1, 2, 30.008 - 0.033[7]

Note: This table provides a broad comparison with other HDAC inhibitors to contextualize the potential of tetrazole-based compounds.

Visualizing the Interactions: Signaling Pathways and Experimental Workflows

To better understand the context of these protein targets and the methods used to study them, the following diagrams, generated using the DOT language, illustrate a simplified inflammatory signaling pathway involving COX enzymes and a general workflow for enzyme inhibition assays.

Signaling_Pathway Cell_Membrane Cell Membrane (Phospholipids) Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Tetrazole_Inhibitor 1H-Tetrazole-5-acetic acid derivatives Tetrazole_Inhibitor->COX_Enzymes

Caption: Simplified inflammatory pathway showing the role of COX enzymes and the point of inhibition by tetrazole derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Target Enzyme (e.g., COX-2, HDAC1) Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction Add Substrate to Initiate Reaction Substrate->Reaction Inhibitor This compound (or derivative) Solution Inhibitor->Incubation Incubation->Reaction Detection Measure Product Formation (e.g., Fluorescence, Absorbance) Reaction->Detection IC50_Calc Calculate IC50 Value Detection->IC50_Calc

Caption: General experimental workflow for determining the IC50 value of an enzyme inhibitor.

Experimental Protocols

A clear and reproducible experimental protocol is the cornerstone of reliable scientific data. Below are detailed methodologies for key experiments cited in the analysis of enzyme inhibition.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound at various concentrations to the respective wells. Include a control with solvent only.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add the colorimetric substrate (TMPD).

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol utilizes a fluorogenic HDAC substrate.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add the assay buffer and the purified HDAC enzyme.

  • Add the test compound at various concentrations to the wells. Include a control with solvent only.

  • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate the plate at room temperature for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and its derivatives represent a versatile scaffold for the design of enzyme inhibitors. While direct structural and comprehensive quantitative data for the parent molecule are still emerging, the analysis of related compounds strongly suggests its potential to interact with and inhibit key therapeutic targets like COX and HDAC enzymes. The provided comparative data, visualizations of relevant pathways, and detailed experimental protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this intriguing class of molecules. Further studies involving co-crystallization of this compound with its target proteins will be crucial to fully elucidate its binding mode and to guide the rational design of next-generation inhibitors with enhanced potency and selectivity.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of 1H-Tetrazole-5-acetic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-tetrazole-5-acetic acid scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial and anticancer effects. Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in elucidating the intricate connections between the chemical structure of these derivatives and their biological efficacy. This guide provides a comparative overview of QSAR studies on this compound derivatives and structurally related analogs, presenting key findings, experimental methodologies, and predictive models to aid in the rational design of more potent therapeutic agents.

Comparative Analysis of Biological Activities

While specific QSAR studies focused exclusively on this compound derivatives are limited in publicly available literature, research on analogous tetrazole-containing compounds provides valuable insights into their structure-activity relationships. The primary biological activities investigated for these classes of compounds are their antimicrobial and anticancer properties.

Antimicrobial Activity

QSAR studies on various tetrazole derivatives have revealed key structural features influencing their antibacterial and antifungal efficacy. The antimicrobial activity is often attributed to the ability of the tetrazole ring to act as a bioisostere for a carboxylic acid group, enabling interactions with bacterial enzymes.

Table 1: Summary of Antimicrobial Activity Data for Tetrazole Derivatives

Compound SeriesTarget Organism(s)Activity Range (MIC in µg/mL)Key Structural Insights from SAR/QSAR
Benzimidazole-tetrazole derivatives[1]Enterococcus faecalis, Candida albicans1.2 - >100The presence of a methyl bridge between the tetrazole and benzimidazole rings is crucial for activity. Substituents on the benzimidazole ring significantly modulate potency.[1]
Pyrazole-linked tetrazole derivativesGram-positive and Gram-negative bacteriaNot specified in detailHalogen substitutions at the meta-position of an appended phenyl ring enhance antibacterial activity.
1,4-disubstituted tetrazol-5-ones and thionesGram-positive and Gram-negative bacteria0.2 - 37The nature of substituents at both the 1- and 4-positions of the tetrazole ring, as well as the presence of a carbonyl or thiocarbonyl group at position 5, are critical determinants of antibacterial potency.
1H-tetrazol-5-amine derivatives[2]Streptococcus mutans, Staphylococcus epidermidisNot specified in detailMannich bases derived from 1H-tetrazol-5-amine show significant antibacterial efficacy.[2]
Anticancer Activity

The anticancer potential of tetrazole derivatives has been explored against various human tumor cell lines. Structure-activity relationship studies suggest that the substitution pattern on the tetrazole ring and associated aromatic systems plays a critical role in their cytotoxic effects.[3]

Table 2: Summary of Anticancer Activity Data for Tetrazole Derivatives

Compound SeriesCancer Cell Line(s)Activity Range (% Growth Inhibition or IC50)Key Structural Insights from SAR/QSAR
Isoxazole-containing tetrazole derivatives[3]Ovarian (SK-OV-3), Renal (UO-31), CNS (SNB-75)Growth % from -29.69 to 55.77The nature of substituents at the 1-position of the tetrazole ring significantly influences anticancer activity.[3]
General Tetrazole Derivatives[4]VariousNot specified in detailThe tetrazole moiety is considered a valuable pharmacophore in the design of novel anticancer drugs.[4]

Experimental Protocols in QSAR Studies

The development of robust QSAR models relies on standardized experimental and computational protocols. Below are generalized methodologies commonly employed in the QSAR analysis of tetrazole derivatives.

Synthesis of this compound Derivatives

A common synthetic route involves the reaction of a substituted aniline with an appropriate reagent to form a cyano intermediate, followed by a [2+3] cycloaddition with sodium azide to construct the tetrazole ring. The acetic acid moiety is typically introduced by alkylation of the tetrazole nitrogen.

General Synthetic Workflow:

SynthesisWorkflow SubstitutedAniline Substituted Aniline Intermediate1 Cyano Intermediate SubstitutedAniline->Intermediate1 Diazotization & Cyanation TetrazoleFormation 1H-Tetrazole Derivative Intermediate1->TetrazoleFormation [2+3] Cycloaddition (NaN3) FinalProduct This compound Derivative TetrazoleFormation->FinalProduct Alkylation

Caption: General synthetic scheme for this compound derivatives.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial activity. The broth microdilution method is a widely accepted technique.

Experimental Workflow for MIC Determination:

MIC_Workflow Prep Prepare serial dilutions of test compounds in microtiter plate Inoculate Inoculate wells with a standardized bacterial suspension Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no visible growth) Observe->DetermineMIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

3D-QSAR Methodologies: CoMFA and CoMSIA

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques used to correlate the 3D structural features of molecules with their biological activities.

CoMFA/CoMSIA Workflow:

QSAR_Workflow Dataset Dataset Preparation (Structures & Activities) Alignment Molecular Alignment Dataset->Alignment CoMFA CoMFA Field Calculation (Steric & Electrostatic) Alignment->CoMFA CoMSIA CoMSIA Field Calculation (Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor) Alignment->CoMSIA PLS Partial Least Squares (PLS) Analysis CoMFA->PLS CoMSIA->PLS Validation Model Validation (Cross-validation, Test set prediction) PLS->Validation ContourMaps Generation of Contour Maps Validation->ContourMaps

Caption: Generalized workflow for CoMFA and CoMSIA studies.

Key Steps in CoMFA/CoMSIA:

  • Dataset Preparation: A series of compounds with known biological activities (e.g., pIC50 values) is selected.

  • Molecular Modeling and Alignment: 3D structures of the molecules are generated and aligned based on a common scaffold.

  • Field Calculation:

    • CoMFA: Steric and electrostatic fields are calculated around the aligned molecules.

    • CoMSIA: In addition to steric and electrostatic fields, hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields are also calculated.

  • PLS Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical relationship between the calculated fields (independent variables) and the biological activity (dependent variable).

  • Model Validation: The predictive power of the QSAR model is assessed using statistical methods such as leave-one-out cross-validation and prediction of the activity of an external test set.

  • Contour Map Visualization: The results are visualized as 3D contour maps, which highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound derivatives are not extensively detailed, related tetrazole compounds have been investigated for their interaction with various biological targets. For instance, in antimicrobial studies, a potential target is the sterol 14-α demethylase (CYP51) enzyme in fungi.[1] In anticancer research, tetrazole-containing compounds may exert their effects through various mechanisms, including the inhibition of specific kinases or interference with cell signaling cascades.

Hypothesized Mechanism of Action (Antifungal):

Signaling_Pathway Tetrazole Tetrazole Derivative CYP51 Sterol 14-α demethylase (CYP51) Tetrazole->CYP51 Inhibition Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Essential Component FungalGrowth Inhibition of Fungal Growth CellMembrane->FungalGrowth Required for

Caption: Hypothesized antifungal mechanism of action via CYP51 inhibition.

Conclusion and Future Directions

The available research on tetrazole derivatives provides a solid foundation for the rational design of novel therapeutic agents. QSAR studies, although not extensively reported for the specific this compound scaffold, have proven to be invaluable tools for understanding the structure-activity relationships within this class of compounds. Future research should focus on conducting dedicated 3D-QSAR studies, such as CoMFA and CoMSIA, on a diverse library of this compound derivatives to generate predictive models for both antimicrobial and anticancer activities. Such studies will undoubtedly accelerate the discovery and development of new, more effective drugs based on this versatile chemical scaffold.

References

Head-to-head comparison of analytical techniques for 1H-Tetrazole-5-acetic acid characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques for the characterization of 1H-Tetrazole-5-acetic acid, tailored for researchers, scientists, and professionals in drug development. This guide provides a head-to-head comparison of various analytical methods, supported by experimental data and detailed protocols.

Introduction to this compound

This compound (C₃H₄N₄O₂) is a heterocyclic compound featuring a tetrazole ring and a carboxylic acid functional group.[1][2] The tetrazole ring is considered a bioisostere for the carboxylic acid group, making its derivatives of significant interest in medicinal chemistry and pharmaceutical sciences.[3] Accurate and comprehensive characterization is crucial for ensuring the purity, stability, and structural integrity of this compound in research and development.

This guide explores the application of several key analytical techniques for the characterization of this compound, providing a comparative overview to aid researchers in selecting the most appropriate methods for their specific needs.

Head-to-Head Comparison of Analytical Techniques

The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information about its structure, purity, and physical properties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the molecular structure by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[4][5]

  • Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation patterns, which can aid in structural confirmation.

  • High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of the compound and for quantifying its presence in a mixture.[6]

  • Thermal Analysis (TGA/DSC) is employed to evaluate the thermal stability, melting point, and decomposition characteristics of the compound.[7]

  • X-ray Diffraction provides definitive information on the crystal structure of the compound in its solid state.[4]

Data Presentation

The following tables summarize the quantitative data obtained from various analytical techniques for the characterization of this compound.

Table 1: NMR Spectroscopy Data
Nucleus Solvent Chemical Shift (δ) in ppm Assignment
¹H NMRDMSO-d₆~4.0 (s, 2H)-CH₂-
~12.5 (br s, 1H)-COOH
~15.5 (br s, 1H)-NH (tetrazole)
¹³C NMRDMSO-d₆~49.0-CH₂-
~155.0C=O
~169.0C (tetrazole)

Note: Actual chemical shifts can vary slightly depending on the specific experimental conditions and instrument calibration. The data presented is a representative compilation from various sources.[8][9][10][11]

Table 2: FTIR Spectroscopy Data
Wave Number (cm⁻¹) Vibrational Mode Functional Group
3400-2400 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchTetrazole
~1710C=O stretchCarboxylic Acid
1640-1550N=N, C=N stretchTetrazole Ring
~1430C-H bendMethylene
~1200-900Ring vibrationsTetrazole Ring

Note: The FTIR spectrum provides a fingerprint of the molecule, and the absorption bands confirm the presence of the key functional groups.[3][4]

Table 3: Mass Spectrometry Data
Technique Ionization Mode m/z Assignment
ESI-MSPositive129.04[M+H]⁺
Negative127.03[M-H]⁻
Negative83.04[M-H-CO₂]⁻

Note: The fragmentation pattern in mass spectrometry can be complex. The characteristic loss of nitrogen (N₂) or hydrazoic acid (HN₃) from the tetrazole ring is a key diagnostic feature.[12]

Table 4: HPLC Data
Parameter Value
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid (for standard RP-HPLC) or Formic Acid (for MS-compatibility)
Detection UV at 215 nm
Application Purity assessment, impurity profiling, and pharmacokinetic studies

Note: HPLC methods are highly versatile and can be adapted for various applications, including preparative separations for impurity isolation.[6]

Table 5: Thermal Analysis Data
Parameter Value Technique
Melting Point 180-183 °CDSC
Decomposition Onset of decomposition occurs after meltingTGA/DSC

Note: Thermal analysis is crucial for understanding the stability of the compound under different temperature conditions.[1][13]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in both positive and negative ion modes.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and an acidifier (phosphoric acid or formic acid) in the desired ratio. Degas the mobile phase before use.

  • Instrumentation: Use an HPLC system equipped with a UV detector, a pump, an autosampler, and a Newcrom R1 column (or equivalent reverse-phase column).

  • Method Parameters: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (215 nm).

  • Sample Analysis: Dissolve the sample in the mobile phase, filter it, and inject it into the HPLC system.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area, which are used to assess purity.[14]

Visualizations

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Interpretation cluster_report Final Characterization Sample This compound Sample Prep Dissolution / Pelletizing Sample->Prep NMR NMR (1H, 13C) Prep->NMR FTIR FTIR Prep->FTIR MS Mass Spectrometry Prep->MS HPLC HPLC Prep->HPLC Thermal TGA / DSC Prep->Thermal Struct_Elucid Structure Elucidation NMR->Struct_Elucid Func_Group Functional Group ID FTIR->Func_Group Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Purity_Assess Purity Assessment HPLC->Purity_Assess Stability_Eval Thermal Stability Evaluation Thermal->Stability_Eval Report Comprehensive Report Struct_Elucid->Report Purity_Assess->Report Stability_Eval->Report Func_Group->Report Mol_Weight->Report

Caption: General workflow for the characterization of this compound.

Technique Selection Guide

This diagram provides a logical guide for selecting the appropriate analytical technique based on the desired information.

cluster_questions cluster_techniques Start What information is needed? Q_Structure Confirm Molecular Structure? Start->Q_Structure Q_Purity Determine Purity? Start->Q_Purity Q_Func_Groups Identify Functional Groups? Start->Q_Func_Groups Q_Mol_Weight Confirm Molecular Weight? Start->Q_Mol_Weight Q_Thermal Assess Thermal Stability? Start->Q_Thermal T_NMR NMR Spectroscopy Q_Structure->T_NMR T_HPLC HPLC Q_Purity->T_HPLC T_FTIR FTIR Spectroscopy Q_Func_Groups->T_FTIR T_MS Mass Spectrometry Q_Mol_Weight->T_MS T_Thermal TGA / DSC Q_Thermal->T_Thermal

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Metabolic Stability of 1H-Tetrazole-5-acetic acid and its Carboxylic Acid Parent, Malonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 1H-tetrazole moiety is a well-established strategy to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates.[1][2][3] This guide provides a comparative analysis of the metabolic stability of 1H-Tetrazole-5-acetic acid and its parent carboxylic acid, malonic acid, supported by established principles and detailed experimental protocols for in vitro assessment.

The fundamental rationale for this bioisosteric substitution lies in the tetrazole ring's resistance to common metabolic pathways that readily degrade carboxylic acids.[1] Carboxylic acids are susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid elimination from the body.[1][4] Tetrazoles, while also capable of undergoing N-glucuronidation, form chemically stable adducts that are not associated with the same toxicity concerns as reactive acyl glucuronides.[1] Furthermore, tetrazoles are resistant to metabolic degradation through pathways like β-oxidation.[1][2]

Data Presentation: Comparative Metabolic Stability

While direct, publicly available experimental data comparing the metabolic stability of this compound and malonic acid is limited, the following table summarizes the expected outcomes based on the well-documented properties of these functional groups. The data illustrates the anticipated superior metabolic stability of the tetrazole analog in standard in vitro assays.

ParameterThis compound (Predicted)Malonic Acid (Predicted)Rationale
In Vitro Half-life (t½) in Human Liver Microsomes > 60 minutes< 30 minutesTetrazoles are generally more resistant to Phase I and Phase II metabolism compared to simple dicarboxylic acids.[4]
Intrinsic Clearance (CLint) in Human Liver Microsomes LowModerate to HighLower clearance indicates greater metabolic stability.
Primary Metabolic Pathway N-glucuronidationPotential for various metabolic pathways, though generally considered unstable.[1][5]Carboxylic acids are more susceptible to a wider range of metabolic transformations.[1]
Plasma Stability (t½) High (> 120 minutes)ModerateTetrazoles exhibit high stability in plasma.[3]

Experimental Protocols

To empirically determine and compare the metabolic stability of this compound and malonic acid, the following detailed experimental protocols for in vitro assays are recommended.

Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs) for Phase I metabolism.[6]

Materials:

  • Test compounds (this compound, malonic acid)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., a high clearance and a low clearance compound)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the test compound (final concentration typically 1 µM), pooled human liver microsomes (final concentration typically 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for approximately 10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. The 0-minute time point serves as the initial concentration control.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the rate constant of elimination (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[7]

Plasma Stability Assay

This assay determines the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes.[8]

Materials:

  • Test compounds

  • Pooled human plasma

  • Positive control (a compound known to be unstable in plasma)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile or methanol with an internal standard

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compounds and positive control in a suitable solvent.

  • Incubation: Add the test compound (final concentration typically 1 µM) to pre-warmed human plasma in a 96-well plate.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the incubation mixture.

  • Termination: Terminate the reaction by adding the aliquots to a plate containing ice-cold acetonitrile or methanol with an internal standard to precipitate plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample. The half-life (t½) can be determined by plotting the natural logarithm of the percent remaining versus time.

Visualizations

The following diagrams illustrate the conceptual framework of bioisosteric replacement and a typical workflow for a metabolic stability assay.

cluster_0 Bioisosteric Replacement Strategy Carboxylic Acid Malonic Acid -COOH group Tetrazole This compound -CN4H group Carboxylic Acid->Tetrazole Bioisosteric Replacement Improved Properties Improved Properties + Metabolic Stability + Bioavailability Tetrazole->Improved Properties Leads to

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

A Compound Incubation (with Liver Microsomes/Plasma) B Time-Point Sampling (e.g., 0, 15, 30, 60 min) A->B C Reaction Quenching (e.g., Acetonitrile) B->C D Protein Precipitation & Centrifugation C->D E Supernatant Analysis (LC-MS/MS) D->E F Data Analysis (t½, CLint) E->F

Caption: Experimental workflow for in vitro metabolic stability assays.

References

Safety Operating Guide

Personal protective equipment for handling 1H-Tetrazole-5-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1H-Tetrazole-5-acetic Acid

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.

Chemical Information:

  • Name: this compound

  • CAS Number: 21743-75-9

  • Molecular Formula: C₃H₄N₄O₂

  • Hazards: Flammable solid, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.[4]
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[1][5][6]
Skin and Body Protection A fully-buttoned lab coat or long-sleeved clothing. For larger quantities or risk of splash, a complete suit protecting against chemicals is recommended.[4][5]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][7]

  • Use non-sparking tools and take precautionary measures against static discharge.[8]

2. Handling the Chemical:

  • Wash hands thoroughly after handling.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or fumes.[5]

  • Avoid formation of dust and aerosols.

  • Keep the container tightly closed when not in use.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Store in a tightly closed container.[5]

  • Store locked up.[5]

Emergency Procedures

1. In Case of Accidental Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

2. In Case of a Spill:

  • Small Spill: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb with an inert dry material and place in a suitable container for disposal.[9]

  • Large Spill: If a significant amount of the chemical is spilled, immediately evacuate the area and secure it. If there is an immediate threat of fire or the spill is uncontained, call emergency services.[9]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Contaminated packaging should be treated as the product itself.[8]

Workflow Diagrams

The following diagrams illustrate the key procedural workflows for handling this compound.

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Locate Emergency Equipment prep_hood->prep_emergency handle_chemical Handle Chemical prep_emergency->handle_chemical handle_storage Store Properly handle_chemical->handle_storage cleanup_decontaminate Decontaminate Work Area handle_storage->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Figure 1: Safe Handling Workflow for this compound.

Emergency_Response_Workflow Figure 2: Emergency Response Workflow cluster_exposure Exposure cluster_spill Spill start Emergency Event exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_size Assess Spill Size start->spill_size action_flush_skin Flush with Water (15 min) exposure_skin->action_flush_skin action_flush_eye Flush with Water (15 min) exposure_eye->action_flush_eye action_fresh_air Move to Fresh Air exposure_inhalation->action_fresh_air action_rinse_mouth Rinse Mouth exposure_ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_flush_skin->seek_medical action_flush_eye->seek_medical action_fresh_air->seek_medical action_rinse_mouth->seek_medical spill_small Small Spill spill_size->spill_small Small spill_large Large Spill spill_size->spill_large Large action_absorb Absorb with Inert Material spill_small->action_absorb action_evacuate Evacuate & Call for Help spill_large->action_evacuate dispose_waste Dispose as Hazardous Waste action_absorb->dispose_waste

Caption: Figure 2: Emergency Response Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Tetrazole-5-acetic acid
Reactant of Route 2
Reactant of Route 2
1H-Tetrazole-5-acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。